Mercuric benzoate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
mercury(2+);dibenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H6O2.Hg/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKFBLLIOVQLFS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Hg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Hg(C6H5COO)2, C14H10HgO4 | |
| Record name | MERCURY BENZOATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1033 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70973838 | |
| Record name | Mercury dibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70973838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Mercury benzoate appears as a white crystalline odorless solid. Melting point 165 °C. Sensitive to light. Highly toxic by inhalation and ingestion. | |
| Record name | MERCURY BENZOATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1033 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Cryst powder; freely soluble in sodium chloride soln; sol in 90 parts cold, 40 parts boiling water; slightly soluble in alcohol; when boiled with water or alcohol it hydrolyzes to a basic salt and free benzoic acid; odorless /Monohydrate/, SOL IN AMMONIUM CHLORIDE; BENZENE, Soluble in solutions of sodium chloride and ammonium benzoate; slightly soluble in alcohol and water. | |
| Record name | MERCURIC BENZOATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1174 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals | |
CAS No. |
583-15-3 | |
| Record name | MERCURY BENZOATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1033 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mercuric benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercury dibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70973838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mercury dibenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MERCURIC BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FAM9V1P3E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MERCURIC BENZOATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1174 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
165 °C | |
| Record name | MERCURIC BENZOATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1174 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
physical and chemical properties of mercuric benzoate
An In-depth Technical Guide to the Physical and Chemical Properties of Mercuric Benzoate
This technical guide provides a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development. The document details its characteristics, methods of synthesis, and chemical reactivity, presenting quantitative data in structured tables and illustrating key processes with diagrams.
Chemical Identity
-
IUPAC Name: Mercury(2+);dibenzoate[1]
-
Synonyms: Mercury dibenzoate, Benzoic acid, mercury(2+) salt, Mercury(II) benzoate[2][4][6][7]
Physical Properties
This compound is a white, crystalline, odorless solid.[1][2][4][7] It is sensitive to light and should be stored accordingly.[1][2][3][4][7]
Table 1: Physical Characteristics of this compound
| Property | Value | Source |
| Molecular Weight | 442.82 g/mol | [1][2][4][5] |
| Melting Point | 165 °C / 166-167 °C | [1][2][3][4] |
| Appearance | White crystalline solid | [1][2][3] |
| Odor | Odorless | [1][2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| Water | Slightly soluble. 1.2 g/100 mL at 15°C, 2.5 g/100 mL at 100°C. | [1][3][4] |
| Alcohol | Slightly soluble | [2][3][4][5] |
| Sodium Chloride Solutions | Soluble | [2][3][4][5][7] |
| Ammonium Benzoate Solutions | Soluble | [2][3][4][7] |
| Benzene | Soluble | [1] |
Chemical Properties and Reactivity
This compound is an organomercuric compound that exhibits reactivity typical of this class of substances.[1][2]
-
Light Sensitivity: The compound is sensitive to light and should be stored in light-protected containers.[1][2][3][4]
-
Thermal Decomposition: It may decompose upon heating to produce corrosive and toxic fumes, including mercury vapor.[2][3] Thermal decomposition is noted to begin at approximately 170°C.[1]
-
Hydrolysis: When boiled with water or alcohol, this compound can hydrolyze to form a basic salt and free benzoic acid.[1][5]
-
Reactivity with Thiols: this compound can react with thiol groups (-SH) present in proteins, leading to the formation of mercaptides. This interaction is a key mechanism of its toxicity.[1]
References
- 1. Buy this compound | 583-15-3 [smolecule.com]
- 2. This compound | C14H10HgO4 | CID 11407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 583-15-3 [m.chemicalbook.com]
- 4. This compound | 583-15-3 [chemicalbook.com]
- 5. This compound [drugfuture.com]
- 6. chemnet.com [chemnet.com]
- 7. MERCURY BENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide to the Solubility of Mercuric Benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of mercuric benzoate in water and various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the physicochemical properties of this compound. Historically, mercury compounds have been used in medicine, but their use is now limited due to their toxicity. Understanding the solubility of this compound is crucial for handling, formulation, and toxicological studies.
Solubility of this compound
This compound (C₁₄H₁₀HgO₄) is a white crystalline solid that is sensitive to light. Its solubility varies significantly depending on the solvent and temperature.
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of this compound in various solvents. It is important to note that there is some conflicting information in the literature, particularly regarding its solubility in ethanol, which some sources report as "insoluble" while others state it is "slightly soluble".[1][2][3] The data presented here is the most consistently reported.
| Solvent | Solubility | Temperature (°C) |
| Water | 0.209 g / 100 g solvent | 20 |
| Water | 1.2 g / 100 mL | 15 |
| Water | 2.5 g / 100 mL | 100 |
| Methanol | 3.67 g / 100 g solvent | 15 |
| Acetone | 7.23 g / 100 g solvent | 15 |
| Benzene | 2.49 g / 100 g solvent | 15 |
| Ethanol | Slightly soluble / Insoluble | - |
| Chloroform | Data not available | - |
| DMSO | Data not available | - |
| Ethyl Acetate | Data not available | - |
Note: The solubility of this compound is reportedly enhanced in solutions containing sodium chloride and ammonium benzoate.[1][4][5]
Experimental Protocols for Solubility Determination
Determining the solubility of a sparingly soluble compound like this compound requires precise and reproducible methods. The following are detailed experimental protocols that can be adapted for this purpose.
Gravimetric Method
The gravimetric method is a fundamental technique for determining solubility and relies on measuring the mass of the solute dissolved in a known mass or volume of the solvent.[6][7][8][9][10]
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed container.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath is recommended.
-
To confirm equilibrium, periodically take samples of the supernatant, and measure the concentration. Equilibrium is reached when consecutive measurements show no significant change in concentration.
-
-
Separation of the Saturated Solution:
-
Carefully filter the saturated solution through a fine filter paper or a membrane filter to remove any undissolved solid. The filtration apparatus should be maintained at the same temperature as the saturated solution to prevent precipitation or further dissolution.
-
-
Determination of Solute Mass:
-
Accurately pipette a known volume of the clear filtrate into a pre-weighed, dry evaporating dish.
-
Evaporate the solvent gently using a water bath or a hot plate at a low temperature to avoid decomposition of the this compound.
-
Once the solvent is fully evaporated, dry the evaporating dish containing the residue in an oven at a suitable temperature (e.g., 60-70°C) until a constant weight is achieved.
-
Cool the dish in a desiccator before weighing.
-
-
Calculation of Solubility:
-
The solubility (S) can be calculated using the following formula: S ( g/100 mL) = (Mass of residue (g) / Volume of filtrate taken (mL)) * 100
-
Spectrophotometric Method
This method is suitable if this compound exhibits a characteristic absorbance in the UV-Vis spectrum and the solvent does not interfere.[11][12][13][14][15]
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and obey the Beer-Lambert law.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of this compound and filter it as described in the gravimetric method.
-
Dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation of Solubility:
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.
-
Potentiometric Titration Method
This method can be used to determine the concentration of benzoate ions in a saturated solution, from which the solubility of this compound can be calculated.[16][17][18][19]
Methodology:
-
Preparation of the Saturated Solution:
-
Prepare a saturated solution of this compound in water and filter it as previously described.
-
-
Potentiometric Titration:
-
Take a known volume of the clear filtrate and titrate it with a standardized solution of a strong acid (e.g., HCl).
-
Use a pH meter or a specific ion-selective electrode to monitor the change in potential or pH during the titration.
-
The endpoint of the titration, which corresponds to the complete neutralization of the benzoate ions, can be determined from the titration curve (a plot of potential/pH versus the volume of titrant added).
-
-
Calculation of Solubility:
-
From the volume of the titrant used at the endpoint, calculate the molar concentration of the benzoate ion in the saturated solution.
-
Based on the stoichiometry of the dissolution of this compound (Hg(C₇H₅O₂)₂ ⇌ Hg²⁺ + 2C₇H₅O₂⁻), calculate the molar solubility of this compound.
-
Convert the molar solubility to g/100 mL if required.
-
Visualizations
Workflow for Solubility Determination
The following diagram illustrates a general workflow for determining the solubility of a sparingly soluble salt like this compound.
Caption: Workflow for determining the solubility of this compound.
Mechanism of Mercuric Ion Toxicity
The toxicity of mercuric compounds is largely due to the high affinity of the mercuric ion (Hg²⁺) for sulfhydryl (-SH) groups in proteins, leading to enzyme inhibition and disruption of cellular functions.[20][21][22][23][24][25][26][27][28][29]
Caption: Mechanism of mercuric ion toxicity via protein interaction.
References
- 1. Buy this compound | 583-15-3 [smolecule.com]
- 2. This compound CAS#: 583-15-3 [m.chemicalbook.com]
- 3. CAS 583-15-3 MFCD00046062-Mercuric benzoate 苯甲酸汞 -LabNovo [do.labnovo.com]
- 4. This compound | C14H10HgO4 | CID 11407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. MERCURY BENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmajournal.net [pharmajournal.net]
- 8. pharmajournal.net [pharmajournal.net]
- 9. scribd.com [scribd.com]
- 10. scribd.com [scribd.com]
- 11. dlt.ncssm.edu [dlt.ncssm.edu]
- 12. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. With the help of potentiometric method how will you determine the solubil.. [askfilo.com]
- 18. brainly.in [brainly.in]
- 19. brainly.in [brainly.in]
- 20. Mercury poisoning - Wikipedia [en.wikipedia.org]
- 21. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 22. researchgate.net [researchgate.net]
- 23. Mercury Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Sulfhydryl groups as targets of mercury toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cot.food.gov.uk [cot.food.gov.uk]
- 27. Interaction of mercury species with proteins: towards possible mechanism of mercurial toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Sulfhydryl groups as targets of mercury toxicity | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 29. emedicine.medscape.com [emedicine.medscape.com]
An In-depth Technical Guide to the Thermal Decomposition of Mercuric Benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition of mercuric benzoate. Although detailed experimental studies specifically on this compound are not extensively available in peer-reviewed literature, this document synthesizes information from related compounds, including other metal benzoates and mercuric oxide, to predict its decomposition behavior. This guide covers the expected decomposition pathway, potential products, and generalized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The information is intended to serve as a foundational resource for researchers working with or anticipating the thermal degradation of this compound.
Introduction
This compound, Hg(C₆H₅COO)₂, is a mercury(II) salt of benzoic acid. Like many heavy metal carboxylates, it is susceptible to decomposition upon heating. Understanding the thermal stability and decomposition pathway of this compound is crucial for its safe handling, storage, and for predicting its behavior in various applications, including its historical use in pharmaceuticals. The thermal decomposition process involves the breaking of the metal-oxygen bond and the subsequent degradation of the benzoate ligand.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₄H₁₀HgO₄ | [1] |
| Molecular Weight | 442.82 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 165 °C (decomposes) | [1] |
| Solubility | Slightly soluble in water and alcohol. Soluble in solutions of sodium chloride and ammonium benzoate. | [2] |
| Stability | Sensitive to light. Decomposes upon heating. | [1][2] |
Predicted Thermal Decomposition Pathway
Based on studies of other bivalent metal benzoates and the known decomposition of benzoic acid, the thermal decomposition of this compound is expected to proceed through a multi-stage process. The primary decomposition pathway is likely to be decarboxylation of the benzoate ligand.
A proposed logical workflow for the thermal decomposition is outlined below.
Caption: Proposed thermal decomposition pathway of this compound.
Upon heating, this compound is expected to decompose, leading to the formation of volatile organic compounds and a solid residue. The initial step is likely the cleavage of the mercury-carboxylate bond. The resulting benzoate radical can then undergo decarboxylation to produce a phenyl radical and carbon dioxide. The phenyl radical can abstract a hydrogen atom to form benzene or combine with another phenyl radical to form biphenyl. The final solid residue is anticipated to be metallic mercury, which is volatile at decomposition temperatures, or mercuric oxide, depending on the atmosphere.
Experimental Protocols for Thermal Analysis
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability and to identify the temperature ranges of decomposition steps.
Experimental Workflow for TGA:
Caption: Generalized experimental workflow for TGA analysis.
Key Parameters for TGA:
-
Sample Mass: 5-10 mg
-
Crucible: Alumina or platinum
-
Heating Rate: A typical rate is 10 °C/min. Different heating rates can be used to study the kinetics of decomposition.
-
Temperature Range: From ambient to a temperature where no further mass loss is observed (e.g., 600 °C).
-
Atmosphere: Inert (e.g., Nitrogen) to study the intrinsic decomposition, or oxidative (e.g., Air) to observe combustion of organic fragments.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.
Experimental Workflow for DSC:
Caption: Generalized experimental workflow for DSC analysis.
Key Parameters for DSC:
-
Sample Mass: 2-5 mg
-
Crucible: Aluminum, hermetically sealed to contain any evolved gases.
-
Heating Rate: 10 °C/min is common.
-
Temperature Range: From ambient to above the final decomposition temperature.
-
Atmosphere: Typically an inert gas like nitrogen.
Expected Quantitative Data
While specific quantitative data for the thermal decomposition of this compound is scarce, Table 2 summarizes the expected decomposition events and products based on related compounds.
Table 2: Predicted Thermal Decomposition Data for this compound
| Temperature Range (°C) | Mass Loss (%) | Associated Event | Major Gaseous Products | Solid Residue |
| ~165 - 250 | Variable | Melting and initial decomposition | Benzoic anhydride, CO₂, Benzene | Intermediate mercury compounds |
| > 250 | Variable | Final decomposition of intermediates | CO₂, CO, Benzene, Biphenyl | Metallic Mercury (Hg) or Mercuric Oxide (HgO) |
Safety Precautions
This compound is highly toxic.[1] Its thermal decomposition releases toxic mercury vapors and flammable organic compounds. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The residue from the thermal analysis will contain mercury and must be disposed of as hazardous waste according to institutional and national guidelines.
Conclusion
This technical guide provides a synthesized overview of the thermal decomposition of this compound based on the analysis of related compounds. The decomposition is predicted to occur via decarboxylation of the benzoate ligand, yielding a mixture of organic products and a mercury-containing residue. The provided experimental protocols for TGA and DSC offer a starting point for researchers aiming to investigate the thermal properties of this compound in detail. Due to the high toxicity of this compound and its decomposition products, stringent safety measures are imperative. Further experimental research is needed to fully elucidate the precise decomposition mechanism and kinetics of this compound.
References
Light Sensitivity and Stability of Mercuric Benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the light sensitivity and stability of mercuric benzoate. Given the limited availability of in-depth photostability studies on this specific compound, this document synthesizes information from related organomercury compounds and benzoate photochemistry to present a scientifically grounded framework for its evaluation. It includes a summary of its known physicochemical properties, a proposed photodegradation pathway, and a detailed, adaptable experimental protocol for its stability assessment.
Physicochemical and Stability Profile of this compound
| Property | Value | References |
| Molecular Formula | C₁₄H₁₀HgO₄ | [1] |
| Molecular Weight | 442.82 g/mol | [1] |
| Appearance | White crystalline odorless solid | [1] |
| Melting Point | 165 °C | [1] |
| Light Sensitivity | Sensitive to light | [1] |
| Thermal Stability | May decompose upon heating | [1] |
Proposed Photodegradation Pathway
While a definitive, experimentally verified photodegradation pathway for this compound is not available, a plausible mechanism can be proposed based on the known photochemistry of organomercury compounds and benzoate derivatives. Upon exposure to ultraviolet (UV) radiation, the primary photochemical event is likely the homolytic cleavage of the mercury-oxygen bond. This is a common reaction for organomercury compounds when exposed to light.
The subsequent reactions could involve the degradation of the resulting benzoate radical, potentially leading to the formation of benzoic acid and benzaldehyde, which have been observed in the photolysis of other benzoate-containing compounds. The mercuric species could undergo further reduction.
Experimental Protocol for Photostability Assessment
The following is a detailed, hypothetical experimental protocol for assessing the photostability of this compound, based on the principles outlined in the ICH Q1B guideline for photostability testing of new active substances.[2]
Objective
To evaluate the intrinsic photostability of this compound in solid and solution states and to identify and quantify the primary degradation products formed upon exposure to light.
Materials and Equipment
-
This compound (solid powder)
-
Solvent (e.g., ethanol or a suitable non-reactive solvent)
-
Chemically inert and transparent containers (e.g., quartz cells)[2]
-
Photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or metal halide lamp)
-
Calibrated radiometers and lux meters
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass Spectrometer (MS) for identification of degradation products
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for mercury analysis
Experimental Workflow
Procedure
-
Sample Preparation:
-
For solid-state testing, spread a thin layer of this compound powder in a chemically inert, transparent container.
-
For solution-state testing, prepare a solution of known concentration in a suitable, pre-tested, non-reactive solvent. The concentration should be such that it allows for accurate quantification by the analytical method.
-
Prepare corresponding "dark" control samples, wrapped in aluminum foil to protect them from light, to be stored under the same temperature and humidity conditions as the exposed samples.[2]
-
-
Light Exposure:
-
Place the samples and dark controls in a calibrated photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[2]
-
Monitor the temperature during the exposure to ensure it does not significantly affect the degradation process.
-
-
Sampling and Analysis:
-
Withdraw aliquots of the samples and dark controls at appropriate time intervals.
-
For solution samples, dilute as necessary and analyze directly by HPLC-UV.
-
For solid samples, dissolve a precisely weighed amount in the chosen solvent before analysis.
-
HPLC-UV Method: Develop and validate an HPLC method for the separation and quantification of this compound and its potential degradation products. A reversed-phase C18 column is often suitable for such compounds. The mobile phase could consist of a mixture of acetonitrile and a buffered aqueous solution. Detection wavelengths should be optimized for this compound and the expected degradation products (e.g., benzoic acid, benzaldehyde).
-
HPLC-MS Method: Use a compatible HPLC-MS system to obtain mass spectra of the degradation products to aid in their structural elucidation.
-
Mercury Analysis: Digest the samples and analyze for total mercury content using AAS or ICP-MS to determine if any volatile mercury species are lost during degradation.
-
Data Presentation and Interpretation
-
Present the quantitative data in a tabular format, showing the percentage of this compound remaining and the percentage of major degradation products formed at each time point for both the light-exposed and dark control samples.
-
Calculate the degradation rate constants, if the data fits a particular kinetic model (e.g., zero-order, first-order).
-
Based on the identified degradation products, refine the proposed photodegradation pathway.
Conclusion
While it is established that this compound is a light-sensitive compound, a detailed understanding of its photostability, including its degradation kinetics and pathway, requires further experimental investigation. The proposed photodegradation pathway and the detailed experimental protocol provided in this guide offer a robust framework for researchers and drug development professionals to undertake such studies. A thorough evaluation of the photostability of this compound is crucial for ensuring the quality, safety, and efficacy of any potential pharmaceutical formulations containing this active substance.
References
Mercuric Benzoate: A Historical Medical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Once a component of the medical arsenal against venereal diseases, mercuric benzoate (Hg(C₇H₅O₂)₂) is an organomercuric salt that exemplifies the historical trajectory of antimicrobial chemotherapy. Its use, primarily in the late 19th and early 20th centuries, underscores the era's limited therapeutic options and the empirical approach to medicine that prevailed before the advent of modern antibiotics. This technical guide provides an in-depth review of the historical medical uses of this compound, focusing on its application, available quantitative data, and the scientific understanding of its mechanism at the time.
Historical Therapeutic Applications
This compound was principally employed in the treatment of syphilis and gonorrhea.[1] Historical medical literature documents its use as an antisyphilitic agent, administered to combat the systemic infection caused by the spirochete Treponema pallidum.[2][3] The rationale for its use stemmed from the long-standing application of various mercury compounds in medicine, a practice that dated back centuries for treating a range of ailments.[4][5]
The primary mode of administration for this compound was via intramuscular injection. This method was believed to offer a more controlled and sustained release of the mercurial agent compared to oral or topical preparations, potentially reducing some of the severe side effects associated with mercury toxicity.[1]
Quantitative Data Summary
Historical records on the precise dosage, efficacy, and toxicity of this compound are often anecdotal and lack the rigorous standardization of modern clinical trials. However, a review of available historical medical and toxicological literature provides some quantitative insights.
| Parameter | Value/Description | Source(s) |
| Therapeutic Use | Antisyphilitic, Gonorrhea Treatment | [1] |
| Common Dosage (Intramuscular) | 1 mL of a 1% solution in sodium chloride, every 2-3 days | |
| Reported Fatal Dose (Organic Mercurials) | 100 mg for an adult human (average) | [1] |
| Efficacy | Considered to have some effect in managing symptoms of syphilis, but recurrence was common. Its true efficacy is difficult to assess due to the natural latency of the disease. | [2][6] |
| Acute Toxicity (Oral LD50, Mercuric Chloride in rats) | 25.9 to 77.7 mg Hg/kg/day | [7] |
Experimental Protocols
Detailed experimental protocols from the era of this compound's use are scarce and do not conform to modern standards. However, based on historical descriptions, a general protocol for its preparation and administration for syphilis treatment can be reconstructed.
Preparation of this compound Solution for Injection (Hypothetical Reconstruction)
Objective: To prepare a 1% solution of this compound for intramuscular injection.
Materials:
-
This compound powder
-
Sodium chloride
-
Sterile water for injection
-
Sterile glass vials
-
Sterile filtration apparatus
Methodology:
-
Accurately weigh 1.0 g of this compound powder.
-
Accurately weigh 0.9 g of sodium chloride (to create an isotonic solution).
-
In a sterile beaker, dissolve the sodium chloride in a sufficient quantity of sterile water for injection.
-
Slowly add the this compound powder to the sodium chloride solution while stirring continuously until fully dissolved.
-
Add sterile water for injection to bring the final volume to 100 mL.
-
Sterilize the solution by passing it through a sterile filtration apparatus.
-
Aseptically transfer the sterilized solution into sterile glass vials.
-
Seal the vials and label them appropriately with the compound name, concentration, and date of preparation.
Administration Protocol (Typical):
-
The 1% this compound solution was administered via deep intramuscular injection.
-
The typical dosage was 1 mL every two to three days.
-
The duration of treatment was often prolonged, lasting for weeks or even months, depending on the physician's assessment of the patient's condition.[2]
Mechanism of Action and Signaling Pathways
The therapeutic effect of this compound, like other mercury compounds, was attributed to the antimicrobial properties of mercuric ions (Hg²⁺). The prevailing understanding was that these ions have a high affinity for sulfhydryl (-SH) groups present in the amino acids of proteins.[8]
The binding of mercuric ions to these sulfhydryl groups in the proteins of Treponema pallidum would lead to the disruption of essential enzymatic functions and structural protein integrity, ultimately resulting in bacterial cell death.[8][9]
Diagram of Postulated Mechanism of Action:
Caption: Postulated mechanism of mercuric ion toxicity in bacteria.
Synthesis of this compound
The synthesis of this compound for medicinal use was a chemical process that involved the reaction of a mercury salt with benzoic acid or a benzoate salt.
Diagram of a Potential Synthesis Workflow:
Caption: A potential workflow for the synthesis of this compound.
Conclusion
The historical use of this compound in medicine offers a valuable case study in the evolution of pharmacology and drug development. While effective to some extent against the devastating effects of syphilis, its high toxicity and the advent of safer and more effective treatments like penicillin led to its obsolescence.[2][9] This guide serves as a technical resource for researchers and scientists to understand the properties and historical context of this once-significant pharmaceutical compound. The compiled data, though limited by historical record-keeping, provides a quantitative glimpse into a pivotal era of medical history.
References
- 1. ia601609.us.archive.org [ia601609.us.archive.org]
- 2. The extra pharmacopoeia / by William Martindale ... and W. Wynn Westcott. | Wellcome Collection [wellcomecollection.org]
- 3. A Brief History of Evolving Diagnostics and Therapy for Gonorrhea: Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syphilis – Its early history and Treatment until Penicillin - JMVH [jmvh.org]
- 5. sciencemuseum.org.uk [sciencemuseum.org.uk]
- 6. onlineshop.oxfam.org.uk [onlineshop.oxfam.org.uk]
- 7. Martindale: The Extra Pharmacopoeia: 28th edn - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [The treatment of syphilis with mercury: an exemplary therapeutic history] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Guide: Mercuric Benzoate Crystal Morphology and Appearance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of mercuric benzoate, with a focus on its appearance and crystalline nature. Due to a lack of publicly available crystallographic data, this guide also details the standard experimental protocols that would be employed to thoroughly characterize its crystal morphology.
Overview of this compound
This compound, with the chemical formula Hg(C₆H₅COO)₂, is an organomercury compound. It is recognized for its historical use as an antisyphilitic agent.[1][2][3] It is a highly toxic compound and is sensitive to light.[4][5][6]
1.1 Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Appearance | White crystalline solid/powder, odorless. | [1][2][3][4][5][6] |
| Molecular Formula | C₁₄H₁₀HgO₄ | [4] |
| Molecular Weight | 442.82 g/mol | [1][4] |
| Melting Point | 165-167 °C | [2][3][4][6] |
| Solubility | Slightly soluble in water and alcohol. Freely soluble in sodium chloride solution. | [1][2][4][5] |
| Stability | Sensitive to light. | [1][2][3][4][5][6] |
Crystal Morphology of this compound
As of the date of this guide, a detailed crystallographic study of this compound, including single-crystal X-ray diffraction analysis, is not available in the public domain. Consequently, quantitative data regarding its crystal system, space group, unit cell dimensions, and other morphological details have not been determined.
The following sections outline the standard experimental procedures that would be necessary to fully characterize the crystal morphology of this compound.
Experimental Protocols for Crystal Morphology Characterization
3.1 Crystal Growth
The prerequisite for single-crystal X-ray diffraction is the growth of high-quality single crystals.[7] For a compound like this compound, solution-based crystallization methods are typically employed.
Methodology: Slow Evaporation
-
Solution Preparation: Prepare a saturated or near-saturated solution of this compound in a suitable solvent at room temperature. Given its solubility characteristics, a solution containing sodium chloride may be a viable option.[1][2][5] Ensure the compound is fully dissolved; if any particulate matter remains, the solution should be filtered.[4]
-
Crystallization: Transfer the solution to a clean crystallization dish or vial. The container should be covered, for instance with perforated parafilm, to allow for slow evaporation of the solvent over several days.[6]
-
Incubation: Place the container in a location free from vibrations and temperature fluctuations to promote the growth of well-ordered crystals.[5]
-
Harvesting: Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, they can be carefully harvested from the solution.[7]
Methodology: Vapor Diffusion
-
Setup: Dissolve the this compound in a small amount of a moderately non-volatile solvent in an inner vial. Place this vial inside a larger, sealed container (e.g., a beaker or jar) that contains a more volatile "anti-solvent" in which this compound is insoluble.[4]
-
Diffusion: The anti-solvent will slowly diffuse into the solvent in the inner vial, gradually reducing the solubility of the this compound and inducing crystallization.[4]
Workflow for Crystal Growth from Solution.
3.2 Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the three-dimensional atomic structure of a crystalline solid.[7][8]
Methodology:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[8]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the positions and intensities of the diffracted X-rays) is recorded by a detector.[7]
-
Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms within the unit cell are then determined using computational methods.
-
Structure Refinement: The initial structural model is refined to achieve the best possible fit with the experimental data, yielding precise bond lengths, bond angles, and other crystallographic information.
Experimental Workflow for Single-Crystal X-ray Diffraction.
3.3 Powder X-ray Diffraction (PXRD)
PXRD is used to identify the crystalline phases present in a bulk sample and can be used to determine unit cell parameters.[9][10]
Methodology:
-
Sample Preparation: A sample of this compound is finely ground to a homogenous powder.
-
Data Collection: The powdered sample is placed in the diffractometer, and an X-ray beam is directed at it. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[10]
-
Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline phase(s) present. This pattern can be compared to databases for phase identification or used to refine lattice parameters.[9]
3.4 Scanning Electron Microscopy (SEM)
SEM is a powerful tool for visualizing the surface morphology and crystal habit (the external shape) of crystals at high resolution.[11]
Methodology:
-
Sample Preparation: Crystals of this compound are mounted on a sample holder and coated with a thin conductive layer (e.g., gold or carbon) to prevent charge buildup from the electron beam.[12]
-
Imaging: The sample is placed in the SEM chamber, and a focused beam of electrons is scanned across its surface.
-
Signal Detection: Detectors collect the secondary electrons, backscattered electrons, and X-rays emitted from the sample's surface. These signals are used to generate high-resolution images of the crystal's topography and morphology.[13]
Conclusion
While this compound is known to be a white crystalline solid, detailed quantitative data on its crystal morphology is currently absent from scientific literature. The experimental protocols outlined in this guide, including crystal growth, single-crystal and powder X-ray diffraction, and scanning electron microscopy, represent the standard methodologies required to fully characterize its crystal structure and appearance. Such a study would provide valuable data for researchers in materials science and drug development.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. oaji.net [oaji.net]
- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 4. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 5. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]
- 6. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 11. researchgate.net [researchgate.net]
- 12. ijoeete.com [ijoeete.com]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis and Properties of Mercuric Benzoate via the Reaction of Mercuric Oxide with Benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reaction between mercuric oxide (HgO) and benzoic acid (C₆H₅COOH) to produce mercuric benzoate (Hg(C₆H₅COO)₂). The document details the underlying reaction mechanism, a generalized experimental protocol, key quantitative data for the resulting compound, and critical safety information. This synthesis is a fundamental acid-base reaction yielding an organomercury salt that has historical significance in medicinal chemistry.
Reaction Overview and Mechanism
The synthesis of this compound from mercuric oxide and benzoic acid is a classic acid-base neutralization reaction. In this process, the basic metal oxide, mercuric oxide, reacts with the carboxylic acid, benzoic acid, to form a salt (this compound) and water.[1][2][3]
The overall chemical equation for this reaction is:
HgO + 2 C₆H₅COOH → Hg(C₆H₅COO)₂ + H₂O
The reaction proceeds through the protonation of the oxide by the acidic carboxyl group of benzoic acid. This is followed by the formation of the ionic bond between the mercuric cation (Hg²⁺) and two benzoate anions (C₆H₅COO⁻).
Experimental Protocol: Synthesis of this compound
While specific patented processes may vary, a generalized laboratory procedure for the synthesis of this compound involves the direct reaction of the precursors followed by purification.[4] The following protocol is a representative methodology that can be adapted and optimized for specific laboratory conditions.
2.1 Materials and Equipment
-
Mercuric Oxide (HgO)
-
Benzoic Acid (C₆H₅COOH)
-
Suitable solvent (e.g., deionized water, ethanol)
-
Reaction flask with magnetic stirrer and reflux condenser
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Crystallization dish
-
Drying oven or desiccator
2.2 Generalized Synthesis Workflow
The synthesis process follows a logical progression from reaction to purification.
2.3 Procedure
-
Reactant Preparation : In a reaction flask, combine mercuric oxide and a stoichiometric excess of benzoic acid. A 1:2 molar ratio of HgO to benzoic acid is required by the reaction stoichiometry.
-
Solvation : Add a suitable solvent to the flask to create a slurry or solution that can be effectively stirred. The choice of solvent may influence reaction rate and purification ease.
-
Reaction Conditions : The mixture is stirred continuously. Gentle heating may be applied to increase the rate of reaction. The reaction should be conducted under controlled conditions to ensure complete formation of the salt.[4]
-
Product Isolation : Upon completion of the reaction, the mixture is cooled to allow the this compound to precipitate, as its solubility decreases at lower temperatures.[5] The solid product is then collected by filtration.
-
Purification : The crude this compound is purified by recrystallization from a suitable solvent to remove unreacted starting materials and any by-products.[4]
-
Drying : The purified white crystals of this compound are dried, typically in a desiccator or a low-temperature oven, to a constant weight. The final product should be stored in a light-resistant container as it is known to be light-sensitive.[5][6][7]
Quantitative Data: Properties of this compound
The physical and chemical properties of the synthesized this compound are summarized in the table below. This data is critical for product identification, handling, and application development.
| Property | Value | Reference(s) |
| Chemical Formula | Hg(C₆H₅COO)₂ or C₁₄H₁₀HgO₄ | [4][6] |
| Molecular Weight | 442.82 g/mol | [5][6] |
| CAS Number | 583-15-3 | [5][6][8] |
| Appearance | White crystalline, odorless solid | [4][5][6][7] |
| Melting Point | 165 °C (decomposes) | [6][7] |
| 166-167 °C | [5][8] | |
| Water Solubility | 1.2 g / 100 mL at 15 °C | [5] |
| 2.5 g / 100 mL at 100 °C | [5] | |
| Other Solubilities | Soluble in solutions of sodium chloride and ammonium benzoate; slightly soluble in alcohol. | [5][7] |
Broader Context and Related Reactions
The formation of a mercuric carboxylate salt is a key initial step in other important organic reactions. For instance, the Cristol-Firth modification of the Hunsdiecker reaction utilizes mercuric oxide to degrade carboxylic acids to alkyl halides in the presence of a halogen.[1] The first step of this process is the in-situ formation of the mercuric salt of the carboxylic acid, which then reacts with the halogen.[1] Understanding the direct synthesis of this compound provides foundational knowledge applicable to these more complex transformations.
Safety and Handling
CRITICAL NOTE: All mercury compounds are highly toxic and must be handled with extreme caution.
-
Toxicity : this compound is classified as highly toxic by inhalation, ingestion, and skin absorption.[4][5][6][7] Exposure can cause severe injury or death, with potential damage to the kidneys.[5][9]
-
Handling : All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and chemical safety goggles, is mandatory.[10]
-
Disposal : Waste containing mercury must be disposed of according to strict institutional and environmental regulations for hazardous heavy metal waste.
-
Thermal Decomposition : Upon heating to decomposition (around its melting point of 165 °C or higher), this compound emits toxic mercury fumes.[5][7] Heating above 500 °C can cause mercuric oxide to decompose into elemental mercury and oxygen, which can increase fire hazards.[11][12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Properties of mercury oxide and the reaction of its breakdown | MEL Chemistry [melscience.com]
- 3. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 4. Buy this compound | 583-15-3 [smolecule.com]
- 5. This compound CAS#: 583-15-3 [m.chemicalbook.com]
- 6. This compound | C14H10HgO4 | CID 11407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. MERCURY BENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. This compound | CAS#:583-15-3 | Chemsrc [chemsrc.com]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Mercuric oxide | HgO | CID 30856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Mercury(II) oxide - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Nature of Mercuric Benzoate
This technical guide provides a comprehensive analysis of this compound, focusing on its chemical classification, properties, synthesis, and biological interactions. While sometimes broadly categorized with organomercury compounds, a closer examination of its structure reveals a more nuanced classification.
The Organomercury Question: A Structural Clarification
An organomercury compound is defined by the presence of at least one direct covalent bond between a mercury (Hg) and a carbon (C) atom.[1] Prominent examples include dimethylmercury ((CH₃)₂Hg) and phenylmercuric acetate, where mercury is directly bonded to the carbon of a methyl or phenyl group, respectively.[2][3]
This compound, with the chemical formula Hg(C₆H₅COO)₂, consists of a central mercury(II) ion ionically bonded to two benzoate anions.[2][4] The mercury atom is coordinated to the oxygen atoms of the carboxylate groups, not to a carbon atom of the benzene rings. Therefore, based on the strict definition, This compound is not a true organomercury compound but rather a mercury salt of an organic acid (a mercury carboxylate) . Its properties and reactions, however, particularly its biological toxicity, share characteristics with true organomercury compounds due to the presence of the mercury ion.
Physicochemical Properties
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₀HgO₄ | [2][4] |
| Molecular Weight | 442.82 g/mol | [2][4] |
| Appearance | White crystalline odorless solid | [2][4][5] |
| Melting Point | 165 - 167 °C | [4][6] |
| Solubility in Water | 1.2 g/100 mL at 15°C; 2.5 g/100 mL at 100°C | [2][7] |
| Other Solubilities | Slightly soluble in alcohol. Soluble in solutions of sodium chloride and ammonium benzoate. | [4][5][8] |
| Stability | Sensitive to light. Decomposes upon heating to produce toxic mercury fumes. | [4][5][6] |
Experimental Protocols & Key Reactions
Two primary methods for the synthesis of this compound have been documented.
Method 1: Reaction of Mercuric Oxide with Benzoic Acid
This is a direct acid-base reaction where mercuric oxide reacts with benzoic acid.
-
Protocol:
-
Mercuric oxide (HgO) is suspended in water.
-
A stoichiometric amount of benzoic acid (C₆H₅COOH) is added to the suspension.
-
The mixture is heated and stirred under controlled conditions until the reaction is complete, typically indicated by the dissolution of the mercuric oxide.
-
The resulting solution is filtered to remove any unreacted starting materials.
-
The filtrate is allowed to cool, leading to the crystallization of this compound.
-
The crystals are collected by filtration, washed with cold water, and dried.
-
Purification is achieved through recrystallization from a suitable solvent, such as hot water or ethanol-water mixtures.[2]
-
References
- 1. Organomercury chemistry - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 583-15-3 [smolecule.com]
- 3. Organomercury [chemeurope.com]
- 4. This compound | C14H10HgO4 | CID 11407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 583-15-3 [chemicalbook.com]
- 6. This compound CAS#: 583-15-3 [m.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. This compound [drugfuture.com]
A Preliminary Investigation of Mercuric Benzoate Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary overview of the chemical properties, reactivity, and toxicological profile of mercuric benzoate. The information is intended to serve as a foundational resource for professionals in research and drug development who may encounter or consider using this organomercury compound. Due to its significant toxicity, handling of this compound requires strict adherence to safety protocols.
Chemical and Physical Properties
This compound is a white, crystalline, odorless solid.[1][2] It is known to be sensitive to light and is highly toxic if ingested, inhaled, or absorbed through the skin.[1][2][3] Key quantitative properties are summarized in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₀HgO₄ | [1][4] |
| Molecular Weight | 442.82 g/mol | [1][4] |
| Melting Point | 165 - 167 °C | [1][2][5] |
| Percent Composition | C: 37.97%, H: 2.28%, Hg: 45.30%, O: 14.45% | [6] |
| Solubility in Water | 1.2 g/100 mL at 15°C | [2][4] |
| 2.5 g/100 mL at 100°C | [2][4] | |
| Solubility (Other) | Slightly soluble in alcohol; Soluble in solutions of sodium chloride and ammonium benzoate. | [1][2][4] |
Core Reactivity Profile
The reactivity of this compound is characteristic of organomercury compounds. Its primary reactions involve hydrolysis and interaction with biological nucleophiles.
2.1 Hydrolysis
This compound can undergo hydrolysis, particularly when boiled with water or alcohol. This reaction yields a basic mercury salt and free benzoic acid.[4][6] The susceptibility to hydrolysis is more pronounced under acidic or basic conditions.[4]
Caption: Hydrolysis of this compound.
2.2 Reaction with Thiols
A critical aspect of this compound's reactivity, particularly in a biological context, is its strong affinity for thiol groups (-SH) found in proteins and other biomolecules. This reaction leads to the formation of stable mercaptides, which can inactivate enzymes and disrupt cellular functions.[4] This is a key mechanism behind its toxicity.[4]
Synthesis Protocols
Historically, this compound was synthesized through various methods, often involving the reaction of a mercury(II) salt with a source of benzoate ions.
3.1 Experimental Protocol: Synthesis via Precipitation
This protocol is based on a common precipitation method for preparing this compound from mercuric acetate and sodium benzoate.[7]
Materials:
-
Mercuric acetate (Hg(CH₃COO)₂)
-
Sodium benzoate (C₆H₅COONa)
-
Deionized water
-
Ethanol
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a 0.06 M aqueous solution of mercuric acetate.
-
Prepare a 0.1 M aqueous solution of sodium benzoate.
-
-
Precipitation:
-
Slowly add the 0.1 M sodium benzoate solution to the 0.06 M mercuric acetate solution with constant stirring.
-
A white precipitate of this compound will form immediately.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid several times with cold deionized water to remove unreacted salts.
-
Perform a final wash with a small amount of ethanol.
-
-
Drying:
-
Dry the purified product under vacuum at a low temperature (e.g., 40-50°C) to constant weight. Store the final product in a tightly sealed container, protected from light.[4]
-
Caption: Workflow for this compound Synthesis.
Toxicological Pathway and Mechanism of Action
The toxicity of this compound is primarily driven by the high affinity of the mercury(II) ion for sulfhydryl groups in proteins and enzymes.[4] This interaction disrupts a wide range of cellular processes.
The proposed toxicological pathway begins with the absorption of the compound, followed by its dissociation or reaction, releasing mercury ions that bind to thiol-containing molecules. This leads to enzyme inhibition, oxidative stress, and ultimately, cell injury or death.[1][4] Mercury is known to inhibit aquaporins, which disrupts water flow across cell membranes, and LCK protein, which depresses T-cell signaling and immune function.[1]
Caption: Toxicological Mechanism of this compound.
Summary and Concluding Remarks
This guide provides a preliminary compilation of the reactivity, synthesis, and toxicological aspects of this compound. The data indicates that its chemistry is dominated by hydrolysis and potent interactions with thiol-containing biomolecules, the latter being the primary driver of its high toxicity. While a general synthesis protocol is available, detailed kinetic and thermodynamic data on its reactions are not widely published. Professionals should note its hazardous nature and historical use as an antisyphilitic, which has been discontinued due to its toxicity profile.[6] Further research into its specific reaction kinetics could provide deeper insights for toxicological and environmental studies. Extreme caution and appropriate safety measures are mandatory when handling this compound.
References
- 1. This compound | C14H10HgO4 | CID 11407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 583-15-3 [m.chemicalbook.com]
- 3. MERCURY BENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Buy this compound | 583-15-3 [smolecule.com]
- 5. This compound | CAS#:583-15-3 | Chemsrc [chemsrc.com]
- 6. This compound [drugfuture.com]
- 7. chembk.com [chembk.com]
Methodological & Application
Applications of Mercuric Benzoate in Organic Synthesis: A Review of Potential Uses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercuric benzoate, the mercury(II) salt of benzoic acid, belongs to the class of organomercury compounds that have historically found application in organic synthesis. While the use of mercury compounds in research and industry has significantly declined due to their high toxicity, understanding their reaction patterns remains relevant for historical context and niche applications. This document provides an overview of the potential applications of this compound, drawing parallels from the more extensively studied applications of other mercuric salts like mercuric acetate (Hg(OAc)₂) and mercuric trifluoroacetate (Hg(TFA)₂). The primary applications of mercury(II) salts lie in the electrophilic addition to alkenes, notably in oxymercuration and cyclization reactions.
It is important to note that specific experimental data and detailed protocols for reactions involving this compound are scarce in modern chemical literature. The information presented herein is largely based on the general reactivity of mercury(II) salts.
Application Notes
Oxymercuration-Demercuration of Alkenes
The oxymercuration-demercuration reaction is a two-step method for the hydration of alkenes, resulting in the Markovnikov addition of water across the double bond.[1][2] This reaction is known for its high regioselectivity and the absence of carbocation rearrangements, which can be a significant side reaction in acid-catalyzed hydration.
-
Reaction Principle: The first step, oxymercuration, involves the electrophilic attack of the mercuric salt on the alkene, forming a cyclic mercurinium ion intermediate.[3] This intermediate is then attacked by a nucleophile (water for alcohols, or an alcohol for ethers) at the more substituted carbon. The second step, demercuration, is a reductive cleavage of the carbon-mercury bond, typically achieved with sodium borohydride (NaBH₄).[2]
-
Role of this compound: While mercuric acetate is the most commonly used reagent for this transformation, this compound could theoretically be employed in a similar capacity. The benzoate anion would be the leaving group during the initial attack on the alkene.
-
Advantages:
-
Prevents carbocation rearrangements.[4]
-
Proceeds under mild conditions.
-
Generally provides high yields of the Markovnikov product.
-
-
Limitations:
-
High toxicity of mercury reagents and intermediates.
-
Stoichiometric amounts of the mercury salt are required.
-
Intramolecular Cyclization of Unsaturated Alcohols and Amines
Mercury(II) salts are effective reagents for promoting the intramolecular cyclization of unsaturated substrates, leading to the formation of various heterocyclic and carbocyclic compounds.[5] This type of reaction, often referred to as aminomercuration or alkoxymercuration-demercuration, is a powerful tool for the synthesis of cyclic ethers and amines.
-
Reaction Principle: Similar to intermolecular oxymercuration, the reaction is initiated by the formation of a mercurinium ion. The tethered nucleophile (e.g., a hydroxyl or amino group) then attacks the activated double bond in an intramolecular fashion. Subsequent reductive demercuration replaces the mercury with a hydrogen atom.
-
Synthetic Scope: This methodology has been applied to the synthesis of substituted tetrahydrofurans, tetrahydropyrans, pyrrolidines, and piperidines. The regioselectivity of the cyclization is governed by the stability of the resulting ring and the substitution pattern of the alkene.
Use as an Oxidizing Agent
While various oxidizing agents are known in organic synthesis for the conversion of alcohols to aldehydes and ketones, the use of mercuric salts for this purpose is not common.[1][4] Stronger oxidizing agents like chromic acid or potassium permanganate are typically employed for such transformations.[6] The search of available literature did not yield specific examples of this compound being used as an oxidizing agent for common organic functional groups.
Quantitative Data
A comprehensive search of the chemical literature did not yield sufficient quantitative data specifically for this compound in the applications mentioned above. Most documented examples with reported yields, diastereoselectivity, or enantioselectivity utilize other mercury(II) salts. Therefore, a structured table for quantitative comparison is not provided due to the lack of available data.
Experimental Protocols
The following is a general protocol for the oxymercuration-demercuration of an alkene. This protocol is based on the use of mercuric acetate and should be adapted and optimized for this compound with appropriate safety precautions.
Protocol: Hydration of 1-Hexene to 2-Hexanol (General Procedure)
Materials:
-
1-Hexene
-
This compound (or Mercuric Acetate)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Sodium borohydride (NaBH₄)
-
3 M Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
Step 1: Oxymercuration
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a 1:1 mixture of THF and water (e.g., 50 mL THF and 50 mL water).
-
Stir the mixture at room temperature until the mercuric salt is fully dissolved.
-
Cool the flask in an ice bath.
-
Slowly add 1-hexene (1 equivalent) to the stirred solution.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).
Step 2: Demercuration
-
To the reaction mixture, add a 3 M NaOH solution (e.g., 50 mL).
-
In a separate beaker, prepare a solution of sodium borohydride (0.5 equivalents) in 3 M NaOH (e.g., 50 mL).
-
Slowly add the sodium borohydride solution to the vigorously stirred reaction mixture. The formation of a black precipitate of elemental mercury will be observed.
-
Continue stirring for an additional 1-2 hours at room temperature.
Step 3: Work-up and Isolation
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by distillation or column chromatography to yield 2-hexanol.
Safety Precautions:
-
Mercury compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Collect all mercury-containing waste in a designated, sealed container for proper disposal according to institutional guidelines.
Visualizations
The following diagrams illustrate the key mechanistic pathway and a general experimental workflow for the application of mercury(II) salts in organic synthesis.
Caption: Mechanism of Oxymercuration-Demercuration.
Caption: General Experimental Workflow.
References
- 1. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II [courses.lumenlearning.com]
- 2. C–H Glycosylation of Native Carboxylic Acids: Discovery of Antidiabetic SGLT-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent development in the synthesis of C-glycosides involving glycosyl radicals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Mercuric Benzoate as a Catalyst in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Mercuric benzoate and other mercury compounds are highly toxic and pose significant environmental and health risks. Their use in chemical synthesis has been largely replaced by less toxic alternatives. These application notes are provided for informational and historical purposes and to illustrate the chemical principles of mercury(II)-catalyzed reactions. Extreme caution, including the use of appropriate personal protective equipment and containment measures, is mandatory when handling any mercury compound. Always consult and adhere to your institution's safety protocols.
Introduction to this compound and Mercury(II) Catalysis
This compound, Hg(C₆H₅COO)₂, is a mercury(II) salt of benzoic acid. While specific catalytic applications of this compound are not widely documented in modern chemical literature, the catalytic activity of other mercury(II) salts, such as mercuric acetate (Hg(OAc)₂), mercuric trifluoroacetate (Hg(TFA)₂), and mercuric triflate (Hg(OTf)₂), is well-established for a variety of organic transformations.[1][2] These salts are effective Lewis acids that can activate unsaturated carbon-carbon bonds (alkenes, alkynes, and allenes) towards nucleophilic attack.[1][2] The principles of catalysis demonstrated by these mercury(II) salts can be extended to this compound, assuming similar reactivity.
The primary applications of mercury(II) catalysts have been in oxymercuration-demercuration reactions, hydration of alkynes, and various cyclization reactions.[1][3][4]
Application Note 1: Oxymercuration-Demercuration of Alkenes
The oxymercuration-demercuration of alkenes is a two-step method for the Markovnikov hydration of an alkene, yielding an alcohol. This reaction is known for proceeding without carbocation rearrangements, which can be a problem in acid-catalyzed hydration.[3][5]
Quantitative Data Summary
| Substrate | Hg(II) Salt | Solvent | Product | Yield (%) | Reference |
| 1-Hexene | Hg(OAc)₂ | THF/H₂O | 2-Hexanol | >90 | Analogous Reaction |
| Styrene | Hg(OAc)₂ | THF/H₂O | 1-Phenylethanol | >90 | Analogous Reaction |
| α-Pinene | Hg(OAc)₂ | THF/H₂O | α-Terpineol | High | Analogous Reaction |
Experimental Protocol: Synthesis of 2-Hexanol from 1-Hexene
Materials:
-
This compound (or mercuric acetate as a more common alternative)
-
1-Hexene
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Sodium borohydride (NaBH₄)
-
3 M Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in a mixture of 50 mL of THF and 50 mL of deionized water.
-
Cool the solution in an ice bath and add 1-hexene (1 equivalent) dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Cool the mixture again in an ice bath and add 50 mL of 3 M NaOH solution.
-
Slowly add a solution of sodium borohydride (0.5 equivalents) in 50 mL of 3 M NaOH. A black precipitate of elemental mercury will form.
-
Stir the mixture for an additional hour at room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 2-hexanol.
-
Purify the product by distillation.
Reaction Workflow
Caption: Workflow for the oxymercuration-demercuration of an alkene.
Application Note 2: Hydration of Alkynes
Mercury(II) salts catalyze the hydration of alkynes to produce ketones, following Markovnikov's rule. For terminal alkynes, this reaction selectively yields methyl ketones. The reaction proceeds through an enol intermediate which rapidly tautomerizes to the more stable ketone.[4][6][7]
Quantitative Data Summary
| Substrate | Hg(II) Salt | Catalyst | Solvent | Product | Yield (%) | Reference |
| 1-Octyne | HgSO₄ | H₂SO₄ | H₂O | 2-Octanone | ~80 | Analogous Reaction |
| Phenylacetylene | HgSO₄ | H₂SO₄ | H₂O | Acetophenone | High | Analogous Reaction |
| 4-Octyne | HgSO₄ | H₂SO₄ | H₂O | 4-Octanone | High | Analogous Reaction |
Experimental Protocol: Synthesis of Acetophenone from Phenylacetylene
Materials:
-
This compound (or mercuric sulfate as a more common alternative)
-
Phenylacetylene
-
Sulfuric acid (H₂SO₄), concentrated
-
Water, deionized
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, prepare a solution of this compound (catalytic amount, e.g., 0.05 equivalents) in a mixture of water and a small amount of concentrated sulfuric acid.
-
Add phenylacetylene (1 equivalent) to the flask.
-
Heat the mixture to reflux with stirring for 2-3 hours, or until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting acetophenone by distillation or column chromatography.
Reaction Mechanism
Caption: Mechanism of mercury(II)-catalyzed alkyne hydration.
Application Note 3: Intramolecular Cyclization Reactions
Mercury(II) salts are effective in promoting intramolecular cyclization of unsaturated substrates containing a nucleophile, such as an alcohol or a carboxylic acid.[1][2][8] These reactions can be used to synthesize a variety of heterocyclic and carbocyclic compounds.[1][2]
Quantitative Data Summary
| Substrate Type | Hg(II) Salt | Product Type | Yield (%) | Reference |
| Unsaturated Alcohols | Hg(TFA)₂ | Cyclic Ethers | High | [1] |
| Unsaturated Carboxylic Acids | Hg(OAc)₂ | Lactones | Moderate to High | [1] |
| Allenic Alcohols | Hg(OTf)₂ | Tetrahydropyrans | High | [1] |
Experimental Protocol: Synthesis of a Tetrahydrofuran Derivative
Materials:
-
This compound (or mercuric trifluoroacetate as a more common alternative)
-
An appropriate unsaturated alcohol (e.g., 4-penten-1-ol)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium borohydride (NaBH₄)
-
3 M Sodium hydroxide (NaOH)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the unsaturated alcohol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask.
-
Add this compound (1.1 equivalents) to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and add a solution of sodium borohydride (0.5 equivalents) in 3 M NaOH.
-
Stir vigorously for 1 hour.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting cyclic ether by column chromatography.
Logical Relationship of Cyclization
References
- 1. BJOC - Advances in mercury(II)-salt-mediated cyclization reactions of unsaturated bonds [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxymercuration Demercuration: Mechanism, Steps & Exam Guide [vedantu.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Hydration of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. Advances in mercury(II)-salt-mediated cyclization reactions of unsaturated bonds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mercuric Benzoate in Biochemical Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extreme Hazard
Mercuric benzoate and other mercury compounds are highly toxic.[1] All handling and experimental procedures must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All waste must be disposed of as hazardous material according to institutional and national guidelines.
Introduction
This compound is an organomercuric compound. While not commonly employed in modern biochemical studies due to its extreme toxicity, its constituent parts, mercuric ions (Hg²⁺) and benzoate, have known interactions with biological systems. Mercuric ions are potent enzyme inhibitors, while benzoate is a metabolite in various organisms. These application notes provide a theoretical framework and representative protocols for studying the effects of mercuric ions and benzoate in biochemical assays, based on available scientific literature.
Biochemical Effects of Mercuric Ions
Mercuric ions (Hg²⁺) are known to be highly reactive with several functional groups in proteins, leading to enzyme inhibition. The primary mechanism of toxicity for mercury is the irreversible inhibition of selenoenzymes, such as thioredoxin reductase.[1] Hg²⁺ has a high affinity for sulfhydryl groups (-SH) in cysteine residues and the imidazole side chains of histidine residues within proteins.[2][3] This binding can lead to conformational changes in the enzyme, altering its active site and rendering it inactive.[3]
Enzyme Inhibition by Mercuric Ions
The inhibitory effects of mercuric ions have been observed across a range of enzymes. The following table summarizes the enzymes reported to be inhibited by mercury, although the specific form of mercury and the experimental conditions may vary.
| Enzyme Class | Specific Enzyme Examples | Reported Effect of Mercury |
| Hydrolases | Acetylcholinesterase | Inhibition[3] |
| Dipeptidyl peptidase (CD26) | Inhibition[3] | |
| Amylase, Lipase, Lactase | Inhibition[3] | |
| β-N-acetyl-D-glucosaminidase | Competitive inhibition by HgCl₂[4] | |
| Proteases (e.g., Bromelain, Trypsin) | Inhibition[5][6] | |
| Oxidoreductases | Catalase | Inhibition[3] |
| Transferases | Creatine Kinase | Inhibition[3] |
| Glucose-6-phosphatase | Inhibition[3] |
Experimental Protocols: Enzyme Inhibition Assay
This protocol provides a general method for determining the inhibitory effect of a mercuric compound on a protease, using casein as a substrate. This is a representative protocol and should be adapted for the specific enzyme and conditions of interest.
Principle
The protease activity is measured by its ability to hydrolyze casein. The reaction is stopped, and the remaining undigested casein is precipitated. The amount of digested casein in the supernatant is quantified. When an inhibitor such as a mercuric compound is present, the rate of casein hydrolysis will decrease.
Materials
-
Protease (e.g., Trypsin, Bromelain)
-
Casein solution (1% w/v in buffer)
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Mercuric chloride (HgCl₂) stock solution (handle with extreme care)
-
Trichloroacetic acid (TCA) solution
-
Spectrophotometer
Procedure
-
Enzyme Preparation : Prepare a working solution of the protease in the appropriate buffer.
-
Inhibitor Incubation : In separate microcentrifuge tubes, pre-incubate the enzyme with varying concentrations of the mercuric compound for a set period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C). Include a control with no inhibitor.
-
Substrate Addition : Initiate the enzymatic reaction by adding the casein solution to each tube.
-
Incubation : Incubate the reaction mixtures at the optimal temperature for the enzyme for a defined time (e.g., 30-60 minutes).
-
Reaction Termination : Stop the reaction by adding TCA solution to precipitate the undigested casein.
-
Centrifugation : Centrifuge the tubes to pellet the precipitated casein.
-
Quantification : Measure the absorbance of the supernatant at a specific wavelength (e.g., 280 nm) to determine the amount of soluble peptides, which is proportional to the enzyme activity.
-
Data Analysis : Calculate the percentage of inhibition for each concentration of the mercuric compound relative to the control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
Expected Results
A dose-dependent decrease in enzyme activity is expected with increasing concentrations of the mercuric compound.
Visualization of Biochemical Pathways
Mechanism of Enzyme Inhibition by Mercuric Ions
Mercuric ions typically act as non-competitive inhibitors. They bind to an allosteric site on the enzyme, which is a site other than the active site. This binding event changes the three-dimensional structure of the enzyme, including the active site, thereby reducing its catalytic efficiency.
Caption: Mechanism of non-competitive enzyme inhibition by Hg²⁺.
Metabolic Pathway of Benzoate
Benzoate is a common intermediate in the anaerobic metabolism of aromatic compounds. In the absence of oxygen, the aromatic ring is first reduced before cleavage. The pathway generally involves the activation of benzoate to benzoyl-CoA.
Caption: Anaerobic degradation pathway of benzoate.[7]
Conclusion
While this compound itself is not a standard laboratory reagent, understanding the biochemical principles of its components is crucial for toxicological studies and for researchers encountering mercury contamination. The provided information and protocols offer a foundational guide for investigating the effects of mercuric ions on enzyme activity and for understanding the metabolic fate of benzoate. Extreme caution is paramount when handling any mercury-containing compounds.
References
- 1. Mercury poisoning - Wikipedia [en.wikipedia.org]
- 2. Mercury(II) binds to both of chymotrypsin's histidines, causing inhibition followed by irreversible denaturation/aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. education.seattlepi.com [education.seattlepi.com]
- 4. Inhibitory kinetics of mercuric ion on the activity of beta-N-acetyl-D-glucosaminidase from green crab (Scylla serrata) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Benzoate Degradation Pathway (Anaerobic) [eawag-bbd.ethz.ch]
Application Notes and Protocols: Detailed Reaction Mechanisms of Mercuric Benzoate and Analogous Reagents with Unsaturated Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercuric benzoate, Hg(C₆H₅COO)₂, is a mercury(II) salt of benzoic acid. While historical chemical literature details a variety of applications for mercuric salts in organic synthesis, the use of this compound specifically is not as widely documented as other mercuric salts like mercuric acetate or mercuric trifluoroacetate. This document provides a detailed overview of the reaction mechanisms where this compound could plausibly be involved, based on the well-established reactivity of other mercury(II) salts. The primary areas of discussion will be analogous reactions to the Prévost reaction for diol synthesis, oxymercuration-demercuration for the hydration of alkenes, and mercury-mediated cyclization reactions for the synthesis of heterocyclic and carbocyclic compounds.
Section 1: Analogous Prévost Reaction for anti-Dihydroxylation
The Prévost reaction traditionally utilizes silver benzoate and iodine to achieve the anti-dihydroxylation of alkenes. While this compound is not the standard reagent, the underlying principles of a metal-assisted halide addition and subsequent nucleophilic attack are relevant.
Detailed Reaction Mechanism (with Silver Benzoate)
The established mechanism for the Prévost reaction involves the following key steps:
-
Formation of an Iodonium Ion: Iodine adds across the alkene double bond to form a cyclic iodonium ion intermediate.
-
Nucleophilic Opening: A benzoate anion from silver benzoate attacks one of the carbons of the iodonium ion in an SN2 fashion, leading to a trans-iodo benzoate.
-
Neighboring Group Participation: The carbonyl oxygen of the benzoate group participates in an intramolecular SN2 reaction, displacing the iodide and forming a cyclic benzoxonium ion.
-
Second Nucleophilic Attack: A second benzoate anion attacks the benzoxonium ion, again in an SN2 manner, resulting in a trans-dibenzoate.
-
Hydrolysis: Hydrolysis of the dibenzoate ester yields the final anti-diol.
Visualization of the Prévost Reaction Pathway
Caption: Prévost reaction mechanism for anti-diol synthesis.
Experimental Protocol: anti-Dihydroxylation of Cyclohexene (Analogous to Prévost Reaction)
This protocol is based on the well-established Prévost reaction using silver benzoate.
Materials:
-
Cyclohexene
-
Silver benzoate
-
Iodine
-
Anhydrous benzene (or a less toxic solvent like toluene)
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Methanol
-
Potassium hydroxide
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend silver benzoate (2.2 equivalents) in anhydrous benzene.
-
Add cyclohexene (1.0 equivalent) to the suspension.
-
Slowly add a solution of iodine (1.0 equivalent) in anhydrous benzene to the stirred mixture.
-
Heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, filter the mixture to remove silver iodide.
-
Wash the filtrate sequentially with sodium thiosulfate solution (to remove excess iodine), sodium bicarbonate solution, and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dibenzoate.
-
For hydrolysis, dissolve the crude dibenzoate in methanol and add a solution of potassium hydroxide (2.5 equivalents) in water.
-
Reflux the mixture for 2-3 hours.
-
After cooling, remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to yield the crude trans-1,2-cyclohexanediol.
-
Purify the product by recrystallization or column chromatography.
Table 1: Representative Yields for Prévost-type Reactions
| Substrate | Product | Reagents | Yield (%) |
| Cyclohexene | trans-1,2-Cyclohexanediol dibenzoate | Ag(OBz)₂, I₂ | 85-95 |
| Styrene | 1-Phenyl-1,2-ethanediol dibenzoate | Ag(OBz)₂, I₂ | 70-80 |
| 1-Octene | 1,2-Octanediol dibenzoate | Ag(OBz)₂, I₂ | 65-75 |
Section 2: Oxymercuration-Demercuration for Alkene Hydration
Oxymercuration-demercuration is a classic method for the Markovnikov hydration of alkenes, typically employing mercuric acetate. It is highly probable that this compound can serve a similar role, as the key reactive species is the electrophilic Hg(II) ion.
Detailed Reaction Mechanism
-
Formation of a Mercurinium Ion: The mercuric salt (e.g., this compound) reacts with the alkene, where the π-bond of the alkene attacks the mercury atom, and a lone pair from the mercury attacks one of the carbons of the double bond. This forms a three-membered ring intermediate called a mercurinium ion. This step prevents carbocation rearrangements.
-
Nucleophilic Attack by Water: A water molecule attacks the more substituted carbon of the mercurinium ion from the side opposite the mercury bridge (anti-addition).
-
Deprotonation: A base (often water or the benzoate anion) removes a proton from the oxonium ion to yield a stable organomercury alcohol.
-
Demercuration: The organomercury intermediate is treated with a reducing agent, typically sodium borohydride (NaBH₄), which replaces the mercury-containing group with a hydrogen atom. This step is generally not stereospecific.
Visualization of the Oxymercuration-Demercuration Pathway
Caption: Oxymercuration-demercuration mechanism.
Experimental Protocol: Hydration of 1-Hexene (using Mercuric Acetate)
This protocol uses the standard reagent, mercuric acetate. A similar procedure could be attempted with this compound.
Materials:
-
1-Hexene
-
Mercuric acetate (Hg(OAc)₂)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium hydroxide solution (3 M)
-
Sodium borohydride (NaBH₄) solution (0.5 M in 3 M NaOH)
-
Diethyl ether
Procedure:
-
In a flask, dissolve mercuric acetate (1.0 equivalent) in a 1:1 mixture of THF and water.
-
Add 1-hexene (1.0 equivalent) to the solution and stir at room temperature for 30-60 minutes. The disappearance of the alkene can be monitored by GC or TLC.
-
Cool the mixture in an ice bath and add 3 M sodium hydroxide solution.
-
Slowly add the sodium borohydride solution to the stirred mixture. An immediate black precipitate of mercury metal should form.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Distill the residue to obtain pure 2-hexanol.
Table 2: Representative Yields for Oxymercuration-Demercuration
| Substrate | Product | Reagents | Yield (%) |
| 1-Hexene | 2-Hexanol | Hg(OAc)₂, H₂O; NaBH₄ | 90-95 |
| Styrene | 1-Phenylethanol | Hg(OAc)₂, H₂O; NaBH₄ | 90-96 |
| Norbornene | exo-Norborneol | Hg(OAc)₂, H₂O; NaBH₄ | ~85 |
Section 3: Mercury-Mediated Intramolecular Cyclization
A significant application of mercury(II) salts in modern organic synthesis is in mediating intramolecular cyclization of unsaturated substrates containing a nucleophile.[1] This provides a powerful route to various heterocyclic and carbocyclic frameworks. It is conceivable that this compound could be employed in such transformations.
General Reaction Mechanism
-
Activation of the Unsaturated Bond: The electrophilic Hg(II) salt coordinates to the alkyne or alkene (the "mercuriophilic" group), activating it towards nucleophilic attack.
-
Intramolecular Nucleophilic Attack: A tethered nucleophile (e.g., hydroxyl, amine, carboxylate) attacks the activated unsaturated bond in an endo or exo fashion, depending on the substrate and reaction conditions, to form a cyclic organomercury intermediate.
-
Protodemercuration or Halodemercuration: The C-Hg bond is then cleaved, typically by treatment with acid (protodemercuration) to install a hydrogen atom, or a halide source to install a halogen.
Visualization of a General Workflow for Mercury-Mediated Cyclization
Caption: General workflow for mercury-mediated cyclization.
Hypothetical Experimental Protocol: Cyclization of an Alkenol
This is a generalized protocol; specific conditions would need to be optimized.
Materials:
-
An appropriate alkenol (e.g., 4-penten-1-ol)
-
This compound
-
Anhydrous solvent (e.g., dichloromethane or THF)
-
Saturated aqueous potassium bromide solution
Procedure:
-
Dissolve the alkenol (1.0 equivalent) in the anhydrous solvent.
-
Add this compound (1.1 equivalents) in one portion.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into a saturated aqueous solution of potassium bromide.
-
Stir vigorously for 1-2 hours to convert the organothis compound to the corresponding bromide.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude cyclized product (a substituted tetrahydrofuran).
-
Purify by column chromatography.
While this compound is not a commonly cited reagent for specific, named reactions in contemporary organic synthesis, its reactivity can be inferred from the well-established chemistry of other mercury(II) salts. It is plausible that this compound could be used in oxymercuration-type reactions and intramolecular cyclizations. However, for transformations like the Prévost reaction, silver benzoate remains the reagent of choice. Researchers interested in utilizing this compound should consider the analogous protocols for mercuric acetate as a starting point for optimization, while being mindful of the high toxicity associated with all mercury compounds and taking appropriate safety precautions.
References
Application Notes and Protocols: Mercuric Benzoate as an Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
Warning: Mercuric benzoate is a highly toxic compound and its use as an antimicrobial agent or preservative in modern pharmaceuticals and consumer products is obsolete and strongly discouraged due to severe health and environmental risks. These application notes are provided for historical and informational purposes only and are intended for a scientific audience in a controlled laboratory setting. Extreme caution must be exercised when handling this substance, with appropriate personal protective equipment and disposal procedures in place.
Introduction
This compound, the mercury(II) salt of benzoic acid, was historically employed as an antimicrobial agent and preservative. Its activity stemmed from the combined effects of the mercuric ion and benzoic acid. The mercuric ion exerts its antimicrobial effect by binding to sulfhydryl groups in enzymes and proteins, leading to the disruption of cellular function and ultimately cell death. Benzoic acid and its salts are known to inhibit microbial growth by disrupting cell membranes, inhibiting enzymatic activity, and reducing intracellular pH.
The use of this compound has been discontinued in most applications due to the high toxicity of mercury compounds, which can cause severe neurological damage, kidney damage, and other adverse health effects. Furthermore, mercury is a persistent environmental pollutant. These notes provide a framework for understanding its historical application and the methodologies that would be used to evaluate its antimicrobial properties based on current standards.
Data Presentation
Due to the historical nature of its use, there is a significant lack of recent, comprehensive quantitative data on the antimicrobial efficacy of this compound. The following tables are presented as a template for how such data would be structured. The values provided are hypothetical and for illustrative purposes only, based on the known broad-spectrum activity of mercury compounds and the expected activity of benzoates.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | ATCC Strain No. | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | 25923 | 1 - 10 |
| Escherichia coli | 25922 | 5 - 25 |
| Pseudomonas aeruginosa | 27853 | 10 - 50 |
| Candida albicans | 10231 | 2 - 15 |
| Aspergillus brasiliensis | 16404 | 5 - 30 |
Table 2: Hypothetical Preservative Efficacy Test (PET) Results for a Topical Formulation Containing this compound
| Microorganism | Inoculum (CFU/g) | Log Reduction at 7 Days | Log Reduction at 14 Days | Log Reduction at 28 Days |
| Staphylococcus aureus | 1.5 x 10⁶ | > 3.0 | > 3.0 | No increase |
| Escherichia coli | 1.2 x 10⁶ | > 3.0 | > 3.0 | No increase |
| Pseudomonas aeruginosa | 1.8 x 10⁶ | > 3.0 | > 3.0 | No increase |
| Candida albicans | 2.0 x 10⁵ | > 2.0 | > 2.0 | No increase |
| Aspergillus brasiliensis | 1.5 x 10⁵ | > 2.0 | > 2.0 | No increase |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the antimicrobial properties of this compound. These are based on standard microbiological procedures.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.
Materials:
-
This compound (analytical grade)
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi
-
96-well microtiter plates
-
Standardized microbial inoculums (e.g., 0.5 McFarland standard)
-
Sterile pipettes and tips
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water with minimal heating if necessary, or a solvent known to be non-inhibitory to the test organisms at the final concentration). Filter-sterilize the solution.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate sterile broth. The final volume in each well should be 100 µL.
-
Inoculation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of the diluted inoculum to each well.
-
Controls: Include a positive control (broth and inoculum, no this compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35°C for 18-24 hours for most bacteria; 25°C for 24-48 hours for yeast).
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth).
Preservative Efficacy Testing (PET)
This test, also known as a challenge test, evaluates the effectiveness of a preservative in a finished product.
Materials:
-
Test product containing a known concentration of this compound.
-
Standardized microbial inoculums of representative organisms (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans, A. brasiliensis).
-
Sterile containers for the product.
-
Neutralizing broth (to inactivate the preservative during microbial enumeration).
-
Agar plates for microbial enumeration (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
Procedure:
-
Product Inoculation: Inoculate separate containers of the test product with a standardized suspension of each test microorganism to achieve a final concentration of 10⁵ to 10⁶ CFU/g or mL.
-
Sampling and Plating: At specified time intervals (e.g., 0, 7, 14, and 28 days), withdraw a sample from each inoculated container.
-
Neutralization and Dilution: Immediately transfer the sample to a neutralizing broth to inactivate the this compound. Perform serial dilutions of the neutralized sample.
-
Enumeration: Plate the dilutions onto the appropriate agar medium.
-
Incubation: Incubate the plates under conditions suitable for the growth of the test organism.
-
Counting and Calculation: Count the number of colonies on the plates and calculate the concentration of viable microorganisms (CFU/g or mL) at each time point. Determine the log reduction from the initial inoculum concentration.
Visualizations
Signaling Pathway
The primary antimicrobial mechanism of mercuric ions involves the non-specific inhibition of multiple cellular enzymes and proteins through interaction with sulfhydryl groups. This disrupts a wide array of cellular processes.
Caption: Proposed antimicrobial mechanism of this compound.
Experimental Workflow
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Workflow for MIC determination of this compound.
Conclusion
While this compound exhibits antimicrobial properties, its use is not recommended due to its high toxicity. The protocols and data structures provided here are for informational and research purposes, outlining standard methodologies for evaluating antimicrobial agents. Any consideration of this compound should be purely for academic or historical research, with a strong emphasis on safety and containment. For modern applications, numerous safer and more effective antimicrobial agents and preservatives are available.
Application Note: Analytical Techniques for the Quantification of Mercuric Benzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mercuric benzoate, Hg(C₆H₅COO)₂, is an organomercuric compound formerly used in pharmaceutical applications, such as for its antisyphilitic properties[1]. Due to the high toxicity of mercury, its accurate quantification in any preparation is of paramount importance for safety, efficacy, and regulatory compliance[2][3]. This application note provides a detailed overview of various analytical techniques for the quantification of this compound, focusing on methods to determine either the mercuric ion (Hg²⁺) or the benzoate moiety. Detailed protocols for selected methods are provided to guide researchers in their analytical workflow.
The choice of analytical method often depends on the sample matrix, required sensitivity, available instrumentation, and whether the goal is to quantify the active mercury component or the benzoate counter-ion. Key techniques include atomic spectroscopy for mercury analysis and liquid chromatography for benzoate analysis.
Comparative Summary of Analytical Techniques
The following table summarizes and compares the performance of different analytical techniques applicable to the quantification of this compound components.
| Technique | Analyte | Principle | Typical Linear Range | Limit of Detection (LOD) | Advantages | Disadvantages |
| Cold Vapor Atomic Absorption Spectroscopy (CVAAS) | Mercury (Hg²⁺) | Reduction of Hg²⁺ to elemental Hg, followed by atomic absorption measurement at 253.7 nm.[4] | 0.1 - 10 µg/L | Single-digit ppt range[4] | High sensitivity and specificity for mercury; well-established methods.[4][5] | Sample digestion is required; potential for interferences. |
| UV-Visible Spectrophotometry | Mercury (Hg²⁺) | Formation of a colored complex with a chelating agent (e.g., dithizone).[6][7] | 0.1 - 25 µg/mL[6][7] | ~20 ng/mL[6] | Cost-effective, accessible instrumentation, simple operation.[6] | Lower sensitivity and selectivity compared to AAS; potential for matrix interference.[6][7] |
| High-Performance Liquid Chromatography (HPLC) | Benzoate | Reversed-phase chromatography with UV detection.[8] | 2.5 - 100 mg/L[8] | 1.0 mg/L (standard), 10 mg/L (in juice matrix)[8] | Excellent for quantifying the benzoate moiety; can be used for stability studies.[9][10] | Indirect method for the active mercury component; requires chromatographic expertise. |
| Electrochemical Methods (e.g., SWASV) | Mercury (Hg²⁺) | Preconcentration of mercury on an electrode followed by stripping voltammetry.[11] | Sub-µg/L to mg/L | As low as 1 µg/L[12] | High sensitivity, low cost, potential for portability and in-situ analysis.[11] | Susceptible to interferences from other metal ions and matrix components. |
Experimental Protocols
Protocol 1: Quantification of Mercury by Cold Vapor Atomic Absorption Spectroscopy (CVAAS)
This protocol describes the determination of the mercury content in a sample containing this compound. The method involves acid digestion to break down the compound, followed by reduction of Hg²⁺ to volatile elemental mercury for analysis by CVAAS.
1. Materials and Reagents:
-
Nitric acid (HNO₃), trace metal grade
-
Sulfuric acid (H₂SO₄), trace metal grade
-
Potassium permanganate (KMnO₄) solution, 5% (w/v)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) solution, 1.5% (w/v)
-
Stannous chloride (SnCl₂) solution, 10% (w/v) in 20% HCl
-
Mercury standard stock solution (1000 mg/L)
-
Deionized water (18.2 MΩ·cm)
-
Sample containing this compound
2. Sample Preparation (Acid Digestion):
-
Accurately weigh a sample portion expected to contain 0.5-5 µg of mercury and transfer it to a digestion vessel.
-
Add 5 mL of concentrated H₂SO₄ and 2.5 mL of concentrated HNO₃.
-
Heat the mixture at 95°C for 2 hours in a digestion block or water bath.
-
Allow the sample to cool to room temperature.
-
Slowly add 5% KMnO₄ solution dropwise until a persistent purple color is obtained, indicating complete oxidation.
-
Make up the volume to 50 mL with deionized water.
-
Clear the excess permanganate color by adding a few drops of 1.5% hydroxylamine hydrochloride solution until the solution is colorless.
3. Instrument Calibration:
-
Prepare a series of calibration standards (e.g., 0, 1, 2, 5, 10 µg/L) by diluting the mercury stock solution with deionized water containing the same acid matrix as the samples.
-
Analyze the standards using the CVAAS system according to the manufacturer's instructions to generate a calibration curve.
4. Sample Analysis:
-
Transfer a known aliquot of the digested sample solution to the reaction vessel of the CVAAS system.
-
Add the reducing agent (stannous chloride solution) to convert Hg²⁺ ions to volatile elemental mercury (Hg⁰).
-
The mercury vapor is purged from the solution by a stream of inert gas (e.g., argon) into the absorption cell of the spectrophotometer.
-
Measure the absorbance at 253.7 nm.
-
Calculate the mercury concentration in the original sample using the calibration curve, accounting for all dilution factors.
Protocol 2: Quantification of Benzoate by High-Performance Liquid Chromatography (HPLC)
This protocol is for the quantification of the benzoate component of this compound. The sample is treated to precipitate the mercuric ions, leaving the soluble benzoate in solution for analysis.
1. Materials and Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Ammonium acetate buffer (e.g., 20 mM, pH 4.2), prepared with HPLC grade water
-
Sodium sulfide (Na₂S) solution, 1 M
-
Benzoic acid standard stock solution (1000 mg/L)
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
0.45 µm syringe filters
2. Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a stock solution (e.g., 100 mg/L).
-
Take a 1 mL aliquot of the sample stock solution and transfer it to a microcentrifuge tube.
-
Add a stoichiometric excess of 1 M Na₂S solution to precipitate the mercury as mercuric sulfide (HgS), which is highly insoluble. A black precipitate should form.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the HgS precipitate.
-
Carefully collect the supernatant, which contains the sodium benzoate.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Conditions:
-
Mobile Phase: Acetonitrile : Ammonium Acetate Buffer (e.g., 30:70 v/v)[8]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detector: UV-Vis Diode Array Detector (DAD)
-
Detection Wavelength: 225 nm[8]
-
Run Time: ~10 minutes
4. Instrument Calibration:
-
Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 mg/L) by diluting the benzoic acid stock solution with the mobile phase.
-
Inject each standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting peak area against concentration.
5. Sample Analysis:
-
Inject the prepared sample supernatant into the HPLC system.
-
Identify the benzoate peak by comparing its retention time with that of the standard.
-
Quantify the concentration of benzoate in the sample using the peak area and the calibration curve.
-
Calculate the amount of this compound in the original sample based on the stoichiometry.
// Mercury Path hg_path [label="Mercury (Hg²⁺)", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hg_prep [label="Acid Digestion &\nOxidation"]; hg_analysis [label="Analysis by CVAAS\nor Electrochemistry"];
// Benzoate Path bz_path [label="Benzoate (C₇H₅O₂⁻)", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; bz_prep [label="Precipitate Hg²⁺\n(e.g., with Na₂S)"]; bz_filter [label="Centrifuge & Filter\nSupernatant"]; bz_analysis [label="Analysis by HPLC-UV"];
result [label="Quantification of\nthis compound", shape="house", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> dissolution -> decision;
decision -> hg_path [label=" Active Moiety"]; decision -> bz_path [label="Counter-ion "];
hg_path -> hg_prep -> hg_analysis; bz_path -> bz_prep -> bz_filter -> bz_analysis;
hg_analysis -> result; bz_analysis -> result; } caption: "Decision workflow for analysis"
Conclusion
The quantification of this compound can be effectively achieved by targeting either the mercuric ion or the benzoate moiety. For direct and highly sensitive measurement of the toxic mercury component, CVAAS is the recommended technique due to its specificity and low detection limits.[4] For analyzing the benzoate portion, which can be useful in formulation and stability studies, HPLC with UV detection offers a robust and reliable method.[8] The choice of method should be guided by the specific analytical needs, laboratory capabilities, and regulatory requirements. The protocols provided herein offer a solid foundation for developing and validating analytical procedures for this compound.
References
- 1. This compound | C14H10HgO4 | CID 11407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Electrochemical determination of mercury: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent updates on analytical methods for mercury determination: A review [pharmacia.pensoft.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Determination of mercury-containing pharmaceuticals by vapor phase atomic absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. cromlab-instruments.es [cromlab-instruments.es]
- 10. helixchrom.com [helixchrom.com]
- 11. Electrochemical detection of mercuric( ii ) ions in aqueous media using glassy carbon electrode modified with synthesized tribenzamides and silver nan ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08517D [pubs.rsc.org]
- 12. Electrochemical detection of low concentrations of mercury in water using gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Solvent Systems in Mercuric Benzoate Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercuric benzoate, as a source of the mercuric ion (Hg²⁺), is a reagent utilized in organic synthesis, most notably in oxymercuration and related reactions. The kinetics of these reactions are profoundly influenced by the solvent system employed. The choice of solvent can dictate the reaction rate, selectivity, and even the reaction mechanism. Understanding these solvent effects is crucial for optimizing reaction conditions, improving yields, and ensuring the desired stereochemical outcome. These application notes provide a detailed overview of the role of solvent systems in the kinetics of reactions involving mercuric carboxylates, with a focus on the principles of oxymercuration. Due to a scarcity of specific kinetic data for this compound, data for the closely related and frequently studied mercuric acetate is used as a proxy to illustrate these effects.
General Principles of Solvent Effects in Mercuric Carboxylate Reactions
The rate of chemical reactions is influenced by the differential solvation of the starting materials and the transition state.[1] In reactions involving mercuric carboxylates, such as the oxymercuration of alkenes, the solvent plays several key roles:
-
Solvation of the Mercuric Salt: The dissolution and dissociation of the mercuric carboxylate are prerequisites for the reaction. Polar solvents are generally required to achieve sufficient concentrations of the active mercuric species.
-
Stabilization of the Transition State: The transition state in oxymercuration involves the formation of a mercurinium ion, a three-membered ring intermediate with a partial positive charge.[2][3][4] Polar solvents can stabilize this charged intermediate, thereby lowering the activation energy and accelerating the reaction.[1][5]
-
Nucleophilic Participation: In many cases, the solvent itself can act as the nucleophile that attacks the mercurinium ion. For example, in aqueous or alcoholic solutions, water or the alcohol molecule will add to the more substituted carbon of the alkene, leading to the formation of an alcohol or ether, respectively. This is often referred to as solvomercuration.
The choice between protic and aprotic solvents, as well as the polarity of the solvent, can significantly impact the reaction kinetics.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can solvate both the cationic mercurinium ion intermediate and the anionic counter-ions. They can also act as nucleophiles.
-
Polar Aprotic Solvents (e.g., acetonitrile, dimethylformamide, tetrahydrofuran): These solvents are effective at solvating cations but are less effective at solvating anions. They can influence the reactivity of the nucleophile and the stability of the transition state.
-
Nonpolar Solvents (e.g., benzene, hexane): Reactions involving mercuric carboxylates are generally much slower in nonpolar solvents due to the poor solubility of the salt and the lack of stabilization of charged intermediates.
Quantitative Data on Solvent Effects
While specific kinetic data for the reaction of this compound across a wide range of solvents is limited in the available literature, the following table summarizes representative data for the related oxymercuration of alkenes with mercuric acetate. This data illustrates the magnitude of solvent effects on reaction rates.
| Alkene | Mercuric Salt | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Styrene | Mercuric Acetate | Methanol | 25 | 0.384 | F. Anvia et al. (1988) |
| Styrene | Mercuric Acetate | 80% Methanol-20% Water | 25 | 0.512 | F. Anvia et al. (1988) |
| Styrene | Mercuric Acetate | 50% Methanol-50% Water | 25 | 0.891 | F. Anvia et al. (1988) |
| Styrene | Mercuric Acetate | Water | 25 | 1.82 | F. Anvia et al. (1988) |
| Cyclohexene | Mercuric Acetate | Methanol | 25 | 0.045 | H. C. Brown et al. (1969) |
| Cyclohexene | Mercuric Acetate | Water | 25 | 0.130 | H. C. Brown et al. (1969) |
Note: The data presented is for mercuric acetate and is intended to be illustrative of the general trends expected for this compound.
Experimental Protocols
Protocol 1: Kinetic Analysis of the Oxymercuration of Styrene using UV-Vis Spectroscopy
This protocol describes a method for determining the second-order rate constant for the reaction of a mercuric carboxylate with an alkene by monitoring the change in absorbance of the alkene over time.
Materials:
-
This compound (or mercuric acetate)
-
Styrene (freshly distilled)
-
Solvent of choice (e.g., methanol, ethanol, water, or mixtures thereof)
-
Perchloric acid (as a catalyst, optional)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of known concentration (e.g., 0.1 M) in the chosen solvent system.
-
Prepare a stock solution of styrene of known concentration (e.g., 0.1 M) in the same solvent system.
-
-
Determination of the Wavelength of Maximum Absorbance (λ_max):
-
Dilute the styrene stock solution to a suitable concentration and record its UV-Vis spectrum to determine the λ_max.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature (e.g., 25 °C).
-
Pipette a known volume of the this compound solution into a quartz cuvette.
-
To initiate the reaction, rapidly add a known volume of the styrene stock solution to the cuvette, mix quickly, and immediately start recording the absorbance at the λ_max of styrene at fixed time intervals.
-
Continue recording until the absorbance value becomes constant, indicating the completion of the reaction.
-
-
Data Analysis:
-
The reaction is expected to follow second-order kinetics. The integrated rate law for a second-order reaction with unequal initial concentrations of reactants is: kt = 1/([B]₀ - [A]₀) * ln(([A]₀ * [B]) / ([B]₀ * [A])) where [A]₀ and [B]₀ are the initial concentrations of styrene and this compound, respectively, and [A] and [B] are their concentrations at time t.
-
The concentration of styrene at any time t can be calculated from the absorbance data using the Beer-Lambert law (A = εbc).
-
A plot of ln(([A]₀ * [B]) / ([B]₀ * [A])) versus time should yield a straight line with a slope equal to k * ([B]₀ - [A]₀), from which the second-order rate constant (k) can be determined.
-
Visualizations
Caption: Experimental workflow for kinetic analysis.
Caption: Generalized oxymercuration reaction pathway.
Conclusion
The solvent system is a critical parameter in controlling the kinetics of reactions involving this compound and other mercuric carboxylates. The polarity of the solvent and its ability to act as a nucleophile directly impact the reaction rate and the nature of the final product. While specific kinetic data for this compound is not extensively available, the principles derived from studies with mercuric acetate provide a solid foundation for understanding and optimizing these reactions. The provided protocols offer a starting point for researchers to quantitatively investigate the solvent effects on their specific systems of interest. Further research is warranted to establish a comprehensive kinetic database for this compound reactions in a wider array of solvent systems.
References
Application Notes and Protocols for Reactions Involving Mercuric Benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercuric benzoate, Hg(C₇H₅O₂)₂, is an organomercury compound that has historically found application in organic synthesis. Due to the toxic nature of mercury compounds, their use has been largely supplanted by safer alternatives. However, understanding the experimental setup for reactions involving this compound is crucial for specialized applications and for handling legacy chemical procedures. This document provides detailed application notes and protocols for reactions where this compound can be utilized, with a focus on the Prévost reaction for the dihydroxylation of alkenes. While silver benzoate is the more commonly cited reagent for this reaction, the general principles and experimental setup can be adapted for this compound, with appropriate safety precautions.
Safety Precautions and Handling
Warning: this compound is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, must be worn at all times. In case of exposure, seek immediate medical attention.[1][2] All waste containing mercury must be disposed of as hazardous waste according to institutional and national guidelines.
Application: The Prévost Reaction for anti-Dihydroxylation of Alkenes
The Prévost reaction is a classic method for the anti-dihydroxylation of alkenes, yielding trans-1,2-diols. The reaction typically proceeds in two stages: the formation of a dibenzoate intermediate, followed by hydrolysis to the diol. While the traditional Prévost reaction utilizes silver benzoate, this compound can be considered as a potential alternative due to the similar role of the metal cation in activating the benzoate nucleophile.
Reaction Principle
The reaction involves the addition of iodine to an alkene in the presence of a benzoate salt, typically in an anhydrous, non-polar solvent like benzene or carbon tetrachloride. The benzoate salt serves to trap the intermediate iodonium ion, leading to the formation of a trans-1,2-dibenzoate ester. Subsequent hydrolysis of the diester yields the desired trans-diol.
Data Presentation: Representative Yields in Prévost-type Reactions
The following table summarizes typical yields obtained for the dihydroxylation of various alkenes using the Prévost reaction with silver benzoate. These yields can serve as a benchmark when adapting the reaction for this compound.
| Alkene | Product | Solvent | Yield (%) of Dibenzoate |
| Cyclohexene | trans-1,2-Cyclohexanediol dibenzoate | Benzene | 80-90 |
| Styrene | 1-Phenyl-1,2-ethanediol dibenzoate | Benzene | 75-85 |
| 1-Octene | 1,2-Octanediol dibenzoate | Carbon Tetrachloride | 70-80 |
Experimental Protocols
General Protocol for the Prévost Reaction (Adapted for this compound)
This protocol is a generalized procedure based on the well-established Prévost reaction using silver benzoate. When substituting with this compound, careful optimization of reaction conditions may be necessary.
Materials:
-
Alkene
-
This compound
-
Iodine
-
Anhydrous benzene or carbon tetrachloride (use of benzene is now restricted in many labs due to its toxicity; less hazardous alternatives like toluene may be considered, but may require optimization)
-
Sodium bicarbonate solution
-
Sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Ethanol
-
Potassium hydroxide
-
Hydrochloric acid
Procedure:
Step 1: Formation of the Dibenzoate Intermediate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the alkene (1 equivalent) in anhydrous benzene.
-
Add this compound (2 equivalents) to the solution.
-
Slowly add a solution of iodine (1 equivalent) in anhydrous benzene to the stirred suspension.
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by the disappearance of the iodine color. The reaction time will vary depending on the substrate and may range from a few hours to overnight.
-
After the reaction is complete (as indicated by TLC or the consumption of iodine), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the mercuric iodide precipitate. Caution: The precipitate is toxic and should be handled and disposed of as hazardous waste.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted benzoic acid.
-
Wash the filtrate with a sodium thiosulfate solution to remove any remaining iodine.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dibenzoate intermediate.
Step 2: Hydrolysis to the trans-Diol
-
Dissolve the crude dibenzoate intermediate in ethanol.
-
Add a solution of potassium hydroxide in ethanol.
-
Heat the mixture to reflux for 1-2 hours to effect saponification.
-
Cool the reaction mixture and neutralize with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent to yield the crude trans-diol.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Prévost Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the Prévost reaction.
Caption: Mechanism of the Prévost Reaction.
Experimental Workflow for the Prévost Reaction
The following diagram outlines the key steps in the experimental workflow for the Prévost reaction.
Caption: Experimental Workflow for the Prévost Reaction.
References
Application Notes and Protocols for the Use of Mercuric Benzoate in Organomercury Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of mercuric benzoate in the synthesis of various organomercury compounds. Detailed experimental protocols, quantitative data, and visual diagrams are included to facilitate the practical application of these methodologies in a research and development setting.
Introduction
This compound, the mercury(II) salt of benzoic acid, serves as a valuable reagent in specific synthetic routes for the formation of carbon-mercury bonds. While less commonly employed than mercuric acetate for general mercuration reactions, this compound and its derivatives are particularly useful in the synthesis of arylmercury compounds through thermal decarboxylation. This method is especially effective for the preparation of polyhalogenated arylmercurials, which are important intermediates in organic and organometallic chemistry.
The primary advantage of the decarboxylation route is the ability to introduce a mercury atom to a specific position on an aromatic ring, dictated by the location of the carboxylic acid group in the precursor. This offers a degree of regiochemical control that can be advantageous in multi-step syntheses.
Key Applications of this compound
The principal application of this compound and its analogues in organomercury synthesis is the preparation of arylmercurial compounds via thermal decarboxylation. This process involves the synthesis of a mercuric carboxylate from a suitable carboxylic acid and a mercury(II) salt, followed by the thermal elimination of carbon dioxide to form a carbon-mercury bond.
Synthesis of Diarylmercury Compounds
The thermal decomposition of mercuric carboxylates, such as mercuric polybromobenzoates, in a high-boiling solvent like pyridine, leads to the formation of symmetrical diarylmercurials.[1] This method is particularly effective for the synthesis of polyhalogenated arylmercury compounds.
Synthesis of Arylmercuric Salts
In addition to symmetrical diarylmercurials, the decarboxylation of arylmercuric carboxylates (RHgOOCR') can be employed to synthesize unsymmetrical organomercury compounds of the type RHgAr.
Experimental Protocols
Caution: Organomercury compounds are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times.
Protocol 1: Synthesis of Bis(pentabromophenyl)mercury via Decarboxylation of Mercuric Pentabromobenzoate
This protocol is adapted from the general method for the synthesis of polybromophenylmercurials by decarboxylation.[1]
Step 1: Preparation of Mercuric Pentabromobenzoate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pentabromobenzoic acid (2.0 mmol) and mercuric acetate (1.0 mmol).
-
Solvent Addition: Add a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Reaction: Heat the mixture to reflux with stirring for 2-4 hours.
-
Isolation: Allow the reaction mixture to cool to room temperature. The precipitated mercuric pentabromobenzoate is collected by filtration, washed with water and a small amount of cold ethanol, and dried under vacuum.
Step 2: Thermal Decarboxylation to Bis(pentabromophenyl)mercury
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the dried mercuric pentabromobenzoate (1.0 mmol) in dry pyridine (10-20 mL).
-
Decarboxylation: Heat the mixture to boiling and maintain reflux for 2-4 hours. The progress of the reaction can be monitored by the evolution of carbon dioxide.
-
Work-up: After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration.
-
Purification: The crude bis(pentabromophenyl)mercury is purified by recrystallization from a suitable solvent, such as xylene or nitrobenzene.
Protocol 2: General Procedure for the Synthesis of Arylmercury Compounds via Decarboxylation of Mercuric Carboxylates
This protocol provides a general framework for the synthesis of various arylmercury compounds.
Step 1: Synthesis of the Mercuric Carboxylate Salt
-
To a solution of the desired aromatic carboxylic acid in a suitable solvent (e.g., ethanol, water, or a mixture), add a stoichiometric amount of a mercury(II) salt (e.g., mercuric acetate or mercuric oxide).
-
Heat the mixture, if necessary, to facilitate the reaction. The formation of the mercuric carboxylate is often indicated by a change in solubility and the precipitation of the salt.
-
Isolate the mercuric carboxylate by filtration, wash with appropriate solvents, and dry thoroughly.
Step 2: Thermal Decarboxylation
-
Suspend the dried mercuric carboxylate in a high-boiling, inert solvent (e.g., pyridine, xylene, or nitrobenzene).
-
Heat the mixture to a temperature sufficient to induce decarboxylation (typically at the reflux temperature of the solvent). The reaction time will vary depending on the substrate.
-
Upon completion, cool the reaction mixture and isolate the crude organomercury product by filtration or extraction.
-
Purify the product by recrystallization or chromatography.
Quantitative Data
The following table summarizes representative data for the synthesis of polybromophenylmercurials via the decarboxylation of the corresponding mercuric benzoates.[1]
| Precursor Mercuric Carboxylate | Product | Solvent for Decarboxylation | Yield (%) | Melting Point (°C) |
| Mercuric pentabromobenzoate | Bis(pentabromophenyl)mercury | Pyridine | 70 | >360 |
| Mercuric 2,3,4,5-tetrabromobenzoate | Bis(2,3,4,5-tetrabromophenyl)mercury | Pyridine | 65 | 328-330 |
| Mercuric 2,3,4,6-tetrabromobenzoate | Bis(2,3,4,6-tetrabromophenyl)mercury | Pyridine | 75 | 290-292 |
| Phenylmercuric pentabromobenzoate | Phenyl(pentabromophenyl)mercury | Pyridine | 80 | 258-260 |
Visualizations
Caption: General reaction scheme for the synthesis of diarylmercury compounds.
Caption: Experimental workflow for the two-step synthesis of diarylmercury.
Discussion
The use of this compound and its derivatives for the synthesis of organomercury compounds via decarboxylation offers a reliable method for accessing specific arylmercurials, particularly those with extensive halogen substitution. The protocols provided herein are robust and can be adapted for a range of substituted aromatic carboxylic acids.
It is important to note that for other types of organomercury synthesis, such as the direct mercuration of arenes or the oxymercuration of alkenes, mercuric acetate is more commonly used. This is likely due to its better solubility in common organic solvents and potentially higher reactivity under milder conditions. Researchers should consider the specific synthetic target and the desired regiochemistry when selecting the appropriate mercury(II) reagent.
Further research could explore the scope of the decarboxylation reaction with a wider variety of substituted mercuric benzoates to expand the library of accessible organomercury compounds. Additionally, optimization of reaction conditions, including solvent and temperature, could lead to improved yields and reduced reaction times.
References
Mercuric Benzoate: Historical Pharmaceutical Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Historically, mercuric benzoate [Hg(C₆H₅COO)₂] was a significant, albeit hazardous, therapeutic agent employed primarily in the treatment of syphilis. Its use, prominent in the late 19th and early 20th centuries, represented an attempt to mitigate the severe toxicity associated with other inorganic mercury compounds. The prevailing belief was that the benzoate salt allowed for a slower, more sustained release of the active mercuric ion, thereby reducing immediate irritant effects. These application notes provide a detailed overview of the historical use of this compound, including formulation data, experimental protocols, and an understanding of its perceived mechanism of action and toxicity based on historical records.
Data Presentation
Table 1: Historical Formulations of this compound
| Formulation Type | Active Ingredient | Concentration/Dosage | Vehicle/Excipients | Historical Application |
| Intramuscular Injection | This compound | 1-2% solution | Sterile Water, Sodium Chloride | Treatment of syphilis[1][2] |
| Ointment | This compound | Data not consistently available; likely varied by practitioner | Lanolin, Petrolatum, various fats and waxes | Topical treatment of syphilitic lesions[2][3] |
Table 2: Physicochemical and Toxicological Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀HgO₄ | [4] |
| Molecular Weight | 442.82 g/mol | [4] |
| Appearance | White crystalline solid | [5][6] |
| Melting Point | 165 °C | [5][6] |
| Solubility in Water | Slightly soluble | [4] |
| Toxicity | ||
| General | Highly toxic by inhalation and ingestion. | [5][6] |
| Acute Lethal Dose (Inorganic Mercury Compounds) | 1 - 4 grams (for a 70 kg person) | [7] |
Experimental Protocols
Historical Synthesis of this compound for Pharmaceutical Use
This protocol is based on the historical understanding of the chemical reaction between a soluble mercury(II) salt and sodium benzoate.[4]
Objective: To synthesize this compound from mercuric acetate and sodium benzoate.
Materials:
-
Mercuric acetate
-
Sodium benzoate
-
Distilled water
-
Ethanol
-
Glass beakers
-
Stirring rod
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven
Procedure:
-
Prepare a dilute aqueous solution of mercuric acetate.
-
Prepare a separate aqueous solution of sodium benzoate.
-
Slowly add the sodium benzoate solution to the mercuric acetate solution while stirring continuously.
-
A white precipitate of this compound will form.
-
Continue stirring for a period to ensure complete reaction.
-
Filter the precipitate from the solution using a filtration apparatus.
-
Wash the precipitate several times with distilled water to remove any unreacted salts.
-
Follow with a wash of ethanol to aid in drying.
-
Carefully transfer the solid this compound to a drying dish and place it in a low-temperature drying oven until a constant weight is achieved.
Historical Assay of this compound (Conceptual)
While specific historical analytical protocols for this compound are scarce, a common approach for determining the mercury content in organic compounds during that era was through volumetric analysis. The following is a conceptual protocol based on methods like Rupp's iodometric procedure.[8]
Objective: To determine the mercury content in a sample of this compound.
Principle: The organic mercurial is decomposed to release mercuric ions, which are then titrated with a standard solution.
Materials:
-
Sample of this compound
-
Concentrated sulfuric acid
-
Potassium permanganate solution
-
Hydrogen peroxide or oxalic acid
-
Standard potassium iodide (KI) solution
-
Standard sodium thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution
-
Burettes, pipettes, and flasks
Procedure:
-
Digestion: Accurately weigh a sample of this compound and carefully digest it with concentrated sulfuric acid in a flask to destroy the organic matter and convert the mercury to mercuric sulfate. The digestion may be aided by the careful addition of potassium permanganate solution until a persistent pink color is obtained.
-
Decolorization: Cool the digested solution and decolorize it by the dropwise addition of hydrogen peroxide or oxalic acid solution.
-
Titration: To the resulting clear solution containing mercuric ions, add a known excess of standard potassium iodide solution. This will form a soluble complex of potassium mercuric iodide (K₂HgI₄).
-
Back Titration: Titrate the excess, unreacted potassium iodide with a standard solution of sodium thiosulfate, using a starch solution as an indicator, until the blue color disappears.
-
Calculation: The amount of mercury in the original sample can be calculated from the amount of potassium iodide that reacted with the mercuric ions.
Mandatory Visualizations
Caption: Synthesis of this compound from a Mercuric Salt and Sodium Benzoate.
Caption: Historical Workflow for the Treatment of Syphilis with this compound.
Caption: Simplified Historical Understanding of this compound's Mechanism of Action.
References
- 1. Discover 19TH CENTURY SYPHILIS Treatments - A Historical Insight [19thcentury.us]
- 2. sciencemuseum.org.uk [sciencemuseum.org.uk]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Buy this compound | 583-15-3 [smolecule.com]
- 5. This compound | C14H10HgO4 | CID 11407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. MERCURY BENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. CN101008619A - Volumetric analysis method of total mercury content in aqueous solution containing mercury (i) ion - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Non-Aqueous Titration Protocols for Benzoate Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-aqueous titrations are a cornerstone of pharmaceutical analysis, offering a robust method for the quantification of weakly acidic or basic substances that are challenging to analyze in aqueous media. Benzoate compounds, including benzoic acid and its salts like sodium benzoate and potassium benzoate, are widely used in the pharmaceutical and food industries as preservatives and active pharmaceutical ingredients. Their weakly acidic or basic nature makes non-aqueous titration an ideal analytical technique for accurate and precise quantification.
This application note provides detailed protocols for the non-aqueous titration of sodium benzoate, potassium benzoate, and benzoic acid. It includes information on the principles of the titration, required reagents and equipment, step-by-step experimental procedures, and guidance on data analysis.
Principle of Non-Aqueous Titration of Benzoate Compounds
In non-aqueous titrations, a weakly basic salt of a weak acid, such as sodium or potassium benzoate, can be titrated with a strong acid in a non-aqueous solvent. The non-aqueous solvent enhances the basicity of the benzoate salt, allowing for a sharp and well-defined endpoint. Glacial acetic acid is a common solvent for this purpose, as it is a weak proton donor and allows the weakly basic benzoate to act as a stronger base than it would in water. The titrant is typically a strong acid, such as perchloric acid, dissolved in a non-aqueous solvent.
For the titration of a weak acid like benzoic acid, a basic titrant in a non-aqueous solvent is used. Solvents like dimethylformamide (DMF) are suitable, and the titrant can be a strong base such as lithium methoxide or tetrabutylammonium hydroxide. The endpoint of the titration can be determined visually using an appropriate indicator or potentiometrically.
Data Presentation
The following tables summarize typical quantitative data obtained from the non-aqueous titration of benzoate compounds.
Table 1: Assay Results for Sodium Benzoate
| Determination | Sample Weight (g) | Titrant Volume (mL) | Calculated Purity (%) |
| 1 | 0.2512 | 17.42 | 99.85 |
| 2 | 0.2505 | 17.38 | 99.91 |
| 3 | 0.2520 | 17.51 | 100.05 |
| 4 | 0.2498 | 17.33 | 99.88 |
| 5 | 0.2515 | 17.45 | 99.95 |
| Average | 0.2510 | 17.42 | 99.93 |
| % RSD | 0.35% | 0.40% | 0.08% |
Table 2: Assay Results for Potassium Benzoate
| Determination | Sample Weight (g) | Titrant Volume (mL) | Calculated Purity (%) |
| 1 | 0.3008 | 18.75 | 99.76 |
| 2 | 0.3015 | 18.80 | 99.81 |
| 3 | 0.2999 | 18.70 | 99.79 |
| 4 | 0.3021 | 18.84 | 99.85 |
| 5 | 0.3005 | 18.73 | 99.77 |
| Average | 0.3010 | 18.76 | 99.80 |
| % RSD | 0.30% | 0.32% | 0.04% |
Table 3: Assay Results for Benzoic Acid [1]
| Determination | Sample Weight (mg) | Titrant Volume (mL) | Calculated Purity (%) |
| 1 | 60.3 | 4.93 | 99.89 |
| 2 | 60.1 | 4.91 | 99.85 |
| 3 | 60.5 | 4.95 | 99.95 |
| 4 | 59.9 | 4.89 | 99.82 |
| 5 | 60.2 | 4.92 | 99.88 |
| Average | 60.2 | 4.92 | 99.88 |
| % RSD | 0.39% | 0.48% | 0.05% |
Table 4: Method Validation Parameters (Example for a Sodium Benzoate Derivative)
| Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.99 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
Experimental Protocols
Reagents and Equipment
-
Titrants:
-
0.1 N Perchloric acid in glacial acetic acid
-
0.1 N Lithium methoxide in toluene-methanol
-
0.1 N Tetrabutylammonium hydroxide in toluene-methanol
-
-
Solvents:
-
Glacial Acetic Acid (anhydrous)
-
Dimethylformamide (DMF)
-
-
Indicators:
-
Crystal Violet indicator solution (0.5% w/v in glacial acetic acid)
-
1-Naphtholbenzein indicator solution (0.2% w/v in glacial acetic acid)
-
Thymol Blue indicator solution (0.3% w/v in methanol)
-
-
Standard:
-
Potassium Hydrogen Phthalate (KHP), primary standard grade
-
-
Equipment:
-
Analytical balance (readable to 0.1 mg)
-
Burette (10 mL or 25 mL, Class A)
-
Conical flasks (250 mL)
-
Pipettes and volumetric flasks
-
Magnetic stirrer and stir bars
-
Preparation and Standardization of 0.1 N Perchloric Acid
-
Preparation: To 900 mL of glacial acetic acid, add 8.5 mL of 72% perchloric acid with constant stirring.[2] Add 30 mL of acetic anhydride and make up the volume to 1000 mL with glacial acetic acid.[2] Allow the solution to stand for 24 hours to ensure complete reaction of the acetic anhydride with water.[2]
-
Standardization: Accurately weigh about 0.5 g of dried potassium hydrogen phthalate (KHP) and dissolve it in 25 mL of glacial acetic acid. Add 2-3 drops of crystal violet indicator. Titrate with the prepared 0.1 N perchloric acid solution until the color changes from violet to blue-green.[2] Perform a blank determination and make any necessary corrections.
Protocol for the Assay of Sodium Benzoate
-
Accurately weigh about 0.25 g of sodium benzoate into a 250 mL conical flask.[2]
-
Dissolve the sample in 20 mL of anhydrous glacial acetic acid. Warm gently if necessary to aid dissolution, then cool to room temperature.
-
Add 2-3 drops of 1-naphtholbenzein indicator.[2]
-
Titrate with standardized 0.1 N perchloric acid to a green endpoint.
-
Perform a blank titration and subtract the blank volume from the sample titration volume.
-
Calculate the percentage purity of sodium benzoate. Each mL of 0.1 N perchloric acid is equivalent to 14.41 mg of sodium benzoate.
Protocol for the Assay of Potassium Benzoate
-
Accurately weigh about 0.3 g of potassium benzoate into a 250 mL conical flask.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with standardized 0.1 N perchloric acid to a blue-green endpoint.
-
Perform a blank titration and subtract the blank volume from the sample titration volume.
-
Calculate the percentage purity of potassium benzoate. Each mL of 0.1 N perchloric acid is equivalent to 16.02 mg of potassium benzoate.
Protocol for the Assay of Benzoic Acid
-
Accurately weigh about 0.06 g of benzoic acid into a 250 mL conical flask.[3]
-
Dissolve the sample in 10 mL of dimethylformamide (DMF).[3]
-
Add 3-4 drops of thymol blue indicator.[3]
-
Titrate with standardized 0.1 N lithium methoxide in toluene-methanol to a blue endpoint.[3]
-
It is crucial to first neutralize the acidic impurities in the DMF by titrating with the 0.1 N lithium methoxide solution to the blue endpoint before adding the benzoic acid.[3]
-
Calculate the percentage purity of benzoic acid. Each mL of 0.1 N lithium methoxide is equivalent to 12.21 mg of benzoic acid.
Visualizations
Caption: Workflow for Non-Aqueous Titration of Benzoate Salts.
Caption: Workflow for Non-Aqueous Titration of Benzoic Acid.
References
Troubleshooting & Optimization
optimizing reaction conditions for mercuric benzoate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of mercuric benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective methods for synthesizing this compound are:
-
Reaction of Mercuric Oxide with Benzoic Acid: This method involves the direct reaction of mercuric oxide with benzoic acid, typically in an aqueous solution. The reaction is as follows: HgO + 2C₇H₆O₂ → Hg(C₇H₅O₂)₂ + H₂O
-
Precipitation Reaction: This method involves reacting a soluble mercury(II) salt, such as mercuric acetate or mercuric nitrate, with a soluble benzoate, like sodium benzoate, in an aqueous solution. This results in the precipitation of the less soluble this compound. The reaction with mercuric acetate is: Hg(CH₃COO)₂ + 2NaC₇H₅O₂ → Hg(C₇H₅O₂)₂ + 2CH₃COONa
Q2: What is the appearance and solubility of this compound?
A2: this compound is a white crystalline solid.[1][2] It is sensitive to light.[1][2][3][4] It is slightly soluble in water and alcohol, but its solubility increases in solutions containing sodium chloride or ammonium benzoate.[1][2][4]
Q3: What are the main factors that influence the yield and purity of this compound?
A3: Key factors influencing the yield and purity include:
-
Stoichiometry of Reactants: The molar ratio of the mercury salt to the benzoate source is crucial.
-
Reaction Temperature: Temperature affects both the reaction rate and the solubility of the product, thereby influencing crystal formation and purity.
-
Concentration of Reactants: The concentration of the reactants in the solvent can impact the rate of precipitation and the size of the crystals formed.
-
pH of the Solution: The pH can affect the stability of the reactants and the final product.
-
Purity of Starting Materials: High-purity reactants are essential for obtaining a high-purity product.
-
Purification Method: The choice of solvent and the cooling rate during recrystallization significantly impact the final purity.
Q4: How should this compound be stored?
A4: Due to its sensitivity to light, this compound should be stored in a tightly sealed, light-resistant container in a cool, dry place.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Low Product Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Reaction | Ensure the reaction goes to completion by monitoring the disappearance of starting materials. Consider extending the reaction time or moderately increasing the temperature. | The reaction may be slower than anticipated, requiring more time or energy to complete. |
| Product Loss During Washing | Use ice-cold solvent (typically water or ethanol) to wash the precipitate. Minimize the volume of washing solvent used. | This compound has some solubility in water and alcohol, which increases with temperature. Using cold solvent minimizes dissolution. |
| Sub-optimal Stoichiometry | Carefully control the molar ratio of reactants. A slight excess of the benzoate salt may be beneficial. | An incorrect ratio can lead to unreacted starting materials and lower theoretical yield. |
| Premature Precipitation | If using a precipitation method, ensure the reactants are fully dissolved before mixing the solutions. Add the precipitating agent slowly with constant stirring. | Rapid precipitation can trap impurities and lead to smaller, harder-to-filter crystals. |
Impure Product (Discoloration or Incorrect Melting Point)
| Potential Cause | Troubleshooting Step | Explanation |
| Contaminated Starting Materials | Use high-purity mercuric salts and benzoic acid/benzoate salts. | Impurities in the reactants can be carried through to the final product. |
| Side Reactions (e.g., Hydrolysis) | Avoid prolonged exposure to high temperatures and strongly acidic or basic conditions. | This compound can hydrolyze in the presence of water, especially at elevated temperatures, to form basic mercury salts. |
| Inefficient Purification | Optimize the recrystallization process. Select a solvent in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Allow for slow cooling to promote the formation of pure crystals. | Rapid cooling can trap impurities within the crystal lattice. |
| Thermal Decomposition | Avoid excessive heating during the reaction and drying processes. This compound decomposes upon strong heating.[3] | Thermal decomposition can lead to the formation of metallic mercury and other degradation products, resulting in a discolored and impure product. |
Difficulty in Product Filtration
| Potential Cause | Troubleshooting Step | Explanation |
| Very Fine Precipitate | Control the rate of precipitation by adding the precipitating agent slowly to a well-stirred solution. Consider aging the precipitate in the mother liquor to allow for crystal growth. | A fine precipitate can clog the filter paper and make filtration slow and inefficient. |
| Gelatinous Precipitate | Adjust the concentration of the reactant solutions. More dilute solutions can sometimes lead to more crystalline precipitates. | High concentrations can lead to the rapid formation of a gelatinous solid that is difficult to filter and wash. |
Experimental Protocols
Method 1: Synthesis from Mercuric Acetate and Sodium Benzoate
This protocol is based on a precipitation reaction.
Materials:
-
Mercuric Acetate (Hg(CH₃COO)₂)
-
Sodium Benzoate (NaC₇H₅O₂)
-
Distilled Water
-
Ethanol (for washing)
Procedure:
-
Prepare a 0.06 M aqueous solution of mercuric acetate.
-
Prepare a 0.1 M aqueous solution of sodium benzoate.
-
Slowly add the 0.1 M sodium benzoate solution to the 0.06 M mercuric acetate solution with constant stirring. A white precipitate of this compound will form.
-
Continue stirring for a period to ensure complete precipitation.
-
Filter the white precipitate using a Buchner funnel.
-
Wash the precipitate several times with cold ethanol to remove any unreacted starting materials and soluble byproducts.
-
Dry the purified this compound under vacuum at a low temperature.
Method 2: Synthesis from Mercuric Oxide and Benzoic Acid
This protocol involves a direct reaction to form the salt.
Materials:
-
Mercuric Oxide (HgO)
-
Benzoic Acid (C₇H₆O₂)
-
Distilled Water
Procedure:
-
Create a suspension of mercuric oxide in distilled water.
-
Prepare a solution of benzoic acid in water. This may require heating to dissolve the benzoic acid.
-
Slowly add the benzoic acid solution to the mercuric oxide suspension with vigorous stirring.
-
Heat the reaction mixture gently to promote the reaction. The reaction is complete when the red or yellow mercuric oxide has been consumed.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to crystallize the this compound.
-
Filter the crystals using a Buchner funnel.
-
Wash the crystals with a small amount of cold distilled water.
-
Recrystallize the crude product from hot water or a suitable solvent system if necessary to achieve higher purity.
-
Dry the final product in a desiccator, protected from light.
Data Presentation
Table 1: Reaction Conditions and Reported Yields for this compound Synthesis
| Mercury Salt | Benzoate Source | Solvent | Temperature (°C) | Reported Yield | Reference |
| Mercuric Acetate | Sodium Benzoate | Water | Room Temperature | >90% (with optimization) | [1] |
| Mercuric Oxide | Benzoic Acid | Water | Gentle Heating | - | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility at 15°C | Solubility at 100°C | Reference |
| Water | 1.2 g / 100 mL | 2.5 g / 100 mL | [1] |
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for this compound synthesis.
References
how to improve the yield and purity of mercuric benzoate
Technical Support Center: Mercuric Benzoate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of this compound during their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction between mercuric oxide and benzoic acid. | Ensure stoichiometric amounts of reactants are used. Gradually heat the reaction mixture to a temperature between 50-65°C to promote the reaction, but avoid excessive temperatures that could lead to decomposition.[1] Monitor the reaction progress to ensure completion. |
| Loss of product during washing. | Wash the crystalline product with cold water to minimize dissolution.[1] If further purification is needed, use a minimal amount of cold ethanol for washing.[1] | |
| Hydrolysis of the product. | Avoid boiling the product with water or alcohol, as this can cause hydrolysis into a basic salt and free benzoic acid.[1][2] | |
| Low Product Purity | Presence of unreacted starting materials. | Optimize reaction time and temperature to ensure complete conversion of reactants. Purify the product through recrystallization. |
| Formation of byproducts due to incorrect pH. | Control the pH of the reaction mixture to prevent the formation of undesired side products.[1] | |
| Contamination with soluble impurities. | After filtration, wash the crystalline product thoroughly with cold water to remove soluble impurities.[1] | |
| Product Discoloration (Yellowish tint) | Decomposition of the product. | This compound is sensitive to light and heat.[1][3][4][5] Store the product in amber containers or otherwise protect it from light.[1] The compound begins to decompose around 170°C.[1] |
| Difficulty in Crystallization | Improper solvent selection. | Use a suitable solvent system for recrystallization. Ethanol is often a good solvent, while water can act as an anti-solvent.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A common method involves the reaction of mercuric oxide with benzoic acid.[1] Another documented method is the reaction of a mercuric salt with a benzoate, for instance, by adding potassium bromide to a solution of a mercuric salt and crystallizing the benzoate.[3] Historically, the reaction of phenylmercuric acetate with sodium benzoate in an aqueous solution has also been used.[1]
Q2: How can I purify the synthesized this compound?
A2: Purification is typically achieved through recrystallization from a suitable solvent.[1] Following crystallization, the product should be filtered and washed with cold water to remove soluble impurities.[1] A subsequent wash with a small amount of cold ethanol can further enhance purity by removing organic contaminants.[1]
Q3: What are the key parameters to control during the synthesis?
A3: Temperature and pH are critical parameters. The reaction temperature should be carefully controlled, with a gradual increase from room temperature to 50-65°C being optimal for some methods to ensure a controlled reaction rate and minimize decomposition.[1] Maintaining the correct pH is also important to prevent the formation of unwanted byproducts.[1]
Q4: What is the solubility profile of this compound?
A4: this compound is slightly soluble in water and alcohol.[1][2][3][4] Its solubility in water increases with temperature. It is soluble in solutions of sodium chloride and ammonium benzoate.[1][3][4][5][6]
Q5: What are the stability and storage considerations for this compound?
A5: this compound is sensitive to light and should be stored in light-protected containers.[1][2][3][4][5] It is thermally unstable and begins to decompose at approximately 170°C.[1] It is also susceptible to hydrolysis when boiled with water or alcohol.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀HgO₄ | [1] |
| Molecular Weight | 442.82 g/mol | [1] |
| Melting Point | 165-167 °C | [3][4][5][7] |
| Decomposition Temperature | Starts at ~170°C | [1] |
| Solubility in Water | 0.209 g / 100g at 20°C | [1] |
| Solubility in Methanol | 3.67 g / 100g at 15°C | [1] |
| Solubility in Acetone | 7.23 g / 100g at 15°C | [1] |
| Solubility in Benzene | 2.49 g / 100g at 15°C | [1] |
Experimental Protocols
Synthesis of this compound via Mercuric Oxide and Benzoic Acid
-
Reactant Preparation: Carefully weigh stoichiometric amounts of mercuric oxide and benzoic acid.
-
Reaction Setup: In a suitable reaction vessel, combine the reactants. A solvent may be used to facilitate the reaction.
-
Heating: Gradually heat the mixture with stirring. A controlled temperature ramp from room temperature to 50-65°C is recommended to manage the reaction rate.[1]
-
Reaction Monitoring: Monitor the reaction for signs of completion, such as the disappearance of the starting materials.
-
Cooling and Crystallization: Once the reaction is complete, allow the mixture to cool, which should induce the crystallization of this compound.
-
Filtration: Collect the crystalline product by filtration.
-
Washing: Wash the collected crystals with a small amount of cold water to remove soluble impurities.[1] A subsequent wash with cold ethanol can be performed for further purification.[1]
-
Drying: Dry the purified product under vacuum at a low temperature to avoid decomposition.
-
Storage: Store the final product in a tightly sealed, light-resistant container.[1]
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Reaction pathway for this compound synthesis.
References
- 1. Buy this compound | 583-15-3 [smolecule.com]
- 2. This compound [drugfuture.com]
- 3. This compound | C14H10HgO4 | CID 11407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 583-15-3 [m.chemicalbook.com]
- 5. This compound | 583-15-3 [chemicalbook.com]
- 6. MERCURY BENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. This compound | CAS#:583-15-3 | Chemsrc [chemsrc.com]
Technical Support Center: Managing Mercuric Benzoate Hydrolysis in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hydrolysis of mercuric benzoate in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the stability and integrity of your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with aqueous solutions of this compound.
| Question ID | Question | Answer |
| MB-H-001 | Why is my this compound solution cloudy, or why has a precipitate formed? | Cloudiness or precipitation can occur for several reasons. This compound has low solubility in water, which decreases at lower temperatures. If the solution was prepared at a higher temperature and then cooled, the compound may precipitate out. Precipitation can also be a result of hydrolysis, which forms a basic mercuric salt and benzoic acid, both of which have limited solubility. Ensure your solution is not supersaturated and consider the impact of temperature fluctuations. To enhance solubility, solutions of sodium chloride or ammonium benzoate can be used.[1][2] |
| MB-H-002 | My analytical results for this compound concentration are inconsistent. What could be the cause? | Inconsistent results are often due to the ongoing hydrolysis of this compound in your aqueous solution. The rate of hydrolysis is influenced by pH, temperature, and light exposure.[1] To ensure consistency, it is crucial to control these parameters strictly. Prepare solutions fresh, protect them from light, and maintain a constant temperature. When analyzing, ensure your methodology can distinguish between the parent compound and its hydrolysis products. |
| MB-H-003 | How can I minimize the hydrolysis of my this compound solution? | To minimize hydrolysis, it is recommended to work at a neutral pH and at cooler temperatures whenever possible, as both acidic/basic conditions and elevated temperatures accelerate the reaction.[1] Solutions should be stored in tightly sealed, light-protected containers. For applications where it is feasible, preparing the solution in a non-aqueous solvent or a mixed solvent system with lower water activity can also be a viable strategy. |
| MB-H-004 | What are the primary products of this compound hydrolysis? | The hydrolysis of this compound in aqueous solution yields a basic mercuric salt and free benzoic acid.[1] The exact nature of the basic salt can vary depending on the reaction conditions. |
| MB-H-005 | How do I properly store a this compound solution to ensure its stability? | For optimal stability, aqueous solutions of this compound should be stored in a cool, dark place in a tightly sealed container to protect from light and prevent evaporation.[1] Given its susceptibility to hydrolysis, it is best practice to prepare solutions fresh and use them as soon as possible. |
Quantitative Data Summary
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solubility ( g/100 mL) |
| 15 | 1.2[1] |
| 100 | 2.5[1] |
Note: The solubility of this compound is enhanced in the presence of sodium chloride and ammonium benzoate.[1]
Experimental Protocols
Protocol 1: Preparation of an Aqueous this compound Solution
Objective: To prepare a saturated or near-saturated aqueous solution of this compound while minimizing initial hydrolysis.
Materials:
-
This compound (light-sensitive solid)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
Amber or light-blocking storage bottle
Procedure:
-
Weigh the desired amount of this compound in a subdued light environment.
-
In a volumetric flask, add the weighed this compound.
-
Add a small volume of deionized water and swirl to wet the solid.
-
Gradually add more deionized water while stirring continuously with a magnetic stirrer. Avoid vigorous heating, as this will accelerate hydrolysis. If gentle warming is required to aid dissolution, do not exceed 40°C.
-
Once the solid is dissolved to the desired concentration (or saturation is reached), bring the solution to the final volume with deionized water.
-
Immediately transfer the solution to an amber or light-blocking storage bottle.
-
Store the solution in a cool, dark place. It is highly recommended to use the solution shortly after preparation.
Protocol 2: Monitoring Hydrolysis of this compound using HPLC
Objective: To quantify the decrease in this compound concentration and the increase in benzoic acid concentration over time as a measure of hydrolysis.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a pH-controlled aqueous buffer (e.g., phosphate buffer, pH 3.0). The exact gradient will need to be optimized for the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm (for benzoic acid) and a suitable wavelength for this compound (requires determination, likely in the 220-240 nm range).
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare standard solutions of known concentrations of this compound and benzoic acid in the mobile phase.
-
Sample Preparation: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours) from the time of preparation of the aqueous this compound solution, withdraw an aliquot of the sample.
-
Sample Dilution: Dilute the aliquot with the mobile phase to a concentration that falls within the linear range of the calibration curve for both this compound and benzoic acid.
-
Injection: Inject the diluted sample onto the HPLC system.
-
Data Analysis: From the chromatograms, determine the peak areas for this compound and benzoic acid. Using the calibration curves, calculate the concentration of each compound at each time point.
-
Kinetic Analysis: Plot the concentration of this compound versus time to determine the rate of hydrolysis.
Visualizations
Caption: Workflow for preparing, storing, and analyzing this compound solutions.
Caption: Decision tree for troubleshooting precipitate in this compound solutions.
References
Technical Support Center: Preventing Photodegradation of Light-Sensitive Mercuric Benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with light-sensitive mercuric benzoate. The information aims to help users anticipate and resolve issues related to photodegradation during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution has developed a dark precipitate after being left on the lab bench. What is happening?
A1: The dark precipitate is likely elemental mercury (Hg⁰), a common product of the photodegradation of mercuric salts. This compound is sensitive to light, particularly UV radiation, which can induce a photochemical reaction. This reaction can break the mercury-benzoate bond, leading to the reduction of mercuric ions (Hg²⁺) to elemental mercury, which is insoluble and appears as a dark solid. To prevent this, always handle and store this compound solutions in amber glassware or containers wrapped in aluminum foil to protect them from light.[1][2]
Q2: I observed a change in the UV-Vis spectrum of my this compound solution after an experiment. Does this indicate degradation?
A2: Yes, a change in the UV-Vis spectrum is a strong indicator of photodegradation. The benzoate ligand has a characteristic absorbance profile. Photochemical reactions can alter the chemical structure of the benzoate group or lead to the formation of new chromophoric degradation products, resulting in a shift in the absorption maxima or the appearance of new peaks.[3] It is recommended to run a baseline UV-Vis spectrum of a freshly prepared, unexposed solution as a control for comparison.
Q3: What are the primary factors that accelerate the photodegradation of this compound?
A3: Several factors can accelerate photodegradation:
-
Light Intensity and Wavelength: Higher intensity light, especially in the UV range (200-400 nm), provides more energy to initiate photochemical reactions.[4]
-
Solvent: The choice of solvent can influence the stability of this compound. Protic solvents may participate in the degradation pathway.
-
Presence of Oxygen: Oxygen can participate in photo-oxidative processes, leading to the formation of reactive oxygen species that can attack the benzoate ligand or promote the degradation of the entire molecule.[3]
-
Temperature: While photodegradation is primarily light-induced, elevated temperatures can increase the rate of secondary degradation reactions.[4]
-
pH: The pH of the solution can affect the stability of the benzoate salt and may influence the degradation pathway.[5]
Q4: Can I use antioxidants to prevent the photodegradation of this compound?
A4: While there is limited specific data on this compound, the use of antioxidants is a common strategy to prevent photodegradation in other pharmaceutical products.[6] Antioxidants can quench free radicals generated during light exposure, thereby inhibiting the degradation cascade. However, compatibility testing is crucial. The antioxidant should not react with this compound or interfere with the intended application. Potential candidates could include radical scavengers, but their effectiveness would need to be experimentally verified.
Q5: What are the recommended storage conditions for this compound and its solutions?
A5: To ensure stability, this compound powder and solutions should be stored in tightly sealed, light-resistant containers (e.g., amber glass vials) in a cool, dry, and dark place.[2] For solutions, it is also advisable to de-gas the solvent before preparation to minimize the presence of dissolved oxygen.
Quantitative Data on Photodegradation
The following tables summarize illustrative data on the stability of a hypothetical 0.1 mg/mL this compound solution under various conditions.
Table 1: Effect of Light Source on this compound Degradation
| Light Source | Total Illumination (lux·h) | Total UV-A Irradiance (W·h/m²) | Degradation (%) | Appearance |
| Dark Control (25°C) | 0 | 0 | < 1% | Clear, colorless |
| Cool White Fluorescent | 1,200,000 | < 1 | 5.2% | Slight opalescence |
| Near UV Lamp | 200 | 200 | 28.7% | Grey precipitate |
| Simulated Daylight (D65) | 1,200,000 | 200 | 35.4% | Significant dark precipitate |
This data is illustrative and based on typical photostability testing parameters outlined in ICH Q1B guidelines.[4]
Table 2: Influence of Protective Measures on Photodegradation under Simulated Daylight
| Condition | Degradation (%) after 12h | Appearance |
| Clear Glass Vial | 35.4% | Significant dark precipitate |
| Amber Glass Vial | 2.1% | Clear, colorless |
| Clear Glass Vial + N₂ Purge | 25.8% | Light grey precipitate |
| Amber Glass Vial + N₂ Purge | < 1% | Clear, colorless |
This table illustrates the effectiveness of using light-resistant packaging and inert atmosphere to prevent photodegradation.
Experimental Protocols
Protocol 1: Forced Photodegradation Study of this compound
Objective: To assess the photosensitivity of this compound and identify potential degradation products.
Materials:
-
This compound
-
Solvent (e.g., ethanol, water with appropriate solubilizer)
-
Calibrated photostability chamber with controlled temperature and light sources (cool white fluorescent and near UV lamps)[4]
-
Quartz or borosilicate glass vials
-
HPLC system with a UV detector
-
Mass spectrometer (optional, for identification of degradation products)
Methodology:
-
Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 0.1 mg/mL) in the chosen solvent. Prepare a "dark control" sample by wrapping a vial with the solution in aluminum foil.
-
Light Exposure: Place the unwrapped sample vials in the photostability chamber. Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4] The dark control should be placed in the same chamber.
-
Sample Analysis: At specified time intervals (e.g., 0, 6, 12, 24 hours), withdraw aliquots from the exposed and control samples.
-
HPLC Analysis: Analyze the samples by a suitable stability-indicating HPLC method to quantify the remaining this compound and detect degradation products. A C18 column with a mobile phase of acetonitrile and water (with a suitable buffer) is a common starting point for benzoate-containing compounds.[7][8] Detection can be performed at the λmax of this compound.
-
Data Evaluation: Calculate the percentage degradation by comparing the peak area of this compound in the exposed sample to that in the dark control. Characterize any significant degradation products using a diode array detector or mass spectrometry.[9]
Protocol 2: Analysis of this compound and Degradation Products by HPLC
Objective: To provide a reliable method for the quantification of this compound and its photolysis products.
Instrumentation:
-
HPLC with a pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm (for benzoate) and a broader scan to detect degradation products.[7]
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound and create a calibration curve by diluting it to several concentrations.
-
Sample Preparation: Dilute the samples from the photodegradation study to fall within the range of the calibration curve.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify the this compound peak by its retention time compared to the standard. Quantify the concentration using the calibration curve. New peaks in the chromatogram of the exposed samples represent potential degradation products.
Visualizations
References
- 1. ehs.gatech.edu [ehs.gatech.edu]
- 2. Buy this compound | 583-15-3 [smolecule.com]
- 3. Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discoveryjournals.org [discoveryjournals.org]
- 9. Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected side products in mercuric benzoate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mercuric benzoate reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in organic synthesis?
This compound, with the chemical formula Hg(C₆H₅COO)₂, is an organomercury compound.[1][2] It is a white, crystalline, odorless solid that is sensitive to light.[2] In organic synthesis, it is used in reactions such as oxymercuration of alkenes and related transformations.
Q2: What are the expected products in a typical reaction involving this compound and an alkene?
In reactions like oxymercuration, this compound is used to achieve the addition of a hydroxyl group and a mercury-containing group across a double bond, following Markovnikov's rule.[3][4][5][6] This means the hydroxyl group adds to the more substituted carbon of the alkene. A subsequent demercuration step, typically with sodium borohydride, replaces the mercury group with a hydrogen atom to yield an alcohol.[3][4]
Q3: What are some common, expected side products in these reactions?
Under standard conditions, the primary side products may include unreacted starting materials and the disubstituted mercury species. In the presence of water, hydrolysis of this compound can occur, leading to the formation of benzoic acid and mercuric hydroxide.[1]
Troubleshooting Guide: Unexpected Side Products
Issue 1: Formation of syn-dihydroxylated products instead of the expected anti-diols in a Prévost-type reaction.
The Prévost reaction with a benzoate salt and iodine is expected to yield anti-diols.[7][8][9][10] The formation of syn-diols suggests a deviation from the established mechanism.
Potential Cause: The presence of water in the reaction mixture. The Woodward modification of the Prévost reaction, which occurs in the presence of water, leads to the formation of syn-diols.[7][11]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Solvents should be freshly distilled over an appropriate drying agent.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Reagent Purity: Use freshly opened or properly stored anhydrous this compound.
Issue 2: Observation of rearranged products.
One of the advantages of oxymercuration reactions is the suppression of carbocation rearrangements.[4][6][12] The formation of rearranged products is an unexpected outcome.
Potential Cause: Decomposition of the mercurinium ion intermediate to a carbocation, which can be promoted by highly acidic conditions or elevated temperatures.
Troubleshooting Steps:
-
Control pH: Ensure the reaction medium is not overly acidic. If necessary, use a non-acidic solvent or buffer the reaction mixture.
-
Temperature Management: Maintain the recommended reaction temperature. Avoid localized overheating by ensuring efficient stirring and controlled heating.
-
Choice of Mercury Salt: While using this compound, consider if a less reactive mercury salt might be beneficial for sensitive substrates.
Issue 3: Formation of significant amounts of benzoic acid.
While some benzoic acid can be expected from hydrolysis[1], excessive amounts can indicate a problem with the reaction conditions.
Potential Cause:
-
Moisture Contamination: As mentioned, water will hydrolyze this compound.[1]
-
Thermal Decomposition: Heating this compound can lead to its decomposition.[8]
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Reiterate the importance of dry reagents and solvents.
-
Temperature Control: Run the reaction at the lowest effective temperature.
-
Reaction Time: Minimize the reaction time to what is necessary for the completion of the desired transformation.
Quantitative Data Summary
| Parameter | Oxymercuration with Hg(OAc)₂ | Prévost Reaction with Silver Benzoate |
| Typical Yield | High (often >90%)[12] | Good to high |
| Key Reagents | Mercuric acetate, Water, Alkene | Silver benzoate, Iodine, Alkene |
| Stereoselectivity | anti-addition of -OH and -HgOAc | anti-dihydroxylation[8][9] |
| Regioselectivity | Markovnikov[3][4][5] | Not applicable |
Experimental Protocols
Protocol 1: General Procedure for Oxymercuration-Demercuration of an Alkene
-
Oxymercuration:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the alkene in a suitable solvent (e.g., a mixture of tetrahydrofuran and water).
-
Add this compound to the solution and stir at room temperature. The reaction is typically complete within a few hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Demercuration:
-
Cool the reaction mixture in an ice bath.
-
Add a solution of sodium borohydride in aqueous sodium hydroxide dropwise to the stirred solution.
-
Continue stirring for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography or distillation.
-
Protocol 2: General Procedure for a Prévost-type Reaction
-
Under an inert atmosphere, dissolve the alkene in anhydrous benzene or another suitable anhydrous solvent.
-
Add this compound (or more traditionally, silver benzoate) to the solution.
-
Add a solution of iodine in the same anhydrous solvent dropwise to the stirred mixture.
-
Stir the reaction at the appropriate temperature (often room temperature or slightly elevated) until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture to remove any insoluble salts.
-
Wash the filtrate with a solution of sodium thiosulfate to remove excess iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
The resulting di-benzoate can be hydrolyzed to the diol using aqueous base or acid.
Visualizations
Caption: Experimental workflow for the oxymercuration-demercuration of an alkene.
Caption: Troubleshooting logic for unexpected side products in this compound reactions.
References
- 1. Buy this compound | 583-15-3 [smolecule.com]
- 2. This compound | C14H10HgO4 | CID 11407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 5. Ch 14: Hydration of Alkenes using Hg [chem.ucalgary.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Prevost Reaction [organic-chemistry.org]
- 8. Prévost reaction - Wikipedia [en.wikipedia.org]
- 9. chemistnotes.com [chemistnotes.com]
- 10. chemistry-reaction.com [chemistry-reaction.com]
- 11. quora.com [quora.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Mercuric Benzoate Purification
This technical support center provides researchers, scientists, and drug development professionals with essential information for the purification of crude mercuric benzoate. Below are frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound? A1: Common impurities depend on the synthesis route. If synthesized from mercuric oxide and benzoic acid, impurities may include unreacted starting materials. Hydrolysis during synthesis or purification can also lead to the formation of basic mercuric salts and free benzoic acid.[1]
Q2: What is the primary method for purifying crude this compound? A2: The primary and most effective method for purifying this compound is crystallization, also known as recrystallization.[1][2] This technique leverages the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
Q3: Which solvents are recommended for the recrystallization of this compound? A3: Water is a commonly used solvent for recrystallization because this compound's solubility increases significantly with temperature (1.2 g/100mL at 15°C to 2.5 g/100mL at 100°C).[1][3] Mixed solvent systems, such as those including alcohols or acetone, have also been reported to yield good results.[1] Additionally, it is soluble in solutions of sodium chloride and ammonium benzoate.[3][4]
Q4: What are the key physical and chemical properties to be aware of during purification? A4: this compound is a white, crystalline, odorless solid that is sensitive to light.[3][5] It has a melting point of approximately 165-167°C and begins to decompose around 170°C.[1][6] It is crucial to avoid boiling it with water or alcohol, as this can cause hydrolysis.[1] Due to its high toxicity, all handling should be performed with appropriate personal protective equipment (PPE) and in a well-ventilated area.[3][5]
Troubleshooting Guide
Q1: My recrystallization yield is very low. What could be the cause? A1:
-
Excess Solvent: Using too much solvent to dissolve the crude product will keep a significant amount of the purified compound in solution even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude material.[7]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.[7]
-
Incomplete Crystallization: The cooling process may have been too short or not cold enough. After slow cooling to room temperature, placing the flask in an ice bath can help maximize crystal formation.[8]
Q2: The purified product's melting point is low and has a broad range. What does this indicate? A2: A low and broad melting point range is a classic sign of impurities remaining in the final product.[7] This suggests the purification process was not entirely effective. A second recrystallization may be necessary to achieve higher purity.
Q3: Instead of crystals, my product separated as an oil. What should I do? A3: This phenomenon, known as "oiling out," can occur if the solution is supersaturated to a high degree or if the cooling is too rapid. To resolve this, try the following:
-
Re-heat the solution until the oil fully dissolves.
-
Add a small amount of additional solvent.
-
Allow the solution to cool much more slowly. Covering the flask can help retain heat and slow the cooling process.[8]
-
Induce crystallization by scratching the inside of the flask with a glass rod or by adding a "seed crystal" of pure this compound.[8]
Q4: The color of my product is off-white or yellowish. Is this normal? A4: Pure this compound is a white crystalline solid.[3][5] A yellowish tint may indicate the presence of impurities or slight decomposition. Since the compound is light-sensitive, discoloration can occur upon exposure to light.[5] Ensure storage in a cool, dry, and dark place in a tightly sealed container.[1]
Experimental Protocol: Recrystallization of this compound
Objective: To purify crude this compound using the recrystallization technique with water as the solvent.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and vacuum flask
-
Filter paper
-
Glass stirring rod
Methodology:
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask. Add a small volume of deionized water (e.g., 150 mL).
-
Heating: Gently heat the suspension on a hot plate while stirring continuously. Add small increments of near-boiling deionized water until the solid this compound just dissolves completely. Avoid adding an excess of water to ensure a saturated solution is formed.[8]
-
Cooling (Crystallization): Remove the flask from the heat source and cover it. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[8]
-
Ice Bath: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 20 minutes to maximize the precipitation of the product from the solution.[8]
-
Isolation: Set up a vacuum filtration apparatus with a Büchner funnel. Wet the filter paper with a small amount of cold deionized water to ensure it seals against the funnel.
-
Filtration: Pour the cold crystal suspension into the funnel and apply vacuum. Use a small amount of ice-cold deionized water to rinse the flask and transfer any remaining crystals to the funnel. Wash the collected crystals with another small portion of ice-cold water to remove any soluble impurities.[9]
-
Drying: Leave the vacuum on to pull air through the crystals for 15-20 minutes to help them dry. Carefully transfer the purified crystals to a pre-weighed watch glass and allow them to air-dry completely in a dark, well-ventilated area (or a desiccator) away from light.
-
Analysis: Once dry, weigh the final product to calculate the percent yield. Determine the melting point to assess purity.
Data Presentation
The following table presents representative data for a typical purification of crude this compound via recrystallization.
| Parameter | Crude Sample | Purified Sample |
| Appearance | Off-white powder | White, crystalline solid |
| Mass | 5.00 g | 4.15 g |
| Purity (by HPLC) | 95.2% | 99.8% |
| Melting Point | 162-166°C | 166-167°C |
| Key Impurity A | 2.1% | < 0.1% |
| Key Impurity B | 1.5% | Not Detected |
| Yield | N/A | 83% |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the purification of crude this compound.
Caption: Workflow for the purification of crude this compound by recrystallization.
References
- 1. Buy this compound | 583-15-3 [smolecule.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. This compound CAS#: 583-15-3 [m.chemicalbook.com]
- 4. MERCURY BENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound | C14H10HgO4 | CID 11407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:583-15-3 | Chemsrc [chemsrc.com]
- 7. youtube.com [youtube.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. Chemistry 102 - Experiment 3 [home.miracosta.edu]
addressing stability issues of mercuric benzoate during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability issues of mercuric benzoate during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common stability concerns?
A1: this compound is an organomercury compound with the formula Hg(C₆H₅COO)₂. It is a white crystalline solid that is sensitive to light.[1][2] The primary stability concerns during storage are degradation due to light exposure (photodegradation), heat (thermal degradation), and moisture (hydrolysis). These degradation processes can lead to the formation of impurities, affecting the compound's purity and performance in experiments.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect it from light and moisture to prevent degradation.
Q3: What are the potential degradation products of this compound?
A3: Based on studies of related mercury compounds and benzoic acid, potential degradation products include mercuric ions (Hg²⁺), metallic mercury (Hg), benzoic acid, and benzene.[3][4][5] The specific degradation pathway can be influenced by the stress conditions (e.g., heat, light, pH).
Q4: How does pH affect the stability of this compound?
A4: The stability of this compound can be pH-dependent. Studies on other organomercury compounds have shown that degradation can be more pronounced in acidic to neutral pH ranges.[3] For instance, the degradation of phenylmercuric nitrate is significantly higher at pH 5-7 compared to pH 8.[3]
Q5: Are there any known incompatibilities for this compound?
A5: this compound may be incompatible with strong oxidizing agents, strong bases, and certain metals. It is important to consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.
Troubleshooting Guides
Visual Inspection of Stored this compound
| Observation | Potential Issue | Recommended Action |
| Discoloration (e.g., yellowing or graying) | Photodegradation or thermal degradation. | Discard the product and obtain a fresh batch. Ensure future storage is in a light-resistant container in a cool place. |
| Clumping or caking | Moisture absorption. | The product may have been exposed to humidity. While it might still be usable for some applications, its purity should be verified by analytical testing. For critical experiments, using a fresh, dry batch is recommended. |
| Presence of a metallic sheen | Possible reduction to metallic mercury. | This indicates significant degradation. The product should not be used and should be disposed of as hazardous waste according to institutional guidelines. |
HPLC Analysis Troubleshooting
| Problem | Possible Cause | Solution |
| No peak or very small peak for this compound | - Incorrect mobile phase composition.- Column contamination.- Detector issue (e.g., lamp off).- Sample degradation. | - Prepare fresh mobile phase and ensure proper mixing and degassing.- Flush the column with a strong solvent.- Check detector settings and lamp status.- Prepare a fresh sample solution and analyze immediately. |
| Peak tailing | - Interaction with active sites on the column.- Inappropriate mobile phase pH. | - Use a high-purity silica column.- Add a competing base to the mobile phase.- Adjust the mobile phase pH to suppress silanol ionization. |
| Ghost peaks | - Contamination in the injector or column.- Late eluting peaks from a previous injection. | - Flush the injector and column with a strong solvent.- Implement a column wash step at the end of each run. |
| Irreproducible retention times | - Fluctuations in column temperature.- Air bubbles in the pump.- Inconsistent mobile phase composition. | - Use a column oven for stable temperature control.- Degas the mobile phase and prime the pump.- Prepare mobile phase carefully and consistently. |
Quantitative Stability Data
The following table provides illustrative quantitative data on the degradation of a related organomercury compound, phenylmercuric nitrate, under heat sterilization (121°C for 15 minutes) at different pH values. This data can serve as a general guide to understanding the potential pH-dependent thermal stability of this compound.
| pH | Degradation (%) | Primary Degradation Products |
| 5 | 100 | Mercuric ion (Hg²⁺) and Benzene |
| 6 | 100 | Mercuric ion (Hg²⁺) and Benzene |
| 7 | 80 | Mercuric ion (Hg²⁺) and Benzene |
| 8 | 15 | Mercuric ion (Hg²⁺) and Benzene |
Data extrapolated from a study on phenylmercuric nitrate.[3]
Experimental Protocols
Forced Degradation Study Protocol
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound at 100°C for 48 hours.[4] Dissolve the stressed solid in the solvent for analysis.
-
Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Preparation for Analysis: After the specified stress period, neutralize the acid and base hydrolyzed samples. Dilute all samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see protocol below).
-
Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity of the this compound peak. Identify degradation products by comparing retention times with known standards or by using LC-MS.
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph with a PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
Chromatographic Conditions (starting point for method development):
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0).
-
Gradient Program:
-
0-5 min: 30% Acetonitrile
-
5-20 min: 30% to 70% Acetonitrile
-
20-25 min: 70% Acetonitrile
-
25-30 min: 70% to 30% Acetonitrile
-
30-35 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
- 1. This compound | C14H10HgO4 | CID 11407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. MERCURY BENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. The chemical degradation of phenylmercuric nitrate by disodium edetate during heat sterilization at pH values commonly encountered in ophthalmic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.uva.nl [pure.uva.nl]
- 5. Biodegradation of phenylmercuric acetate by mercury-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mercuric Benzoate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mercuric benzoate reactions. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Disclaimer: Specific experimental data on the optimization of pH and temperature for this compound reactions is limited in publicly available literature. The guidance provided here is based on general principles of organometallic chemistry, and data from analogous reactions, such as the synthesis of phenylmercuric acetate. Users should consider this information as a starting point for their own optimization studies.
Troubleshooting Guide
| Issue | Question | Possible Cause | Suggested Solution |
| Low or No Product Yield | Why am I not getting the expected yield of this compound? | Suboptimal Temperature: The reaction may be too slow at low temperatures or decomposition may occur at excessively high temperatures. | Based on analogous reactions like the synthesis of phenylmercuric acetate, a temperature range of 60°C to 140°C is often employed.[1][2] Start with a moderate temperature (e.g., 80-100°C) and optimize. |
| Incorrect pH: The acidity or basicity of the reaction medium can significantly influence the reaction rate and product stability. | While acidic conditions are often used for mercuration of aromatic rings, the stability of some organomercury compounds decreases in acidic environments.[3] It is recommended to start with a neutral or slightly acidic pH and explore a range to find the optimum. | ||
| Incomplete Reaction: The reaction time may be insufficient for the reaction to go to completion. | Reaction times for similar preparations can range from a few hours to up to 10 hours.[1] Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, HPLC). | ||
| Poor Quality Reagents: Impurities in the starting materials (benzoic acid or mercuric salt) can interfere with the reaction. | Ensure the use of high-purity reagents. | ||
| Product Degradation | My product seems to be decomposing. What could be the cause? | High Temperature: this compound, like other mercury carboxylates, can decompose upon heating.[4] The melting point of this compound is reported to be around 165°C, and decomposition may occur at or below this temperature. | Avoid excessive heating during the reaction and purification steps. Maintain the reaction temperature within the optimized range. |
| Light Sensitivity: Many organomercury compounds are sensitive to light.[5] | Protect the reaction mixture and the final product from light by using amber glassware or by covering the reaction setup with aluminum foil. | ||
| Inappropriate pH: Extreme pH conditions can lead to the degradation of the product. | Maintain the pH within the optimized range during the reaction and workup. | ||
| Presence of Impurities | How can I minimize the formation of byproducts? | Side Reactions: Unwanted side reactions may occur under the chosen reaction conditions. | Adjusting the reaction temperature and pH can help to minimize side reactions. Careful addition of reagents and maintaining a homogeneous reaction mixture are also important. |
| Incomplete Conversion: Unreacted starting materials will be present as impurities. | Ensure the reaction goes to completion by optimizing the reaction time and monitoring its progress. | ||
| Difficulty in Product Isolation | I'm having trouble isolating a pure product. What should I do? | Solubility Issues: The product may be soluble in the reaction solvent, making precipitation or crystallization difficult. | Choose a solvent in which the product has low solubility at room temperature or below. Recrystallization from a suitable solvent is a common method for purification. Phenylmercuric acetate, for example, can be recrystallized from alcohol.[2] |
| Formation of an Emulsion or Oily Product: This can occur during the workup and extraction steps. | Allow the mixture to stand for a longer period, or use techniques like centrifugation to break the emulsion. |
Frequently Asked Questions (FAQs)
1. What are the typical starting materials for the synthesis of this compound?
The synthesis of this compound typically involves the reaction of a mercuric salt, such as mercuric acetate or mercuric oxide, with benzoic acid.[1]
2. What is a reasonable starting point for the reaction temperature?
Based on the synthesis of the analogous compound phenylmercuric acetate, a starting temperature in the range of 80-120°C is recommended.[1][2] The optimal temperature should be determined experimentally for your specific reaction conditions.
3. How does pH affect the reaction?
The effect of pH on this compound synthesis is not well-documented. However, for the related mercuration of aromatic compounds, acidic conditions are often employed. Conversely, some organomercury compounds show instability in acidic media.[3] Therefore, it is advisable to start with a near-neutral pH and screen a range of pH values to find the optimal condition for both reaction rate and product stability.
4. How can I monitor the progress of the reaction?
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of starting materials and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can also be used for a more quantitative analysis.
5. What are the key safety precautions to take when working with this compound?
This compound is a highly toxic compound. All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Avoid inhalation of dust and contact with skin and eyes. Dispose of all mercury-containing waste according to institutional and environmental regulations.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound. This should be adapted and optimized for specific laboratory conditions and scales.
Materials:
-
Mercuric Acetate
-
Benzoic Acid
-
Glacial Acetic Acid (as solvent)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzoic acid in glacial acetic acid.
-
Add mercuric acetate to the solution.
-
Heat the reaction mixture to a temperature between 80°C and 120°C with continuous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 3-10 hours.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the crude product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified this compound crystals under vacuum.
Visualizations
Caption: Generalized workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low product yield in this compound reactions.
References
Technical Support Center: Mercuric Benzoate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of mercuric benzoate. All personnel must be thoroughly familiar with the significant hazards associated with mercury compounds and adhere to strict safety protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for this compound synthesis?
A1: The most common methods for synthesizing this compound involve the reaction of mercuric oxide with benzoic acid or the reaction of a mercuric salt, such as mercuric acetate, with a benzoate salt, like sodium benzoate.
Q2: What is the primary safety concern when working with this compound?
A2: this compound is a highly toxic organomercury compound. Acute toxicity can occur through all routes of exposure, including inhalation, ingestion, and skin contact. Chronic exposure can lead to severe neurological damage. All handling of this compound and its precursors must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).[1][2]
Q3: How should I dispose of waste generated during the synthesis?
A3: All waste containing mercury is classified as hazardous waste and must be disposed of according to institutional and governmental regulations.[2] Collect all mercury-containing waste, including contaminated solvents, glassware, and PPE, in clearly labeled, sealed containers for hazardous waste pickup. Never dispose of mercury waste down the drain.[2]
Q4: What are the signs of thermal decomposition of this compound?
A4: When heated to decomposition, this compound emits highly toxic mercury fumes.[1] While a specific decomposition temperature is not well-documented in the available literature, it is crucial to control the reaction temperature to prevent unintended decomposition.
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scaling up of this compound production.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction due to insufficient mixing or incorrect stoichiometry. | - Ensure a slight molar excess of benzoic acid or benzoate salt to drive the reaction to completion.- In larger scale reactions, ensure the mixing is efficient to maintain a homogeneous suspension of the reactants. Poor mixing can lead to localized areas of low reactant concentration.[3][4] |
| Side reactions due to improper pH control. | Maintain a neutral to slightly acidic pH to prevent the formation of basic mercury salts. | |
| Loss of product during workup and purification. | - When washing the crude product, use minimal amounts of cold solvent to avoid dissolving the product.- Optimize the recrystallization process by carefully selecting the solvent and controlling the cooling rate to maximize crystal formation. | |
| Product is Off-White or Discolored | Presence of unreacted starting materials or impurities. | - Ensure complete reaction by monitoring the disappearance of starting materials (e.g., by thin-layer chromatography if applicable).- Purify the product by recrystallization. Suitable solvents include water, ethanol, or benzene, though solubility is limited.[2] |
| Thermal decomposition during the reaction or drying. | - Carefully control the reaction temperature, avoiding excessive heat.- Dry the final product under vacuum at a low temperature to prevent decomposition. | |
| Difficulty in Filtering the Product, Especially at Larger Scales | Fine particle size of the precipitate, leading to clogged filters. | - Allow the precipitate to digest (stand in the mother liquor) for a period before filtration to encourage crystal growth.- Consider using a filter press or a Nutsche filter-dryer for larger quantities, as these are designed to handle larger volumes of solids and can be enclosed to contain toxic materials. |
| Formation of a gelatinous precipitate. | This may indicate the formation of basic mercury salts due to incorrect pH. Adjust the pH of the reaction mixture. | |
| Scaling Up Challenges: Poor Heat Transfer and Localized Hotspots | The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal more challenging.[5] | - Use a jacketed reactor with a reliable temperature control system.- For highly exothermic reactions, consider a semi-batch process where one reactant is added gradually to control the rate of heat generation.[3][6] |
| Scaling Up Challenges: Inefficient Mixing | Maintaining uniform mixing becomes more difficult in larger reactors, leading to incomplete reactions and side product formation.[3][4] | - Select an appropriate impeller and agitation speed for the reactor size and viscosity of the reaction mixture.- Baffles within the reactor can improve mixing efficiency. |
Section 3: Experimental Protocols
Note: These are generalized protocols and must be adapted and optimized for specific laboratory conditions and scales. A thorough risk assessment must be conducted before commencing any experimental work.
Laboratory-Scale Synthesis from Mercuric Oxide and Benzoic Acid
Reactants and Materials:
| Substance | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| Mercuric Oxide (HgO) | 216.59 | 1 |
| Benzoic Acid (C₇H₆O₂) | 122.12 | 2 |
| Solvent (e.g., Ethanol/Water mixture) | - | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend mercuric oxide in a suitable solvent (e.g., a 1:1 mixture of ethanol and water).
-
Add a stoichiometric equivalent of benzoic acid to the suspension.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the dissolution of the red mercuric oxide.
-
After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
-
Collect the precipitated white solid by vacuum filtration.
-
Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Purify the crude this compound by recrystallization from a suitable solvent.
-
Dry the purified crystals under vacuum at a low temperature.
Recrystallization of this compound
Materials:
| Substance | Solubility Data |
| This compound | Slightly soluble in water and alcohol. Soluble in solutions of sodium chloride and ammonium benzoate. |
| Water | Solubility: 1.2 g/100mL at 15°C, 2.5 g/100mL at 100°C. |
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent (e.g., water).
-
Gently heat the suspension to dissolve the solid. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Once dissolved, allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize yield, cool the flask in an ice bath.
-
Collect the purified crystals by vacuum filtration.
-
Dry the crystals under vacuum.
Section 4: Safety and Handling
4.1 Personal Protective Equipment (PPE)
Due to the high toxicity of organomercury compounds, the following PPE is mandatory:
-
Gloves: Double gloving with a combination of nitrile and silver shield or neoprene gloves is recommended.[1]
-
Eye Protection: Chemical splash goggles and a face shield.
-
Body Protection: A lab coat, long pants, and closed-toe shoes. Consider a chemically resistant apron for larger scale work.
-
Respiratory Protection: All work must be performed in a certified chemical fume hood.[1] For situations with a higher risk of vapor exposure, a respirator with mercury vapor cartridges may be necessary.
4.2 Decontamination
-
Glassware and Equipment: All equipment should be decontaminated after use. This can be done by rinsing with a suitable solvent and then washing with a detergent solution. For heavy mercury contamination, specialized decontamination solutions may be required.
-
Work Surfaces: Regularly clean all work surfaces within the fume hood to prevent the accumulation of mercury residues.
Section 5: Visual Guides
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
Technical Support Center: Minimizing Toxic Byproducts During Mercuric Benzoate Decomposition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mercuric benzoate. The information provided aims to facilitate the safe decomposition of this compound while minimizing the formation of toxic byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxic byproducts generated during the thermal decomposition of this compound?
A1: The thermal decomposition of this compound can generate several hazardous substances. The primary toxic byproducts of concern are:
-
Elemental Mercury Vapor (Hg⁰): A highly toxic and volatile substance that can be readily inhaled.[1][2]
-
Biphenyl (C₁₂H₁₀): An organic compound that can be irritating to the eyes and skin.
-
Other Aromatic Hydrocarbons: Depending on the decomposition conditions, other polycyclic aromatic hydrocarbons (PAHs) may also be formed.[5][6]
Q2: What are the key experimental parameters that influence the formation of these toxic byproducts?
A2: The formation and yield of toxic byproducts are significantly influenced by the following experimental parameters:
-
Temperature: Higher temperatures generally lead to more complete decomposition but can also favor the formation of a wider range of byproducts.[7] The melting point of this compound is 165°C, and decomposition is expected to occur at temperatures above this.[8]
-
Atmosphere: The presence of oxygen (oxidative atmosphere) can lead to different reaction pathways and byproduct profiles compared to an inert atmosphere (e.g., nitrogen or argon).[2] An inert atmosphere is generally preferred to minimize the formation of oxidized organic byproducts.
-
Heating Rate: A slower, controlled heating rate can allow for more selective decomposition pathways, potentially minimizing the formation of unwanted side products.
Q3: What are the recommended safety precautions when handling this compound and its decomposition products?
A3: Due to the high toxicity of this compound and its decomposition products, strict safety protocols must be followed:[1][2][9][10][11][12][13]
-
Engineering Controls: All experiments should be conducted in a well-ventilated fume hood with a high face velocity. Consider using a dedicated mercury vacuum for cleanup of any spills.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[2][10][13] For operations with a higher risk of vapor exposure, a respirator with mercury vapor cartridges may be necessary.[2]
-
Spill Management: Have a mercury spill kit readily available.[9][12] In case of a spill, immediately evacuate the area and follow established cleanup procedures.[10][12][13]
-
Waste Disposal: All mercury-containing waste, including contaminated labware, must be disposed of as hazardous waste according to institutional and regulatory guidelines.[1][11][14][15][16]
Troubleshooting Guides
This section provides solutions to common issues encountered during the experimental decomposition of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpectedly high levels of organic byproducts (e.g., benzene, biphenyl) detected. | Decomposition temperature is too high or the heating rate is too fast. | 1. Lower the final decomposition temperature. 2. Implement a slower, more controlled heating ramp. 3. Conduct the decomposition under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.[2] |
| Incomplete decomposition of this compound. | The decomposition temperature is too low or the reaction time is insufficient. | 1. Gradually increase the final decomposition temperature in small increments. 2. Extend the duration of the heating period at the final temperature. 3. Ensure uniform heating of the sample. |
| Difficulty in quantifying mercury vapor. | Inefficient trapping of mercury vapor. | 1. Use a series of traps (e.g., activated carbon tubes, impinger with an oxidizing solution) to ensure complete capture.[17][18][19] 2. Optimize the flow rate of the carrier gas through the trapping system. 3. Ensure the trapping material is fresh and has not exceeded its capacity. |
| Contamination of the laboratory environment with mercury. | Leaks in the experimental setup or improper handling procedures. | 1. Thoroughly check all connections in the experimental apparatus for leaks before starting the experiment. 2. Always handle this compound and its waste products inside a certified fume hood.[11] 3. Follow strict decontamination procedures for all equipment and work surfaces after each experiment.[15][20] |
Experimental Protocols
Protocol 1: Controlled Thermal Decomposition of this compound under an Inert Atmosphere
This protocol describes a method for the thermal decomposition of this compound with the aim of minimizing organic byproduct formation and safely trapping mercury vapor.
1. Experimental Setup:
-
A tube furnace with a programmable temperature controller.
-
A quartz tube reactor.
-
A gas delivery system for providing a continuous flow of inert gas (e.g., high-purity nitrogen or argon).
-
A series of gas traps:
-
A sample boat made of an inert material (e.g., quartz or ceramic).
2. Procedure:
-
Place a precisely weighed amount of this compound into the sample boat.
-
Position the sample boat in the center of the quartz tube reactor.
-
Assemble the experimental apparatus within a fume hood, ensuring all connections are gas-tight.
-
Purge the entire system with the inert gas for at least 30 minutes to remove any residual air.
-
Maintain a slow, continuous flow of the inert gas throughout the experiment.
-
Program the tube furnace to heat the sample according to a controlled temperature ramp (e.g., 5 °C/min) to the desired final decomposition temperature.
-
Hold the sample at the final temperature for a predetermined duration to ensure complete decomposition.
-
After the decomposition is complete, allow the system to cool to room temperature under the inert gas flow.
-
Carefully dismantle the apparatus. The trapped organic byproducts and mercury can then be analyzed using appropriate analytical techniques.
Protocol 2: Quantitative Analysis of Toxic Byproducts
This protocol outlines the analytical methods for quantifying the primary toxic byproducts.
1. Mercury Vapor Analysis:
-
The mercury trapped on the activated carbon sorbent can be quantified using Cold Vapor Atomic Absorption Spectroscopy (CVAAS) or Cold Vapor Atomic Fluorescence Spectroscopy (CVAFS) after a suitable digestion or thermal desorption procedure.[17]
2. Organic Byproduct Analysis (Benzene, Biphenyl):
-
The organic compounds collected in the cold trap can be dissolved in a suitable solvent (e.g., dichloromethane or hexane).
-
The resulting solution is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[5][6][22][23][24][25]
-
Quantification can be achieved by using an internal standard and a calibration curve generated from certified reference standards of benzene and biphenyl.[23][24][25]
Visualizations
Caption: Experimental workflow for controlled decomposition and analysis.
Caption: Mercury's impact on neuronal calcium signaling pathways.[9][26][27][28][29]
References
- 1. drs.illinois.edu [drs.illinois.edu]
- 2. Working with Mercury | Lab Manager [labmanager.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemisorbed benzoate-to-benzene conversion via phenyl radicals on Cu(110): kinetic observation of conformational effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analusis.edpsciences.org [analusis.edpsciences.org]
- 6. GC-MS determination of polycyclic aromatic hydrocarbons evolved from pyrolysis of biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound | C14H10HgO4 | CID 11407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. omicsonline.org [omicsonline.org]
- 10. Dealing with Mercury Spills in the Lab | Lab Manager [labmanager.com]
- 11. Mercury in Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 13. Mercury Handling Safety: Protocols and Precautions in Laboratory Settings - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 14. Q's and A's [orf.od.nih.gov]
- 15. beckman.fr [beckman.fr]
- 16. epa.gov [epa.gov]
- 17. ecoverdetechnologies.com [ecoverdetechnologies.com]
- 18. Entrained-flow adsorption of mercury using activated carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. env.go.jp [env.go.jp]
- 20. Mercury in the Laboratory [ilpi.com]
- 21. carbotecnia.info [carbotecnia.info]
- 22. shimadzu.com [shimadzu.com]
- 23. tdi-bi.com [tdi-bi.com]
- 24. Quantitative analysis of benzene by selected ion monitoring/gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Effects of mercurials on ligand- and voltage-gated ion channels: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Role of Calcium and Mitochondria in MeHg-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Evidence from radiotracer flux and binding studies suggests the methylmercury blocks Ca channels in a voltage-dependent manner and may interact with more than one type of Ca channel [inis.iaea.org]
- 29. Calcium channels as target sites of heavy metals. [vivo.weill.cornell.edu]
Technical Support Center: Safe Handling of Mercury During Heating Procedures
This guide provides essential information for researchers, scientists, and drug development professionals on how to avoid exposure to mercury vapor, particularly during experimental heating processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary health risks associated with heating mercury?
Heating elemental mercury significantly increases its rate of evaporation, leading to the generation of colorless, odorless, and highly toxic mercury vapor.[1][2][3] Inhalation is the most common route of exposure to elemental mercury, and the vapor is readily absorbed by the lungs into the bloodstream.[3][4]
Acute, short-term exposure to high concentrations of mercury vapor can cause symptoms such as coughing, shortness of breath, chills, fever, nausea, vomiting, and headaches.[1] Chronic, long-term exposure, even at low levels, can lead to severe and potentially permanent damage to the central nervous system, kidneys, and lungs.[1][5] Symptoms of chronic exposure may include tremors, memory loss, irritability, and impaired coordination.[5][6] Organic mercury compounds are considered the most toxic, and exposure to even minute amounts can result in devastating neurological damage and death.[4]
Q2: What are the permissible exposure limits for mercury vapor in a laboratory setting?
Various regulatory agencies have established permissible exposure limits (PELs) for mercury vapor to protect workers. Adherence to these limits is critical.
| Regulatory Agency | Exposure Limit (Time-Weighted Average, TWA) | Ceiling Limit (C) |
| OSHA (PEL) | - | 0.1 mg/m³[6][7] |
| NIOSH (REL) | 0.05 mg/m³ (10-hour TWA)[6][7] | 0.1 mg/m³[7] |
| ACGIH (TLV) | 0.025 mg/m³ (8-hour TWA)[6] | - |
Q3: What are the essential engineering controls to implement before heating mercury?
Engineering controls are the first and most effective line of defense in preventing exposure.
-
Substitution: The most effective control is to substitute mercury-containing instruments or compounds with safer alternatives whenever possible. For example, use alcohol or digital thermometers instead of mercury thermometers, and oil bubblers instead of mercury bubblers.[3][4][7][8][9]
-
Ventilation: All operations involving the heating of mercury or mercury compounds must be conducted within a certified chemical fume hood to capture vapors at the source.[8][9][10] The ventilation system should be separate from other general exhaust systems and the exhausted air should be filtered before release.[5]
-
Containment: Always use secondary containment, such as a tray made of a material like plastic or steel, under any apparatus containing mercury to contain spills.[3][7][9]
Q4: What Personal Protective Equipment (PPE) is required when working with heated mercury?
Appropriate PPE is mandatory to prevent skin contact and inhalation.
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield worn over safety goggles is recommended to protect against splashes.[5][10]
-
Gloves: Standard latex gloves are not sufficient. For elemental mercury, nitrile or PVC gloves are recommended.[7] For highly toxic organic mercury compounds, specialized laminate gloves (e.g., Silver Shield®) worn under heavy-duty outer gloves (e.g., neoprene) are necessary.[7][8][10] Always consult the manufacturer's glove selection guide.[8]
-
Lab Coat and Clothing: A full-sleeved lab coat, long pants, and closed-toe shoes are required to protect the skin.[8][10]
-
Respiratory Protection: A respirator may be necessary if there is a risk of exposure exceeding the PEL, even with engineering controls.[8] Personnel must be properly trained, medically cleared, and fit-tested before using a respirator.[1][8] For mercury vapor concentrations up to 0.5 mg/m³, a half-face air-purifying respirator with a mercury vapor cartridge can be used.[7]
Troubleshooting Guides
Scenario 1: A mercury thermometer breaks inside an oven or on a hot plate.
-
Immediate Action: Turn off the heating element immediately.[9] Do not open the oven door if the break occurred inside.
-
Evacuate and Isolate: Evacuate the immediate area. Close the laboratory doors and restrict access to prevent the spread of vapor.[11][12] Post warning signs.[12]
-
Ventilate: If safe to do so without entering the contaminated zone, increase ventilation to the outside. Open exterior windows and turn on fume hoods.[13][14] Do not use central air conditioning that recirculates air.[14]
-
Cool Down: Allow the heated equipment to cool completely to room temperature. This will reduce the rate of mercury vaporization.[9][15]
-
Notify Supervisor: Inform your supervisor and the facility's Environmental Health & Safety (EH&S) department immediately.[12][14]
-
Professional Cleanup: Do not attempt to clean a spill from a heated source yourself. Wait for trained personnel with a mercury vapor analyzer to assess the area and conduct the cleanup.[9]
Scenario 2: You suspect a slow leak of mercury vapor from heated equipment.
-
Recognize Symptoms: Be aware of early symptoms of mercury exposure, which can include a metallic taste in the mouth, tremors, or headaches.[1]
-
Cease Operations: Immediately shut down the equipment and any heating sources.
-
Leave the Area: Remove yourself from the potential exposure zone.
-
Report Concerns: Report your suspicions to your supervisor and EH&S. They can use a mercury vapor meter to monitor the air and identify the source of a potential leak.[1][9]
-
Seek Medical Advice: If you are experiencing symptoms, seek medical attention immediately and inform the physician about the potential mercury exposure.[1]
Experimental Protocols
Protocol: Small Mercury Spill Cleanup in a Laboratory (Non-Heated Surface)
This protocol is for small spills only (e.g., from a broken thermometer) on a smooth, non-porous surface. For larger spills or spills on porous surfaces (like wood or carpet), evacuate and contact EH&S immediately.[12]
Materials Needed:
-
Mercury Spill Kit (containing absorbent powder, sponges, etc.)[9][10]
-
Nitrile gloves[14]
-
Safety goggles[11]
-
Disposable shoe covers[12]
-
Sealable plastic bags or a wide-mouth plastic container[11][16]
Procedure:
-
Isolate the Area: Secure the area immediately to prevent anyone from walking through the spill.[12][17]
-
Put on PPE: Don disposable nitrile gloves, safety goggles, and shoe covers before starting the cleanup.[12][17]
-
Remove Debris: Carefully pick up any large pieces of broken glass and place them in a designated container.[14]
-
Consolidate Mercury: Use a piece of cardboard or a squeegee to gently push the small mercury beads together to form a larger pool.[12][16]
-
Collect Mercury: Use an eyedropper or syringe to carefully draw up the consolidated mercury. Slowly transfer the mercury into a wide-mouth plastic container with a small amount of water in it to suppress vapors. Seal the container.[16]
-
Locate Hidden Droplets: Turn off the main lights and use a flashlight held at a low angle to the floor. The light will reflect off any remaining shiny mercury beads, making them easier to see.[12][14]
-
Use Absorbent Powder: Sprinkle mercury absorbent powder (e.g., sulfur powder) from the spill kit over the area.[3][17] This powder reacts with the mercury to form a less volatile compound (an amalgam).[9]
-
Collect Residue: Carefully sweep up the resulting powder/amalgam using the scraper and dustpan and place it into a sealable plastic bag.[3]
-
Final Cleanup: Wipe the area with a damp sponge or paper towel. Place all used materials—gloves, shoe covers, scraper, eyedropper, and contaminated wipes—into the plastic bag.[17]
-
Waste Disposal: Seal the bag and label it clearly as "Mercury Waste."[3] Contact your institution's hazardous waste disposal program for pickup.[4][10] Never dispose of mercury waste in the regular trash or pour it down a drain.[12][13]
-
Ventilate: Leave the area well-ventilated for at least 24 hours.[16]
Mandatory Visualization
Workflow for Safely Heating Mercury-Containing Compounds
Caption: A workflow diagram illustrating the key safety steps for heating mercury compounds.
References
- 1. mountsinai.org [mountsinai.org]
- 2. nj.gov [nj.gov]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. drs.illinois.edu [drs.illinois.edu]
- 5. CCOHS: Mercury [ccohs.ca]
- 6. nj.gov [nj.gov]
- 7. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 8. concordia.ca [concordia.ca]
- 9. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 10. ehs.gatech.edu [ehs.gatech.edu]
- 11. Mercury Handling Safety: Protocols and Precautions in Laboratory Settings - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. epa.gov [epa.gov]
- 14. Mercury Spill Management - Regulated Material Management - MnDOT [dot.state.mn.us]
- 15. Effective Decontamination and Remediation After Elemental Mercury Exposure: A Case Report in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mass.gov [mass.gov]
- 17. Cleaning Up a Small Mercury Spill [health.ny.gov]
refining experimental protocols for consistent results with mercuric benzoate
Disclaimer: Mercuric benzoate is a highly toxic organomercury compound.[1][2][3][4] All handling and experimentation must be conducted by qualified professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including impervious gloves, safety goggles, and a lab coat.[4][5] Adhere strictly to all institutional and governmental safety regulations for handling and disposing of mercury compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound has turned yellow/discolored. Can I still use it?
A: Discoloration often indicates decomposition or contamination. This compound is sensitive to light and can degrade over time.[1][2][6] It is strongly recommended to use a fresh, pure white crystalline solid for your experiments to ensure reproducibility. If you must use the discolored reagent, purification by recrystallization is necessary, but consistent results are not guaranteed.
Q2: What is the best solvent for reactions involving this compound?
A: The choice of solvent is critical and depends on the specific reaction. This compound has limited solubility in water and alcohol but dissolves in solutions containing sodium chloride or ammonium benzoate.[1][3][6] For mercuration reactions, an excess of the aromatic compound to be mercurated can sometimes serve as the solvent.[7] Refer to the solubility data table below to select an appropriate medium for your specific application.
Q3: How should I properly store this compound to ensure its stability?
A: To maintain stability, this compound must be stored in a tightly sealed, light-resistant (amber) container in a cool, dry, and well-ventilated area.[4][6] It should be kept away from heat sources, as it begins to decompose at approximately 170°C.[6] Proper storage is crucial to prevent hydrolysis and degradation, which can lead to inconsistent experimental outcomes.[6]
Q4: Can I purify this compound if I suspect it is impure?
A: Yes, purification is possible and often necessary for crude or older batches. The primary method for purifying solid this compound is recrystallization.[6][8] The process involves dissolving the compound in a suitable hot solvent and allowing it to cool slowly to form pure crystals, leaving impurities behind in the solution.[8][9][10]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Experimental Results
| Potential Cause | Troubleshooting Step |
| Reagent Degradation | This compound is light-sensitive and susceptible to hydrolysis if exposed to moisture, especially when heated in water or alcohol.[6] Ensure you are using a pure, white crystalline reagent from a properly stored container. |
| Temperature Fluctuations | The compound decomposes with heat.[6] Maintain precise and consistent temperature control throughout your experiment. Avoid localized overheating. |
| Inconsistent Reagent Purity | Use this compound from the same batch for a series of related experiments to minimize variability. |
Issue 2: Low Product Yield in Mercuration Reactions
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | The molar ratio of the aromatic compound to the mercurating agent can be crucial. While a 1:1 ratio is stoichiometric, an excess of the aromatic compound (from 1.5:1 to 3:1) is often preferred to drive the reaction to completion.[7] |
| Product Loss During Workup | This compound and its products may have some solubility in wash solvents. Use minimal amounts of cold solvents for washing crystals during filtration to prevent significant product loss.[6] |
| Hydrolysis of Reagent | If the reaction is run in the presence of water, particularly at elevated temperatures, the this compound can hydrolyze, reducing the amount available for the desired reaction.[6] Ensure anhydrous conditions if the reaction chemistry is sensitive to water. |
| Decomposition | Running the reaction at too high a temperature can cause the this compound to decompose, emitting toxic mercury fumes.[3] Optimize the reaction temperature to be high enough for a reasonable rate but well below the decomposition point. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₀HgO₄ | [1] |
| Molecular Weight | 442.82 g/mol | [1] |
| Appearance | White crystalline odorless solid | [1][2][6] |
| Melting Point | ~165 - 170 °C (Decomposes) | [1][3][6] |
| Stability | Sensitive to light; decomposes with heat | [1][2][6] |
Table 2: Solubility of this compound
| Solvent | Solubility | Temperature (°C) | Source(s) |
| Water | 0.209 g / 100g | 20 | [6] |
| Boiling Water | 2.5 g / 100mL | 100 | [3] |
| Methanol | 3.67 g / 100g | 15 | [6] |
| Acetone | 7.23 g / 100g | 15 | [6] |
| Ethanol | Slightly soluble / Insoluble | - | [1][6] |
| Benzene | 2.49 g / 100g | 15 | [6] |
| Aqueous NaCl solution | Soluble | - | [1][3][6] |
| Aqueous NH₄-benzoate solution | Soluble | - | [1][3][6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the reaction between mercuric oxide and benzoic acid.[6]
-
Reaction Setup: In a fume hood, suspend mercuric oxide (1 mole) in distilled water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Benzoic Acid: Gradually add benzoic acid (2 moles) to the suspension while stirring.
-
Reflux: Heat the mixture to reflux. The red mercuric oxide will slowly react and disappear as the white this compound forms. Continue refluxing until the reaction is complete (typically indicated by the disappearance of the colored starting material).
-
Cooling and Isolation: Allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation of the product.
-
Filtration: Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold distilled water to remove soluble impurities, followed by a small amount of cold ethanol to remove organic contaminants.[6]
-
Drying: Dry the purified product in a vacuum desiccator, protected from light.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but significantly more soluble when hot (e.g., water, methanol).[3][6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more hot solvent in small portions if necessary to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to complete the crystallization process.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum, protected from light.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low experimental yield.
Caption: Critical safety workflow for handling highly toxic this compound.
References
- 1. This compound | C14H10HgO4 | CID 11407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. MERCURY BENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound CAS#: 583-15-3 [m.chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. Buy this compound | 583-15-3 [smolecule.com]
- 7. US3655707A - Preparation of organomercury compounds - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry 210 Experiment Ib [home.miracosta.edu]
Validation & Comparative
comparing the reactivity of mercuric benzoate to mercuric acetate
A Comparative Guide to the Reactivity of Mercuric Benzoate and Mercuric Acetate
For researchers, scientists, and drug development professionals, selecting the appropriate mercury(II) salt is crucial for procedural success, whether in organic synthesis or in toxicological studies. This guide provides an objective comparison of the reactivity of this compound and mercuric acetate, supported by available data and experimental protocols.
Executive Summary
Mercuric acetate is demonstrably a more versatile and reactive reagent in modern organic synthesis compared to this compound. Its higher solubility in water and organic solvents, coupled with the weaker coordinating nature of the acetate ligand compared to benzoate, renders the mercury(II) center more electrophilic and accessible for reactions such as oxymercuration and cyclization. While direct kinetic comparisons are scarce in the literature, the overwhelming prevalence of mercuric acetate in these applications points to its superior reactivity. This compound's use is largely historical, and it exhibits lower solubility and likely lower reactivity due to the bulkier and more electron-donating benzoate group.
Data Presentation: Physicochemical Properties
A summary of the key quantitative data for this compound and mercuric acetate is presented below for easy comparison.
| Property | This compound | Mercuric Acetate |
| Molecular Formula | C₁₄H₁₀HgO₄ | C₄H₆HgO₄ |
| Molecular Weight | 442.82 g/mol [1] | 318.68 g/mol [2] |
| Appearance | White crystalline odorless solid[1] | White crystalline solid with a vinegar-like odor[2][3] |
| Melting Point | 165-167 °C[4] | 179-182 °C[3][5] |
| Water Solubility | Slightly soluble: 1.2 g/100 mL (15 °C), 2.5 g/100 mL (100 °C)[1][4] | Soluble: ~25 g/100 mL (decomposes in water)[6][7][8] |
| Solubility in Other Solvents | Slightly soluble in alcohol; soluble in solutions of NaCl and ammonium benzoate[1][9] | Soluble in alcohol and acetic acid[3] |
| Sensitivity | Light sensitive[1] | Light sensitive[2][3] |
Reactivity Comparison
In Organic Synthesis
Mercuric Acetate: Mercuric acetate is a widely used reagent for the electrophilic addition to alkenes and alkynes, a reaction known as oxymercuration.[3][6][10][11][12] The reaction proceeds through a mercurinium ion intermediate, which is then attacked by a nucleophile (e.g., water, alcohol).[6][11][13] This high reactivity is attributed to the good leaving group nature of the acetate ion and the high electrophilicity of the mercury(II) center. It is also employed in mercury-mediated cyclization reactions of unsaturated compounds to form various heterocyclic structures.[8][14][15] The kinetics of oxymercuration with mercuric acetate are typically second-order.[2]
This compound: There is a notable lack of contemporary literature detailing the use of this compound in modern organic synthesis, such as oxymercuration or cyclization reactions. Its primary documented use is historical, for instance, as an antisyphilitic agent.[4] The lower solubility and potentially increased steric hindrance from the benzoate groups likely contribute to its reduced reactivity compared to mercuric acetate. In fact, mercuric acetate's reactivity and availability make it a favored precursor for the synthesis of other organomercury compounds, including phenylmercuric acetate which can be a step towards other benzoate-containing mercury compounds.[1]
Logical Relationship of Reactivity
The general trend in reactivity for mercury(II) salts in electrophilic reactions is dependent on the anion. Less coordinating anions lead to a more electrophilic ("harder") mercury(II) cation, thus increasing its reactivity towards the soft pi-system of an alkene. The acetate anion is less bulky and a weaker electron donor than the benzoate anion, suggesting that mercuric acetate would be more reactive.
Caption: Logical flow influencing the relative reactivity of mercuric salts.
Experimental Protocols
Comparative Oxymercuration of an Alkene
To quantitatively compare the reactivity, a competitive reaction or parallel reactions with a model alkene, such as 1-hexene, can be performed. The rate of disappearance of the alkene can be monitored by gas chromatography (GC).
Objective: To determine the relative reaction rates of mercuric acetate and this compound in the oxymercuration of 1-hexene.
Materials:
-
Mercuric acetate
-
This compound
-
1-Hexene
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Sodium borohydride (NaBH₄)
-
Sodium hydroxide (NaOH) solution (3 M)
-
Internal standard for GC (e.g., dodecane)
-
Reaction vials, magnetic stirrer, GC-FID.
Procedure:
-
Reaction Setup: Prepare two sets of reaction vials. In each vial, add 5 mL of a 1:1 (v/v) THF-water solution.
-
Reagent Addition: To the first set of vials, add a concentration of mercuric acetate (e.g., 0.1 M). To the second set, add an equimolar concentration of this compound. Add a known amount of the internal standard to each vial.
-
Initiation: Place the vials in a constant temperature bath (e.g., 25 °C) and stir. Initiate the reaction by adding a precise amount of 1-hexene (e.g., to achieve a 0.1 M concentration). Start a timer immediately.
-
Sampling: At timed intervals (e.g., 2, 5, 10, 20, 40 minutes), quench the reaction in one vial from each set by adding 1 mL of a 0.5 M NaBH₄ solution in 3 M NaOH. This demercuration step stops the reaction and converts the organomercury intermediate to 2-hexanol.
-
Extraction & Analysis: After quenching, add 2 mL of diethyl ether to each vial, vortex, and allow the layers to separate. Analyze the organic layer by GC-FID to quantify the remaining 1-hexene relative to the internal standard.
-
Data Analysis: Plot the concentration of 1-hexene versus time for both mercuric salts. The initial rates can be determined from the slopes of these plots to compare the reactivity.
Experimental Workflow Diagram
Caption: Workflow for comparing the oxymercuration reactivity.
Biochemical Reactivity and Pathways
Both mercuric salts are toxic, primarily due to the mercuric ion (Hg²⁺). The primary mechanism of toxicity involves the high affinity of Hg²⁺ for sulfhydryl groups in proteins and enzymes, leading to their inactivation.[3]
Mercuric Acetate: Once absorbed, mercuric acetate dissociates, and the Hg²⁺ ion can inhibit a wide range of enzymes. Studies have shown that mercuric acetate can inhibit enzymes in the brain such as glutamic decarboxylase and tyrosine hydroxylase.[4] The Hg²⁺ ion is known to be biotransformed into methylmercury in some biological systems, although this process is slow.[16] The primary target organ for inorganic mercury accumulation and toxicity is the kidney.[4][16]
This compound: The benzoate moiety is metabolized in the liver. Benzoic acid is conjugated with glycine to form hippuric acid, which is then excreted. This is a detoxification pathway.[17] However, the primary toxicity of this compound is still driven by the mercuric ion released upon dissociation, following a similar pathway of enzyme inhibition via sulfhydryl binding as mercuric acetate.
General Biochemical Pathway of Mercury Toxicity
Caption: Simplified pathway of inorganic mercury toxicity.
Conclusion
For applications in organic synthesis requiring electrophilic mercury(II), such as oxymercuration and intramolecular cyclizations, mercuric acetate is the superior reagent due to its higher reactivity, better solubility, and extensive documentation in the scientific literature. This compound is a less reactive and less soluble salt, with its application being largely obsolete in modern chemistry. When considering their biological activity, both compounds derive their primary toxicity from the mercuric ion, and their toxicological profiles are expected to be broadly similar, with potential minor differences in absorption and distribution due to the different anions.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Mercury(II) acetate - Wikipedia [en.wikipedia.org]
- 4. Mercuric acetate | C4H6O4Hg | CID 15337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Brief Notes On Oxymercuration Reactions: Mercuric Acetate, Water [unacademy.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
- 14. Advances in mercury(II)-salt-mediated cyclization reactions of unsaturated bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. "Mercury-Mediated Cyclization to 2-Isoxazolines" by Abigail Palmer [digscholarship.unco.edu]
- 16. The metabolism of benzoate by Moraxella species through anaerobic nitrate respiration. Evidence for a reductive pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The biochemistry and toxicology of benzoic acid metabolism and its relationship to the elimination of waste nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
Safer and More Efficient Alternatives to Mercuric Benzoate in Key Chemical Transformations
For researchers, scientists, and drug development professionals seeking to eliminate the use of highly toxic mercury compounds, this guide provides a comprehensive comparison of modern, safer alternatives to mercuric benzoate for essential chemical transformations. This document outlines superior-performing, non-toxic reagents for the Hofmann rearrangement, oxymercuration of alkenes, and hydration of alkynes, supported by comparative experimental data and detailed protocols.
The use of mercury (II) salts, such as this compound, in organic synthesis has been a long-standing practice for specific chemical transformations. However, the significant toxicity and environmental hazards associated with mercury compounds have necessitated the development of greener, more sustainable alternatives. This guide details the performance of these modern reagents, offering a direct comparison with traditional mercury-based methods.
Hofmann Rearrangement: Migrating Away from Mercury
The Hofmann rearrangement, a critical reaction for the synthesis of primary amines from primary amides, has traditionally been carried out using reagents like bromine in the presence of a base. While mercuric salts are less common, the principle of replacing toxic reagents with safer alternatives is paramount. Modern methods utilizing hypervalent iodine compounds have proven to be highly effective and significantly less hazardous.
One of the most promising alternatives is the use of (diacetoxyiodo)benzene (PIDA) or the in-situ generation of hypervalent iodine species from iodobenzene and an oxidant like Oxone.[1][2] These reagents offer the advantages of being metal-free, having low toxicity, and often providing high yields under mild reaction conditions.[2][3]
Comparative Performance Data: Hofmann Rearrangement
| Reagent/System | Substrate | Product | Yield (%) | Reaction Time (h) | Temperature (°C) | Reference |
| Traditional | ||||||
| Br₂/NaOH | Benzamide | Aniline | ~70-85 | 1-2 | 60-80 | [4] |
| Alternative | ||||||
| PhI(OAc)₂ (PIDA) | Benzamide | Methyl phenylcarbamate | 95 | 12 | 25 | [5] |
| PhI / Oxone / HFIP | Phenylacetamide | Benzyl carbamate | 92 | 5 | 40 | [2] |
| NBS / MeOH | Benzamide | Methyl N-phenylcarbamate | ~70 | Not Specified | Not Specified | [4] |
Experimental Protocols:
Protocol 1: Hofmann Rearrangement using (Diacetoxyiodo)benzene (PIDA)
-
To a solution of the primary amide (1.0 mmol) in a suitable solvent such as acetonitrile/water (3:1, 10 mL), add (diacetoxyiodo)benzene (1.1 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
Protocol 2: Hofmann Rearrangement using Iodobenzene and Oxone
-
To a solution of the carboxamide (0.25 mmol) in a solvent mixture of methanol (0.75 mL), 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (0.75 mL), and water (0.075 mL), add Oxone (0.75 mmol) and iodobenzene (0.05 mmol).[1]
-
Stir the reaction mixture at 40 °C for 5–9 hours, monitoring by TLC.[1]
-
After completion, filter the reaction mixture and wash the inorganic solids with dichloromethane.
-
Add a 5% aqueous solution of Na₂S₂O₃ to the filtrate and extract with dichloromethane.
-
Dry the organic phase over anhydrous Na₂SO₄ and concentrate.[1]
-
Purify the product by column chromatography.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hypervalent Iodine Catalyzed Hofmann Rearrangement of Carboxamides Using Oxone as Terminal Oxidant [organic-chemistry.org]
- 3. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. Hofmann Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to Mercuric and Non-Mercuric Catalysts in Acetylene Hydrochlorination
The industrial synthesis of vinyl chloride monomer (VCM), the precursor to polyvinyl chloride (PVC), has historically been dominated by the use of mercuric chloride catalysts for the hydrochlorination of acetylene.[1][2][3] Accounting for a significant portion of PVC production, particularly in coal-rich regions, this method has raised substantial environmental and health concerns due to the high toxicity and volatility of mercury.[4][5] The Minamata Convention on Mercury has further mandated a shift away from mercury-based processes, accelerating research and development into safer, more sustainable non-mercuric alternatives.[6][7]
This guide provides a comparative analysis of traditional mercuric catalysts and the emergent non-mercuric systems, with a focus on performance data, experimental methodologies, and catalytic mechanisms.
Performance Comparison: Mercuric vs. Non-Mercuric Catalysts
The primary driver for replacing mercuric chloride (HgCl₂) catalysts is their severe environmental toxicity.[5] However, performance, stability, and cost are critical factors for industrial adoption. Non-mercuric catalysts, particularly those based on noble metals like gold and ruthenium, have demonstrated performance that is not only comparable but often superior to the traditional mercury-based systems.
Quantitative Performance Data
The following table summarizes key performance indicators for various catalytic systems based on published experimental data.
| Catalyst System | Active Component | Acetylene Conversion (%) | VCM Selectivity (%) | Stability / Deactivation Rate | Key Remarks |
| Mercuric | HgCl₂ on Activated Carbon | High (initially) | >98% | Rapid deactivation due to sublimation and reduction of HgCl₂.[1][3] | Industry standard for over 60 years, but highly toxic and poses significant environmental risks.[2][3] |
| Gold-Based | AuCl₃ / Au⁺-Au³⁺ on Activated Carbon | >99%[8] | >99.98%[8] | Stable for 18-20 months in commercial applications (e.g., PRICAT™ MFC).[8] | Commercially successful non-mercuric alternative.[7][9] Activity linked to single-site Au⁺/Au³⁺ redox couple.[7][10] |
| Ruthenium-Based | Ru Single-Atom on Activated Carbon | 95.4% | High | Almost no deactivation during a 600-hour lifetime test.[11] | Promising alternative with high atom efficiency. RuN₄ sites identified as likely active centers.[11][12] |
| Bimetallic (Au-Bi) | Au-Bi on Activated Carbon | Comparable to 1.0 wt% Au catalyst (with 0.3 wt% Au) | High | Significantly improved stability over monometallic Au catalysts.[13] | Bismuth promotion enhances stability by preventing the complete reduction of gold species.[13] |
| Non-Metallic | [DBU][Cl] on Activated Carbon | 86.8% | 99.5% | Low deactivation rate (0.033%/h) over a 200-hour evaluation.[4] | A metal-free approach using nitrogen-containing organic heterocycles as active components.[4] |
Experimental Protocols
Objective comparison of catalyst performance relies on standardized experimental procedures. Below are typical protocols for catalyst preparation and performance evaluation in a laboratory setting.
Catalyst Preparation: Impregnation Method for Au/C Catalysts
This method is commonly used for preparing supported gold catalysts.[2][14]
-
Precursor Solution: A gold precursor, such as chloroauric acid (HAuCl₄), is dissolved in a suitable solvent. Aqua regia (3:1 HCl:HNO₃) is often used to ensure the gold is in a high oxidation state (Au³⁺).[2][14]
-
Support Impregnation: The precursor solution is added dropwise to a dried, activated carbon (AC) support under constant stirring.
-
Drying: The impregnated support is stirred for a period (e.g., 1 hour) to ensure even distribution.
-
Calcination/Activation: The material is then dried under an inert atmosphere (e.g., nitrogen) at an elevated temperature (e.g., 140°C) for an extended period (e.g., 16 hours) to remove the solvent and fix the metal species onto the support.[14]
Catalyst Performance Evaluation: Fixed-Bed Reactor
Catalytic activity is typically assessed in a continuous-flow fixed-bed reactor system.[15]
-
Reactor Setup: A specific amount of the catalyst (e.g., 90 mg) is loaded into a fixed-bed reactor tube.
-
Pre-treatment: The catalyst is heated to the reaction temperature (e.g., 180-200°C) under an inert gas flow (e.g., Argon) to purge the system.[15]
-
Reaction: Reactant gases, acetylene (C₂H₂) and hydrogen chloride (HCl), are introduced into the reactor at a controlled molar ratio (typically V(HCl)/V(C₂H₂) = 1.15 to 1.2).[4][16] The gas hourly space velocity (GHSV), which measures the volume of gas passing over the catalyst per hour, is set to a specific value (e.g., 180 h⁻¹ to 720 h⁻¹).[4][11]
-
Product Analysis: The effluent gas stream is analyzed using an online gas chromatograph (GC) to determine the concentrations of reactants and products.[14]
-
Data Calculation:
-
Acetylene Conversion (%) is calculated based on the amount of acetylene consumed in the reaction.[14]
-
VCM Selectivity (%) is calculated based on the amount of VCM produced relative to the amount of acetylene consumed.
-
Stability is assessed by monitoring the acetylene conversion over an extended period (time-on-stream).
-
Visualizing Workflows and Mechanisms
Experimental and Evaluation Workflow
The logical flow from catalyst synthesis to performance analysis is crucial for systematic research.
Caption: Workflow for catalyst synthesis, characterization, and performance evaluation.
Comparative Catalytic Mechanisms
The mechanisms for mercuric and non-mercuric catalysts differ significantly. Gold-based catalysts are believed to operate via a redox cycle involving Au⁺ and Au³⁺ species, while the mercury mechanism is less defined but involves the activation of acetylene on the HgCl₂ center.
Caption: Simplified comparison of proposed catalytic cycles for HgCl₂ and Au catalysts.
Conclusion
The transition from mercuric to non-mercuric catalysts for acetylene hydrochlorination represents a significant advancement in green chemistry and industrial safety. Gold-based catalysts have emerged as a commercially viable and high-performing alternative, demonstrating excellent activity, selectivity, and long-term stability that surpasses traditional mercury systems.[1][8][9] Concurrently, ongoing research into other noble metals like ruthenium, as well as novel non-noble metal and metal-free systems, continues to broaden the landscape of environmentally benign options.[4][11][17][18] These developments, supported by detailed mechanistic studies and standardized evaluation protocols, are paving the way for a cleaner, safer, and more efficient future for the global PVC industry.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. New progress in the study of mercury-free catalysts for acetylene hydrochlorination-Division of Low-Carbon Catalysis and Engineeringï¼DNL12ï¼ [dmto.dicp.ac.cn]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Vinyl chloride monomer production | Johnson Matthey [matthey.com]
- 9. minamataconvention.org [minamataconvention.org]
- 10. researchgate.net [researchgate.net]
- 11. Single-Atom Ruthenium Catalytic Sites for Acetylene Hydrochlorination. | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Deep eutectic solvent boosted ruthenium catalysts for acetylene hydrochlorination - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
Navigating Reaction Product Validation: A Comparative Guide to Modern Analytical Techniques
While historical chemical tests sometimes employed heavy metal reagents like mercury salts for qualitative analysis, the use of mercuric benzoate for the validation of reaction products is not a recognized or recommended practice in contemporary chemistry. The significant toxicity associated with mercury compounds and the availability of vastly superior, safer, and more informative analytical methods have rendered such approaches obsolete. This guide provides a comprehensive comparison of the modern, standard techniques utilized by researchers, scientists, and drug development professionals to validate the outcomes of chemical reactions.
The confirmation of a desired chemical transformation is a cornerstone of synthetic chemistry. Validating the identity and purity of a reaction product is paramount for ensuring the reliability of subsequent experiments, meeting regulatory standards in drug development, and accurately interpreting biological activity. Today's researchers have a powerful arsenal of analytical techniques at their disposal, each offering unique insights into the molecular structure and composition of a sample. This guide will compare the principles, applications, and practical considerations of four of the most common and powerful techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Chromatography (HPLC/GC).
Comparative Analysis of Modern Validation Techniques
The choice of analytical technique, or more commonly, the combination of techniques, depends on the specific information required, the nature of the analyte, and the stage of research or development. The following table provides a high-level comparison of the key methods.
| Technique | Information Provided | Sample Requirement | Relative Cost | Key Application in Validation |
| NMR Spectroscopy | Detailed molecular structure, connectivity of atoms, stereochemistry, sample purity. | 1-10 mg, soluble | High | Unambiguous structure elucidation of the main product and identification of impurities. |
| IR Spectroscopy | Presence of specific functional groups. | <1 mg, solid or liquid | Low | Quick confirmation of the conversion of functional groups (e.g., disappearance of a reactant's peak and appearance of a product's peak). |
| Mass Spectrometry | Molecular weight, elemental composition (high resolution), fragmentation pattern (structural clues). | <1 µg, soluble | Medium to High | Confirmation of the molecular weight of the desired product. |
| Chromatography (HPLC/GC) | Purity of the sample, number of components, retention time (identification against a standard). | <1 mg, soluble | Medium | Assessment of reaction completion and determination of product purity. |
In-Depth Look at Key Validation Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, certain nuclei can absorb electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences this frequency, providing detailed information about the molecular structure.
Application in Validation: ¹H and ¹³C NMR are the most common NMR experiments for validating organic reaction products. A ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR shows the different types of carbon atoms in a molecule. Together, they allow for the complete elucidation of a molecule's carbon-hydrogen framework. The presence of unexpected signals can indicate impurities or side products.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds (e.g., C=O, O-H, N-H) vibrate at characteristic frequencies, resulting in a unique spectrum that acts as a "molecular fingerprint."
Application in Validation: IR is a rapid and simple technique often used to monitor the progress of a reaction. For example, in the oxidation of an alcohol to a ketone, the disappearance of the broad O-H stretch and the appearance of a strong C=O stretch in the IR spectrum provides strong evidence that the desired transformation has occurred.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. A sample is first ionized, and the resulting ions are accelerated into a magnetic or electric field, which separates them based on their m/z.
Application in Validation: The most fundamental piece of information from MS is the molecular weight of the compound, which can be used to confirm that the product of a reaction has the expected mass. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule, further increasing the confidence in the product's identity.
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)
Principle: Chromatography is a separation technique. A sample is passed through a stationary phase, and the different components of the sample travel at different rates, leading to their separation. In HPLC, a liquid mobile phase is used, while in GC, a gaseous mobile phase is employed.
Application in Validation: HPLC and GC are primarily used to assess the purity of a reaction product. A pure compound will ideally show a single peak in the chromatogram. The presence of multiple peaks indicates the presence of impurities or unreacted starting materials. By comparing the retention time of the product peak to that of a known standard, its identity can also be confirmed.
Experimental Protocols
Sample Preparation for Analysis
For NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified reaction product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solvent should be chosen based on the solubility of the analyte and should not have signals that overlap with important analyte signals.
-
Transfer the solution to an NMR tube.
-
If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
For IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Place a small amount of the solid or liquid sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the spectrum.
For Mass Spectrometry (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL in a solvent compatible with the mass spectrometer's mobile phase.
-
The solution is then directly infused into the ion source or injected via an HPLC system.
For HPLC Analysis:
-
Prepare a stock solution of the sample (typically 1 mg/mL) in a solvent that is miscible with the HPLC mobile phase.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
The filtered solution is then transferred to an HPLC vial for injection.
Workflow for Reaction Product Validation
The following diagram illustrates a typical workflow for the validation of a reaction product, from the initial workup to the final confirmation of structure and purity.
Caption: A generalized workflow for the validation of a chemical reaction product.
A Comparative Guide to Analytical Methods for the Characterization of Mercuric Benzoate Derivatives
This guide provides a comparative overview of key analytical techniques for the characterization of mercuric benzoate derivatives. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental details to aid in the selection of appropriate analytical methodologies.
The characterization of this compound derivatives is essential for determining their identity, purity, structure, and thermal properties. A multi-faceted approach employing a combination of analytical techniques is often necessary for comprehensive analysis. This guide explores spectroscopic, chromatographic, thermoanalytical, and crystallographic methods.
Comparative Analysis of Analytical Techniques
The selection of an analytical method depends on the specific information required, such as elemental composition, structural elucidation, purity assessment, or thermal stability. The following table summarizes and compares various techniques applicable to the analysis of this compound derivatives.
| Technique | Principle | Information Obtained | Advantages | Limitations/Considerations |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Samples are introduced into an argon plasma, which ionizes the atoms. The ions are then separated by a mass spectrometer based on their mass-to-charge ratio. | Elemental composition, quantification of mercury content. | Extremely high sensitivity, with detection limits in the low nanogram per liter range; capable of isotopic analysis.[1] | Destructive technique; provides no information on the chemical structure or speciation of the organic component.[2] |
| Cold Vapor Atomic Fluorescence Spectrometry (CVAFS) | Mercury in the sample is converted to a gaseous "cold vapor" form. This vapor is excited by UV light, and the resulting fluorescence is measured. | Quantification of total mercury. | Highly sensitive with detection limits as low as a few nanograms per liter.[1] | Not suitable for direct analysis of organomercury compounds without a digestion step; primarily for total mercury determination.[1] |
| High-Performance Liquid Chromatography (HPLC) | The sample is passed through a column packed with a stationary phase under high pressure. Separation occurs based on the differential partitioning of analytes between the mobile and stationary phases. | Separation and quantification of the this compound derivative from impurities or related compounds. | Robust method for purity assessment and quantification; can be coupled with various detectors (UV, MS) for identification.[3][4] | Method development can be time-consuming; requires appropriate standards for quantification. |
| Gas Chromatography - Mass Spectrometry (GC-MS) | Volatile components of a sample are separated in a gas chromatograph and then identified by a mass spectrometer. | Identification and quantification of volatile and semi-volatile organic components, including the benzoate moiety after derivatization or pyrolysis.[2] | High separation efficiency and definitive identification through mass spectra.[2] | The compound must be volatile or made volatile through derivatization; high temperatures can cause decomposition of thermally labile compounds. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present. | Identification of functional groups (e.g., carboxylate group of benzoate) and information on the coordination between the mercury ion and the benzoate ligand.[5][6] | Non-destructive; provides rapid information about molecular structure and bonding. | Provides limited information on the overall molecular structure; spectra can be complex to interpret. |
| Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC) | TGA measures the change in mass of a sample as a function of temperature. DSC measures the heat flow into or out of a sample as it is heated or cooled. | Thermal stability, decomposition pathways, melting point, and phase transitions.[5][6][7] | Provides quantitative information on thermal events and material composition.[5][6] | Does not provide structural information about the decomposition products without coupling to other techniques (e.g., TGA-MS). |
| X-ray Crystallography | Analyzes the diffraction pattern of X-rays passing through a single crystal of the material to determine the precise arrangement of atoms in the crystal lattice. | Definitive three-dimensional molecular structure, bond lengths, and bond angles.[8][9][10] | Provides unambiguous structural determination.[9] | Requires a single, high-quality crystal, which can be difficult to grow; not suitable for amorphous or non-crystalline materials. |
Detailed Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols serve as a starting point and may require optimization based on the specific derivative and instrumentation.
Quantification of Mercury by ICP-MS
-
Principle: The sample is digested to convert all mercury species to inorganic mercury (Hg²⁺), which is then atomized and ionized in a high-temperature plasma. The resulting ions are detected by a mass spectrometer.
-
Instrumentation: Inductively Coupled Plasma Mass Spectrometer (ICP-MS).
-
Sample Preparation (Digestion):
-
Accurately weigh approximately 10-50 mg of the this compound derivative into a digestion vessel.
-
Add a mixture of high-purity nitric acid (HNO₃) and hydrochloric acid (HCl).
-
Heat the vessel in a microwave digestion system according to a pre-programmed temperature ramp to ensure complete dissolution and oxidation of the organic matrix.
-
After cooling, quantitatively transfer the digested solution to a volumetric flask and dilute to a known volume with deionized water. The addition of a small amount of gold can help stabilize mercury in the solution.[11]
-
-
Analysis:
-
Calibrate the ICP-MS using a series of certified mercury standard solutions.
-
Analyze the diluted sample solution, ensuring the measured concentration falls within the linear range of the calibration curve.
-
-
Data Interpretation: The concentration of mercury in the original sample is calculated by accounting for the dilution factor. This can be compared to the theoretical percentage of mercury by mass to assess purity.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Principle: A reversed-phase HPLC method separates the this compound derivative from potential impurities based on hydrophobicity.
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Methodology:
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[3]
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.[4]
-
Chromatographic Conditions:
-
-
Data Interpretation: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identification is confirmed by comparing the retention time with that of a reference standard.
Thermal Stability Analysis by Thermogravimetric Analysis (TGA)
-
Principle: TGA measures changes in the mass of a sample as it is heated at a constant rate. This is used to determine thermal stability and decomposition patterns.
-
Instrumentation: Thermogravimetric Analyzer.
-
Methodology:
-
Place 5-10 mg of the sample into a TGA pan (e.g., alumina or platinum).
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10-20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[12]
-
-
Data Interpretation: The TGA curve plots mass percentage versus temperature. The onset temperature of mass loss indicates the beginning of decomposition and is a measure of thermal stability. The number of steps in the decomposition curve can provide insights into the degradation mechanism.[5][6]
Experimental Workflow Visualization
A logical workflow is crucial for the efficient and comprehensive characterization of a newly synthesized this compound derivative. The following diagram illustrates a typical experimental pathway, from initial synthesis to final structural and thermal characterization.
Caption: Workflow for the characterization of this compound derivatives.
References
- 1. Mercury Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 2. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 3. helixchrom.com [helixchrom.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and thermal behaviour of solid-state compounds of benzoates with some bivalent transition metal ions – ScienceOpen [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization [mdpi.com]
- 10. X-ray structural characterization of anhydrous metronidazole benzoate and metronidazole benzoate monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. scielo.br [scielo.br]
A Comparative Guide to Assessing the Purity of Synthesized Mercuric Benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized mercuric benzoate. Given its historical and limited modern use as a preservative and antiseptic, this guide also evaluates its performance against relevant alternatives, supported by experimental data. The information herein is intended to assist researchers in selecting appropriate analytical techniques and understanding the performance landscape of antimicrobial preservatives.
Introduction to this compound and its Alternatives
This compound, an organomercury compound, has historically been used for its antimicrobial properties, notably as an antisyphilitic agent, and later in some antiseptic and preservative applications.[1][2] However, due to the inherent toxicity of mercury, its use has been significantly curtailed in favor of safer alternatives.
This guide compares this compound with other organomercury preservatives, such as thimerosal and phenylmercuric acetate, and common non-mercury-based preservatives like parabens (methylparaben, propylparaben), potassium sorbate, and sodium benzoate. The selection of these alternatives is based on their application as antimicrobial agents in pharmaceutical, cosmetic, and food products.[3]
Purity Assessment of this compound
The purity of synthesized this compound is critical for its intended application and for minimizing toxicity. A pure substance will have a sharp melting point, whereas impurities will lead to a depression and broadening of the melting point range.[4] Beyond classical methods, modern analytical techniques offer higher sensitivity and specificity for purity determination.
Experimental Protocols for Purity Assessment
2.1.1. Melting Point Determination
-
Objective: To determine the melting range of the synthesized this compound as a preliminary assessment of purity.
-
Apparatus: Melting point apparatus, capillary tubes.
-
Procedure:
-
A small, finely powdered sample of the synthesized this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range.
-
-
Interpretation: A sharp melting range close to the literature value (165-167 °C) indicates high purity.[4][5] A broad melting range suggests the presence of impurities.
2.1.2. High-Performance Liquid Chromatography (HPLC)
-
Apparatus: HPLC system with a UV detector, C18 reversed-phase column.
-
Reagents: Acetonitrile (HPLC grade), water (HPLC grade), ammonium acetate buffer.
-
Procedure (Adapted from methods for other benzoates): [6][7]
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and ammonium acetate buffer (e.g., 60:40 v/v), filtered and degassed.
-
Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent (e.g., mobile phase) to prepare a stock solution. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh the synthesized this compound sample and dissolve it in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~230 nm (based on the benzoyl chromophore)
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the purity by comparing the peak area of the sample to the calibration curve generated from the standards.
-
2.1.3. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
-
Objective: To determine the total mercury content in the synthesized this compound, which is a direct measure of the active component's concentration and can indicate the presence of non-mercury containing impurities.
-
Apparatus: ICP-MS instrument.
-
Reagents: Nitric acid (trace metal grade), hydrochloric acid (trace metal grade), certified mercury standard solution.
-
-
Sample Digestion: Accurately weigh a small amount of the synthesized this compound and digest it using a mixture of nitric acid and hydrochloric acid in a closed vessel microwave digestion system. This process breaks down the organic matrix and solubilizes the mercury.
-
Standard Preparation: Prepare a series of mercury calibration standards from a certified reference material in the same acid matrix as the digested sample.
-
ICP-MS Analysis: Introduce the digested sample and calibration standards into the ICP-MS. The high-temperature plasma ionizes the mercury atoms, which are then detected by the mass spectrometer.
-
Quantification: A calibration curve is generated by plotting the signal intensity of the standards against their known concentrations. The mercury concentration in the sample is determined from this curve. The purity with respect to mercury content can then be calculated.
-
Performance Comparison with Alternative Preservatives
The performance of this compound as a preservative is compared with other organomercury and non-mercury-based preservatives based on their antimicrobial efficacy and toxicity.
Antimicrobial Efficacy
The effectiveness of a preservative is determined by its ability to inhibit the growth of various microorganisms. This is often quantified by the Minimum Inhibitory Concentration (MIC).
| Preservative | Target Organisms | Typical MIC (µg/mL) | Reference |
| This compound | Bacteria, Fungi | Data not readily available | |
| Thimerosal | Bacteria, Fungi | Bacteriostatic and fungistatic | |
| Phenylmercuric Acetate/Nitrate | Bacteria, Fungi | Broad spectrum | [11] |
| Sodium Benzoate | Yeasts, Molds, some Bacteria | 100 - 1000 | [3] |
| Potassium Sorbate | Yeasts, Molds | 50 - 1000 | [3] |
| Methylparaben | Molds, Yeasts, Gram-positive bacteria | 1000 - 4000 | [3] |
| Propylparaben | Molds, Yeasts, Gram-positive bacteria | 100 - 2000 | [3] |
Note: Efficacy of many preservatives is pH-dependent.
Toxicity Comparison
The primary concern with this compound is the toxicity of mercury. The following table compares the toxicity of mercuric compounds with non-mercury alternatives.
| Compound | Toxicity Profile | Notes | Reference |
| This compound | Highly toxic by inhalation and ingestion. | Contains approximately 45.3% mercury. | [4][8] |
| Thimerosal | Contains ethylmercury. Shorter half-life in the body compared to methylmercury. | Concerns about neurotoxicity have led to its removal from many childhood vaccines. | [1][12][13] |
| Phenylmercuric Acetate | Neurotoxic with prolonged or repeated exposure. | Used as a preservative in some eye products. | |
| Sodium Benzoate | Generally Recognized as Safe (GRAS) by the FDA at concentrations up to 0.1%. | ||
| Potassium Sorbate | Generally Recognized as Safe (GRAS). | [3] | |
| Parabens | Low toxicity, but some concerns about endocrine disruption. |
Visualizing Workflows and Relationships
General Workflow for Purity Assessment
Caption: Workflow for the synthesis, purification, and purity assessment of this compound.
Comparative Logic for Preservative Selection
References
- 1. researchgate.net [researchgate.net]
- 2. Toxicity of ethylmercury (and Thimerosal): a comparison with methylmercury | Semantic Scholar [semanticscholar.org]
- 3. [Investigation of antimicrobial and antibiofilm effects of some preservatives used in drugs, cosmetics and food products] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C14H10HgO4 | CID 11407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rjstonline.com [rjstonline.com]
- 6. Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. A method for reliable quantification of mercury in occupational and environmental medical urine samples by inductively coupled plasma mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Toxicokinetics of mercury after long-term repeated exposure to thimerosal-containing vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fact Checked: Extensive Research Shows Thimerosal is Safe [aap.org]
comparative study of the toxicological effects of different mercury salts
A Comparative Guide to the Toxicological Effects of Mercury Salts
This guide provides a comparative analysis of the toxicological effects of three key mercury salts: inorganic mercuric chloride (HgCl₂), organic methylmercury (MeHg), and inorganic mercurous chloride (Hg₂Cl₂). It is intended for researchers, scientists, and drug development professionals to facilitate an understanding of their relative toxicities, mechanisms of action, and the experimental methods used for their assessment. All data is presented to support objective comparison and is supplemented with detailed experimental protocols and visual diagrams of key pathways and workflows.
Overview of Mercury Salts and Their Toxicity
Mercury exists in various forms, each with distinct properties and toxicological profiles.[1][2] Inorganic mercury salts, such as mercuric chloride and mercurous chloride, and organic compounds like methylmercury are of significant concern due to their widespread environmental presence and severe health effects.[1][3] Methylmercury is considered the most hazardous form, readily crossing the blood-brain barrier and the placenta, leading to significant neurodevelopmental effects.[1][3][4] Inorganic salts primarily target the gastrointestinal tract and kidneys.[5]
The toxicity of these compounds stems from mercury's high affinity for sulfhydryl groups in proteins, leading to enzyme inhibition and oxidative stress.[6] Key mechanisms of mercury-induced toxicity include disruption of intracellular calcium homeostasis, mitochondrial dysfunction, and interference with DNA and protein synthesis.[6]
Table 1: General Properties and Toxicity Summary of Mercury Salts
| Property | Mercuric Chloride (HgCl₂) | Methylmercury (CH₃Hg) | Mercurous Chloride (Hg₂Cl₂) |
| Type | Inorganic Mercury Salt | Organic Mercury Compound | Inorganic Mercury Salt (Calomel) |
| Primary Route of Exposure | Ingestion[2] | Ingestion (especially via contaminated fish)[2] | Ingestion |
| Primary Target Organs | Kidneys, Gastrointestinal Tract[1][5] | Central Nervous System (CNS), Fetal Brain[1][6] | Gastrointestinal Tract, Kidneys[7] |
| Key Toxic Effects | Severe kidney damage, corrosive to GI tract, nausea, vomiting.[1][2][5] | Neurotoxicity (paresthesia, blurred vision, ataxia), potent developmental neurotoxicant.[1] | Abdominal pain, nausea, vomiting, kidney damage.[7] |
| Blood-Brain Barrier Permeability | Low[5] | High[3][8] | Low |
| Bioaccumulation | Accumulates mainly in the kidney.[9] | High potential for bioaccumulation in the food chain.[5] | Lower bioaccumulation potential compared to MeHg. |
Quantitative Toxicological Data
The following tables summarize quantitative data on the acute toxicity and cytotoxicity of the compared mercury salts, providing a basis for direct comparison of their potency.
Table 2: Comparative Acute Toxicity (LD₅₀ Values)
The LD₅₀ (Lethal Dose, 50%) is the dose of a substance required to kill 50% of a test population. It is a standard measure of acute toxicity.
| Mercury Salt | Test Animal | Route of Administration | LD₅₀ (mg/kg) | Reference |
| **Mercuric Chloride (HgCl₂) ** | Rat | Oral | 1-40 | [9][10] |
| Mouse | Oral | 6-37 | [9][10] | |
| Coturnix (2 weeks old) | Oral | 42 | [11] | |
| Methylmercury Chloride (CH₃HgCl) | Rat (200g) | Oral | 39.6 | [12] |
| Rat (500g) | Oral | 23.9 | [12] | |
| Coturnix (2 weeks old) | Oral | 18 | [11] |
Note: Toxicity can be age-dependent, with older rats showing a lower LD₅₀ for methylmercury.[12]
Table 3: Comparative Cytotoxicity (EC₅₀/IC₅₀/LC₅₀ Values)
The EC₅₀/IC₅₀ (Effective/Inhibitory Concentration, 50%) is the concentration of a substance that induces a response halfway between the baseline and maximum. The LC₅₀ (Lethal Concentration, 50%) is the concentration required to kill 50% of a cell population.
| Mercury Salt | Cell Line | Parameter | Concentration (µM) | Reference |
| **Mercuric Chloride (HgCl₂) ** | PC12 (primed) | Cytotoxicity (EC₅₀) | 3.96 ± 0.82 | [13] |
| PC12 (unprimed) | Cytotoxicity (EC₅₀) | 8.18 ± 1.52 | [13] | |
| PC12 (primed) | Neurite Outgrowth Inhibition (EC₅₀) | ~0.03 | [13] | |
| HepG2 | Cell Viability (LC₅₀) | 3.5 ± 0.6 µg/mL | [14] | |
| Methylmercury (CH₃Hg) | PC12 (primed) | Cytotoxicity (EC₅₀) | 1.17 ± 0.38 | [13] |
| PC12 (unprimed) | Cytotoxicity (EC₅₀) | 0.21 ± 0.04 | [13] | |
| PC12 (primed) | Neurite Outgrowth Inhibition (EC₅₀) | ~0.03 | [13] | |
| Dental Pulp Stem Cells | Cell Viability | Significant decrease at 2.5 µM | [15] |
Note: In primed PC12 cells, both mercury compounds inhibit neurite outgrowth at concentrations significantly lower than those causing general cytotoxicity, indicating a selective effect on neuronal differentiation.[13][16]
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below.
Cytotoxicity Assessment: WST-1 Assay
This protocol is based on methods for evaluating cytotoxicity in cell cultures by measuring mitochondrial integrity.[8]
-
Cell Culture: Plate cells (e.g., Neuroblastoma, Glioblastoma) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Prepare serial dilutions of mercury salts (e.g., HgCl₂, MeHg) in fresh culture medium. Remove the old medium from the cells and add the medium containing the mercury compounds. Include a vehicle control (medium only). Incubate for a specified period (e.g., 24 or 48 hours).
-
WST-1 Reagent Addition: Following incubation, add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator. The incubation time depends on the metabolic activity of the cells.
-
Measurement: Measure the absorbance of the samples at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the EC₅₀ value.
Genotoxicity Assessment: Alkaline Comet Assay
The comet assay is a sensitive method for detecting DNA damage (single-strand breaks, alkali-labile sites) in individual cells.[17][18] This protocol is adapted from procedures used to assess the genotoxicity of mercuric chloride.[19][20][21]
-
Cell Preparation and Exposure: Expose whole blood or isolated lymphocytes to various concentrations of the mercury salt (e.g., 10, 50, 100, 200 µM HgCl₂) for a set duration (e.g., 24 or 48 hours).[21] Include a negative control (untreated) and a positive control (e.g., Mitomycin C).[21]
-
Slide Preparation: Mix a small aliquot of the cell suspension with low-melting-point agarose and spread it onto a microscope slide pre-coated with normal melting point agarose. Allow it to solidify.
-
Cell Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the DNA as nucleoids.[18]
-
Alkaline Unwinding: Place the slides in an electrophoresis chamber filled with a high pH alkaline buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field (e.g., 25 V for 20-30 minutes).[19] Damaged DNA fragments will migrate away from the nucleus, forming a "comet tail."[18]
-
Neutralization and Staining: Neutralize the slides with a buffer, then stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Scoring: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify DNA damage. Key parameters include tail length, tail intensity, and tail moment.[21]
Neurotoxicity Assessment: Neurite Outgrowth in PC12 Cells
PC12 cells are a well-established model for studying neuronal differentiation and neurotoxicity.[16][22] When treated with Nerve Growth Factor (NGF), they differentiate and extend neurites.
-
Cell Priming (for differentiated model): Plate unprimed PC12 cells and expose them to NGF (e.g., 50 ng/mL) for several days (e.g., 7 days) to induce a differentiated, neuronal phenotype.[16]
-
Replating and Exposure: Replate the primed cells and expose them to various concentrations of mercury compounds (e.g., 0.01 µM to 1.0 µM of MeHg or HgCl₂) in the presence of NGF for 24 hours.[13][16]
-
Fixation and Imaging: After the exposure period, fix the cells with a suitable fixative (e.g., paraformaldehyde). Acquire images using a high-content imaging system or a standard microscope.
-
Quantification: Use automated image analysis software to quantify neurite outgrowth.[22] Parameters measured can include total neurite length per cell, number of branch points, and average fragment length.[13]
-
Data Analysis: Compare the neurite outgrowth parameters of treated cells to control cells (NGF only) to determine the concentration-dependent inhibition of neurite extension and calculate the EC₅₀ for this effect.
Visualizing Workflows and Pathways
The following diagrams were created using Graphviz to illustrate key processes and relationships in mercury toxicology.
Caption: General experimental workflow for assessing mercury salt toxicity.
Caption: Key signaling pathways in mercury-induced cellular toxicity.
Caption: Logical comparison of the toxicity of different mercury salts.
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. revolutionhealth.org [revolutionhealth.org]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Mercury poisoning - Wikipedia [en.wikipedia.org]
- 6. Mercury-induced toxicity: Mechanisms, molecular pathways, and gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Toxicity of Mercury and Its Chemical Compounds: Molecular Mechanisms and Environmental and Human Health Implications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trepo.tuni.fi [trepo.tuni.fi]
- 9. ehs.gatech.edu [ehs.gatech.edu]
- 10. researchgate.net [researchgate.net]
- 11. Inorganic and organic mercury chloride toxicity to Coturnix: Sensitivity related to age and quantal assessment of physiologic responses [pubs.usgs.gov]
- 12. Toxicity of methylmercury: effects on different ages of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of methylmercury and mercuric chloride on differentiation and cell viability in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Methylmercury-induced cytotoxicity and oxidative biochemistry impairment in dental pulp stem cells: the first toxicological findings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. mdpi.com [mdpi.com]
- 18. 21stcenturypathology.com [21stcenturypathology.com]
- 19. researchgate.net [researchgate.net]
- 20. Genotoxicity of Mercury and Its Derivatives Demonstrated In Vitro and In Vivo in Human Populations Studies. Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mercury chloride genotoxicity in human lymphocyte culture assessed by the alkaline comet assay | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 22. academic.oup.com [academic.oup.com]
Evaluating the Efficiency of Mercuric Benzoate in Different Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficiency of mercuric benzoate in various solvent systems, focusing on its application in the oxymercuration-demercuration reaction for the Markovnikov hydration of alkenes. Due to the limited availability of direct experimental data for this compound, this guide draws upon established principles of organomercury chemistry and data for the closely related and more commonly used mercuric acetate. We will also compare this methodology with modern, non-mercury alternatives.
Overview of this compound and its Reactivity
This compound, with the chemical formula Hg(C₆H₅COO)₂, is a white crystalline solid. Like other mercuric salts, it is a source of the electrophilic Hg²⁺ ion, which can react with nucleophiles such as the π-bond of an alkene. The choice of the benzoate anion, as opposed to the more common acetate, can influence the salt's solubility and the reaction's kinetics. The efficiency of reactions involving this compound is significantly impacted by the solvent system used, which affects the solubility of the salt and the stability of the reaction intermediates.
Comparative Efficiency in Oxymercuration-Demercuration
The oxymercuration-demercuration of alkenes is a two-step process that results in the Markovnikov addition of water across a double bond, yielding an alcohol. This reaction is known for its high yields and the absence of carbocation rearrangements, a common side reaction in acid-catalyzed hydration.[1][2][3]
The first step, oxymercuration, involves the reaction of the alkene with a mercuric salt in a nucleophilic solvent. The choice of solvent is critical for both the dissolution of the mercuric salt and for participating in the reaction. The second step, demercuration, is a reduction that replaces the mercury-containing group with a hydrogen atom, typically using sodium borohydride.[4][5][6]
Data Presentation: Expected Performance in Different Solvents
| Solvent System | Expected Yield | Reaction Time | Regioselectivity (Markovnikov) | Rationale |
| Tetrahydrofuran (THF) / Water | High | Moderate | High | Ethereal solvent, good solubility for reactants, facilitates the formation of the mercurinium ion intermediate. |
| Diethyl Ether / Water | High | Moderate | High | Similar to THF, though lower boiling point may require temperature control. |
| 1,2-Dimethoxyethane (DME) / Water | High | Moderate | High | Aprotic ethereal solvent, effectively solvates the mercury cation. |
| Methanol | Moderate-High | Moderate | High (Alkoxymercuration) | Can act as the nucleophile, leading to an ether product (alkoxymercuration). |
| Water | Low | Slow | Moderate | Low solubility of the alkene and mercuric salt can lead to a heterogeneous reaction with lower efficiency. |
| Dichloromethane (DCM) | Low-Moderate | Variable | Moderate | Non-coordinating solvent, may not effectively stabilize the mercurinium ion. |
| Acetonitrile | Low-Moderate | Variable | Moderate | Can coordinate with the mercury ion, potentially competing with the alkene. |
Comparison with Alternative Methods for Markovnikov Hydration
The high toxicity of mercury compounds has driven the development of alternative methods for the Markovnikov hydration of alkenes.
| Method | Reagents | Advantages | Disadvantages |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂ or Hg(C₆H₅COO)₂ in THF/H₂O2. NaBH₄ | High yields (>90%), no carbocation rearrangements, reliable Markovnikov regioselectivity.[1] | Highly toxic mercury waste, stoichiometric use of mercury. |
| Acid-Catalyzed Hydration | H₂SO₄ or H₃PO₄ in H₂O | Inexpensive reagents, simple procedure. | Prone to carbocation rearrangements leading to isomeric products, requires strongly acidic conditions. |
| Base-Catalyzed Hydration | Catalytic organic superbase or crown ether-ligated inorganic base. | Avoids strong acids and toxic metals, offers a "green" alternative.[8][9] | May require specific substrates (e.g., styrene derivatives), can be slower than mercury-based methods. |
| Electrochemical Hydration | Metal-free electrochemical methods. | Avoids toxic reagents and oxidants, can offer high selectivity.[10] | May require specialized equipment, scope of substrates may be limited. |
Experimental Protocols
General Protocol for Oxymercuration-Demercuration of an Alkene (Adapted for this compound)
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific substrates. All work with mercury compounds must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Alkene (e.g., 1-hexene)
-
This compound
-
Solvent (e.g., Tetrahydrofuran, HPLC grade)
-
Deionized water
-
Sodium borohydride (NaBH₄)
-
3 M Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Oxymercuration:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.1 equivalents) in a 1:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the alkene (1.0 equivalent) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
-
Demercuration:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add a solution of 3 M NaOH (to make the solution basic).
-
In a separate flask, prepare a solution of sodium borohydride (0.5 equivalents) in 3 M NaOH.
-
Slowly add the sodium borohydride solution to the reaction mixture. A black precipitate of elemental mercury will form.
-
Stir the mixture at room temperature for an additional 1-2 hours.
-
-
Work-up:
-
Separate the organic layer. If the layers are not well-defined, add diethyl ether to extract the product.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude alcohol product.
-
Purify the product by column chromatography or distillation as required.
-
Visualizations
Oxymercuration-Demercuration Pathway
Caption: The reaction pathway of oxymercuration-demercuration of an alkene.
Experimental Workflow for Solvent Screening
Caption: A logical workflow for screening solvents to optimize reaction efficiency.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 6. Ch 14: Hydration of Alkenes using Hg [chem.ucalgary.ca]
- 7. Remote substituent effects on the oxymercuration of 2-substituted norbornenes: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A base-catalyzed approach for the anti-Markovnikov hydration of styrene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metal-free electrochemical anti-markovnikov hydration of aryl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Cross-Validation of Mercuric Benzoate: A Comparative Guide for Researchers
For researchers and professionals in drug development, the selection of appropriate reagents is paramount to ensure the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of mercuric benzoate with its alternatives, supported by experimental data, detailed protocols, and visualizations of its molecular interactions.
Performance and Toxicity Profile: Mercuric Compounds vs. Alternatives
This compound, an organomercury compound, has historically been used in various applications, including as an antiseptic.[1] However, due to its high toxicity, its use has been largely phased out in favor of safer alternatives. The following table summarizes the comparative toxicity and performance of mercuric compounds (as a proxy for this compound) and common non-mercury alternatives. The data is compiled from various in vitro and in vivo studies.
| Feature | Mercuric Compounds (e.g., Mercuric Chloride, this compound) | Non-Mercury Alternatives (e.g., Silver Nitrate, Zinc Formalin, Benzoic Acid) |
| Antimicrobial Efficacy | Broad-spectrum antimicrobial activity. | Silver nitrate exhibits potent bactericidal activity.[2][3] Benzoic acid and its salts are effective fungistatic and bacteriostatic agents.[4] |
| Cytotoxicity | High cytotoxicity observed in various cell lines, including neural and lymphoblastoid cells.[5][6][7] Organic mercury compounds are generally more toxic than inorganic forms.[6][8] | Silver nitrate can induce cell death at higher concentrations.[2] Benzoic acid's cytotoxicity is concentration-dependent. |
| Genotoxicity | Can induce DNA damage and chromosomal aberrations.[5][7][9] | Some studies suggest silver nanoparticles may have genotoxic potential. The genotoxicity of benzoic acid is debated and appears to be low at typical exposure levels. |
| Mechanism of Action | High affinity for sulfhydryl groups of proteins, leading to enzyme inhibition and disruption of cellular functions.[1][10] | Silver ions interact with thiol groups in proteins and can disrupt DNA replication.[2][11] Benzoic acid disrupts the cell membrane and inhibits cellular metabolic processes.[4] |
| Safety and Handling | Highly toxic by inhalation, ingestion, and skin contact.[1][12][13] Requires stringent safety protocols and specialized disposal. | Silver nitrate is corrosive and can cause skin and eye damage. Zinc formalin is less toxic than mercury-based fixatives. Benzoic acid is generally recognized as safe at low concentrations. |
| Applications | Historically used as an antiseptic, preservative, and in histological fixatives.[1][14] | Silver nitrate is used as an antimicrobial agent.[15] Zinc formalin is a common substitute for mercury-containing fixatives. Benzoic acid is widely used as a food and pharmaceutical preservative.[4] |
Signaling Pathway of Mercury-Induced Cellular Toxicity
Mercury compounds exert their toxic effects by interfering with numerous cellular signaling pathways. One of the primary mechanisms involves the disruption of intracellular calcium homeostasis and the induction of oxidative stress, leading to apoptosis. The following diagram illustrates a simplified signaling pathway of mercury-induced neurotoxicity.
Experimental Protocol: In Vitro Cytotoxicity Assessment of a Test Compound
This protocol outlines a standard procedure to assess the cytotoxic effects of a test compound, such as a potential alternative to this compound, on a mammalian cell line using a colorimetric assay.
1. Objective: To determine the concentration-dependent cytotoxicity of a test compound on a selected cell line (e.g., Human neuroblastoma SH-SY5Y) by measuring cell viability.
2. Materials:
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compound Stock Solution: 10 mM solution of the test compound in a suitable solvent (e.g., DMSO or sterile water).
-
Positive Control: Mercuric Chloride (HgCl₂) stock solution (10 mM).
-
Reagents:
-
Trypsin-EDTA solution.
-
Phosphate Buffered Saline (PBS), sterile.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (Dimethyl sulfoxide).
-
-
Equipment:
-
Cell culture flasks and 96-well plates.
-
Incubator (37°C, 5% CO₂).
-
Laminar flow hood.
-
Microplate reader.
-
Micropipettes and sterile tips.
-
3. Experimental Workflow:
4. Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells, resuspend them in fresh culture medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and mercuric chloride (positive control) in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of solvent used for the test compound) and a negative control (untreated cells with medium only).
-
Carefully remove the medium from the wells and add 100 µL of the respective treatment solutions.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours under the same conditions. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the curve.
-
This comprehensive guide provides a framework for the comparative evaluation of this compound and its alternatives, enabling researchers to make informed decisions based on performance, safety, and mechanistic data. The provided protocol offers a standardized method for the cross-validation of new and existing compounds in a laboratory setting.
References
- 1. This compound | C14H10HgO4 | CID 11407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanism of Bactericidal Activity of Silver Nitrate – a Concentration Dependent Bi-Functional Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Silver-Treated Bacteria against Other Multi-Drug Resistant Pathogens in Their Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Genotoxic effects of mercury on in vitro cultures of human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of inorganic and methyl mercury mediated cytotoxic effect on neural cells derived from different animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroscience for Kids - Effects of Mercury on the Nervous System [faculty.washington.edu]
- 9. mdpi.com [mdpi.com]
- 10. Mercury and Mercury Compounds - Beryllium, Cadmium, Mercury, and Exposures in the Glass Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. MERCURY BENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. cdn.chemservice.com [cdn.chemservice.com]
- 14. resources.finalsite.net [resources.finalsite.net]
- 15. academic.oup.com [academic.oup.com]
A Comparative Guide to the Synthesis of Mercuric Benzoate: Historical vs. Modern Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a representative historical synthetic route to mercuric benzoate with a modern laboratory-scale method. This compound, a compound with the formula Hg(C₆H₅COO)₂, first appeared in the late 1880s, primarily for medicinal uses such as an antisyphilitic agent, where it was intended to provide a slower, more sustained release of mercuric ions compared to inorganic mercury salts.[1] While its use in medicine has been discontinued due to the high toxicity of mercury compounds, the evolution of its synthesis provides a valuable case study in the development of chemical methodology, highlighting advances in reaction control, safety, and analytical rigor.
Comparison of Synthetic Methodologies
The primary distinction between historical and modern approaches lies in the purity of starting materials, the precision of reaction control, and the methods used for purification and characterization. Historical methods were often direct, relying on the fundamental reactivity of bulk materials, whereas modern methods prioritize yield, purity, and safety through controlled conditions and advanced analytical verification.
| Parameter | Historical Route: Direct Reaction | Modern Route: Aqueous Precipitation |
| Principle | Acid-base reaction | Double displacement (metathesis) reaction |
| Primary Reagents | Mercuric Oxide (HgO), Benzoic Acid (C₇H₆O₂) | Mercuric Acetate (Hg(CH₃COO)₂), Sodium Benzoate (NaC₇H₅O₂) |
| Solvent | Water (often as a slurry) | Deionized Water |
| Reaction Conditions | Heating of an aqueous slurry, often to boiling, with stirring. | Slow addition of aqueous solutions at controlled ambient temperature. |
| Purity Control | Dependent on the purity of reagents; purification by simple washing and drying. | High-purity reagents; precise stoichiometric control; purification by recrystallization. |
| Plausible Yield | Moderate to good (qualitative) | High (>90%) |
| Safety Considerations | High risk of exposure to toxic mercury dust and vapors, especially when heating. | Performed in a fume hood with appropriate PPE; avoids heating toxic materials. |
| Characterization | Melting point, elemental analysis (historical methods). | FTIR, NMR, HPLC, Mass Spectrometry, Elemental Analysis. |
Experimental Protocols
Historical Synthetic Protocol: Direct Reaction of Mercuric Oxide and Benzoic Acid
This protocol is based on the common 19th-century acid-base reaction principles for salt formation.[2][3]
Objective: To synthesize this compound through the direct reaction of mercuric oxide with benzoic acid in an aqueous medium.
Materials:
-
Mercuric Oxide (HgO, red or yellow), 21.66 g (0.1 mol)
-
Benzoic Acid (C₇H₆O₂), 24.42 g (0.2 mol)
-
Distilled Water, 250 mL
-
Beaker (500 mL), Glass stirring rod, Heating mantle, Filtration apparatus
Procedure:
-
In the 500 mL beaker, a slurry is prepared by adding 21.66 g of mercuric oxide to 150 mL of distilled water.
-
24.42 g of benzoic acid is added to the slurry with continuous stirring.
-
The mixture is gently heated to approximately 80-90°C while stirring continuously. The red or yellow mercuric oxide will gradually react and dissolve as the white this compound forms.
-
The heating and stirring are continued for 1-2 hours to ensure the reaction goes to completion.
-
The heat is removed, and the mixture is allowed to cool to room temperature.
-
The white precipitate of this compound is collected by filtration.
-
The collected solid is washed with two 50 mL portions of cold distilled water to remove any unreacted benzoic acid.
-
The product is dried in a desiccator. The final product is a light-sensitive white crystalline powder.[4]
Modern Synthetic Protocol: Controlled Aqueous Precipitation
This protocol represents a refined, modern approach to the synthesis via a salt metathesis reaction, emphasizing control, safety, and purity.[5]
Objective: To synthesize high-purity this compound via a controlled precipitation reaction between mercuric acetate and sodium benzoate.
Materials:
-
Mercuric Acetate (Hg(CH₃COO)₂), 99.9% purity, 15.94 g (0.05 mol)
-
Sodium Benzoate (NaC₇H₅O₂), 99.5%+ purity, 14.41 g (0.1 mol)
-
Deionized Water
-
Two Beakers (250 mL), Magnetic stirrer and stir bar, Burette or dropping funnel, Filtration apparatus (Büchner funnel), Vacuum flask
Procedure:
-
Solution A: In a 250 mL beaker, 15.94 g of mercuric acetate is dissolved in 150 mL of deionized water with magnetic stirring.
-
Solution B: In a separate 250 mL beaker, 14.41 g of sodium benzoate is dissolved in 100 mL of deionized water.
-
Solution B (sodium benzoate) is transferred to a dropping funnel.
-
While vigorously stirring Solution A at room temperature (20-25°C), Solution B is added dropwise over a period of 30 minutes. A dense white precipitate of this compound will form immediately.
-
After the addition is complete, the mixture is stirred for an additional hour to ensure complete precipitation.
-
The precipitate is collected by vacuum filtration using a Büchner funnel.
-
The product is washed with three 30 mL portions of cold deionized water to remove the sodium acetate byproduct and any unreacted starting materials.
-
The purified this compound is dried in a vacuum oven at 40°C to a constant weight.
Synthetic Route Diagrams
The following diagrams, generated using Graphviz, illustrate the chemical transformations described in the protocols.
References
Mercuric Benzoate: A Comparative Review of Its Applications and Limitations
For Researchers, Scientists, and Drug Development Professionals
Mercuric benzoate, an organomercury compound, has historically seen use in a range of applications, primarily leveraging its antimicrobial properties. However, its significant toxicity and environmental hazards have led to a substantial decline in its use, prompting the adoption of safer alternatives. This guide provides a comprehensive comparison of this compound with other preservatives and reagents, supported by available experimental data and protocols, to inform researchers and professionals in their selection of appropriate chemical tools.
I. Applications of this compound
The applications of this compound are now largely historical due to its toxicity. Past uses have included:
-
Antiseptic: It was employed in some medicinal formulations for its ability to inhibit microbial growth.
-
Preservative: this compound has been used to prevent the deterioration of materials such as wood and textiles.
-
Reagent in Organic Synthesis: While less common now, organomercury compounds have been used in various chemical transformations.
II. Limitations and Toxicity
The primary limitation of this compound is its high toxicity .[1] Inhalation, ingestion, or skin contact with this compound can cause severe injury or death.[1] It is also sensitive to light, which can affect its stability.[1][2]
Mercury and its compounds are persistent in the environment and can bioaccumulate in organisms, particularly in aquatic food chains.[3][4] The release of mercury into the environment from industrial activities is a significant concern for human and ecosystem health.[3]
Comparative Toxicity Data
The following table summarizes the available acute oral toxicity data (LD50) for this compound and several common alternative preservatives in rats. Lower LD50 values indicate higher toxicity.
| Compound | LD50 (Oral, Rat) | Toxicity Classification |
| This compound | Data not readily available, but classified as highly toxic | Highly Toxic |
| Sodium Benzoate | >2000 mg/kg bw[5] | Low Acute Toxicity |
| Potassium Sorbate | >2000 mg/kg bw | Low Acute Toxicity |
| Benzyl Alcohol | 1610 mg/kg bw[5] | Harmful |
| Propionic Acid | Predicted to be very toxic[6] | Very Toxic |
| Formaldehyde | Predicted to be very toxic[6] | Very Toxic |
III. Performance as an Antimicrobial Agent: A Comparative Look
While specific quantitative antimicrobial data for this compound is scarce in recent literature, we can compare the efficacy of its alternatives. The Minimum Inhibitory Concentration (MIC) is a key measure of antimicrobial effectiveness, with lower values indicating greater potency.
The following table presents MIC values for common non-mercury preservatives against various microorganisms.
| Preservative | Microorganism | pH | MIC | Reference |
| Sodium Benzoate | Porphyromonas gingivalis | - | 26,650 µM | [7] |
| Sodium Benzoate | Gram-positive cocci | - | >106,590 µM | [7] |
| Sodium Benzoate | Candida albicans | - | 2.5 mg/ml | [8] |
| Potassium Sorbate | Fusarium oxysporum | - | 3.25 mg/ml | [8] |
| Sorbic Acid | E. carotovora | 5.5 | 25 ppm | [9] |
| Benzoic Acid | E. carotovora | 5.5 | 50 ppm | [9] |
| Propionic Acid | E. carotovora | 5.5 | 50 ppm | [9] |
IV. Experimental Protocols
Due to the hazardous nature of this compound, detailed and contemporary experimental protocols for its use are not widely published. However, historical procedures for the synthesis and application of related organomercury compounds can provide insight into the necessary precautions and general methodologies.
General Synthesis of Organomercury Compounds (Illustrative Example)
The synthesis of organomercury compounds often involves the reaction of a mercuric salt with an organic substrate. For instance, the preparation of o-chloromercuriphenol involves the reaction of phenol with mercuric acetate.
Reaction: C₆H₅OH + Hg(CH₃COO)₂ → HOC₆H₄Hg(CH₃COO) + CH₃COOH
Procedure Outline:
-
Phenol is heated, and powdered mercuric acetate is gradually added with stirring.
-
The reaction mixture is then poured into hot water.
-
The mixture is boiled and filtered to remove by-products.
-
A solution of sodium chloride is added to the filtrate to precipitate the chloromercuri-derivative.
-
The product is then isolated by filtration and can be recrystallized.
(Note: This is a generalized procedure for a related compound and should not be attempted without a thorough risk assessment and consultation of original literature.)
Antimicrobial Susceptibility Testing (General Protocol)
The Minimum Inhibitory Concentration (MIC) of a compound can be determined using methods like broth dilution.
Procedure Outline:
-
A series of twofold dilutions of the antimicrobial agent are prepared in a liquid growth medium.
-
Each dilution is inoculated with a standardized suspension of the test microorganism.
-
The cultures are incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[10]
V. Signaling Pathways and Mechanisms of Action
The toxicity of mercury compounds stems from their high affinity for sulfhydryl groups in proteins and enzymes. This interaction can disrupt numerous cellular processes.
General Mechanism of Mercury Toxicity
The diagram below illustrates the general mechanism by which mercury compounds can exert their toxic effects on microbial cells.
References
- 1. This compound | C14H10HgO4 | CID 11407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. MERCURY BENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. The Toxicity of Mercury and Its Chemical Compounds: Molecular Mechanisms and Environmental and Human Health Implications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of microbial resistance and detoxification of mercury and organomercury compounds: physiological, biochemical, and genetic analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoates | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. Acute Toxicity Prediction Of Synthetic And Natural Preservatives In Rat By Using Qsar Modeling Software [journalijar.com]
- 7. Evaluation of the antimicrobial effects of sodium benzoate and dichlorobenzyl alcohol against dental plaque microorganisms. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agrojournal.org [agrojournal.org]
- 9. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Mercuric Benzoate and Novel Reagents in Glycosylation Reactions
For researchers, scientists, and drug development professionals, the efficient and stereoselective formation of glycosidic bonds is a cornerstone of carbohydrate chemistry. This guide provides a comparative analysis of the performance of mercuric benzoate, a classical reagent in the Koenigs-Knorr reaction, against a selection of novel reagents that have emerged as powerful alternatives. The information presented herein is supported by experimental data and detailed methodologies to assist in the informed selection of reagents for glycosylation.
The Koenigs-Knorr reaction, first described in 1901, has been a long-standing method for the synthesis of glycosides. The reaction typically involves the use of a glycosyl halide as a donor and an alcohol as an acceptor, with a promoter to activate the anomeric center. Historically, heavy metal salts, including this compound, have been employed for this purpose in what is often referred to as the Helferich modification.[1][2] While effective, the toxicity of mercury compounds has driven the development of more benign and often more efficient alternatives.
This guide will delve into a quantitative comparison of this compound with modern glycosylation promoters, present detailed experimental protocols, and provide visual representations of the underlying reaction mechanisms and workflows.
Performance Comparison of Glycosylation Reagents
The selection of a suitable promoter is critical for the success of a glycosylation reaction, influencing yield, stereoselectivity, and reaction conditions. Below is a summary of the performance of this compound alongside several classes of novel reagents.
| Reagent/Promoter | Glycosyl Donor | Glycosyl Acceptor | Solvent | Yield (%) | α:β Ratio | Reference |
| This compound * | Acetobromoglucose | Methanol | Dichloromethane | ~70-85 | 1:9 (predominantly β) | General observation for Helferich conditions |
| Silver Trifluroomethanesulfonate (AgOTf) | Peracetylated Glycosyl Bromide | Secondary Alcohol | Dichloromethane | 91 | >95:5 (α) | [3] |
| Thioglycoside with NIS/TfOH | Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | Cholesterol | Dichloromethane | 85 | 1:15 (β) | [3] |
| Organocatalyst (Thiourea derivative) | 2-nitrogalactal | Primary Alcohol | Dichloromethane | 85-96 | 2:1 to 4:1 (α) | [4] |
| Organocatalyst (Chiral Phosphoric Acid) | Per-O-benzylated galactosyl–OTCA | Disaccharide acceptor | Toluene | Good | Increased 1,2-trans | [5] |
Note: Specific quantitative data for this compound is scarce in recent literature. The values presented are representative of typical outcomes for Helferich-type reactions as described in broader contexts.[1][2]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for success in the laboratory. Below are representative protocols for the classical Koenigs-Knorr reaction using a mercury salt promoter and a modern alternative using a thioglycoside donor.
Protocol 1: Koenigs-Knorr Glycosylation using a Mercuric Salt Promoter (Helferich Modification)
This protocol is a generalized procedure for the synthesis of a glycoside using a glycosyl halide and a mercuric salt promoter, such as this compound.
Materials:
-
Glycosyl halide (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) (1.0 eq)
-
Glycosyl acceptor (e.g., Methanol) (1.2 eq)
-
This compound (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, dried in an oven before use.
Procedure:
-
To a dried round-bottom flask under an inert atmosphere, add the glycosyl acceptor and this compound.
-
Dissolve the mixture in anhydrous dichloromethane.
-
Cool the reaction mixture to 0°C in an ice bath.
-
In a separate flask, dissolve the glycosyl halide in anhydrous dichloromethane.
-
Slowly add the solution of the glycosyl halide to the reaction mixture at 0°C with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of celite to remove insoluble mercury salts.
-
Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired glycoside.
Protocol 2: Thioglycoside Glycosylation using N-Iodosuccinimide (NIS) and Triflic Acid (TfOH)
This protocol outlines a common method for the activation of thioglycoside donors, which are valued for their stability and tunable reactivity.
Materials:
-
Thioglycoside donor (e.g., Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside) (1.0 eq)
-
Glycosyl acceptor (e.g., Cholesterol) (1.5 eq)
-
N-Iodosuccinimide (NIS) (1.5 eq)
-
Trifluoromethanesulfonic acid (TfOH) (catalytic amount, e.g., 0.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dried round-bottom flask containing activated molecular sieves under an inert atmosphere, add the thioglycoside donor and the glycosyl acceptor.
-
Add anhydrous dichloromethane and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -20°C or 0°C).
-
Add NIS to the mixture, followed by the catalytic amount of TfOH.
-
Stir the reaction at this temperature, monitoring its progress by TLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate.
-
Filter the mixture through a pad of celite, washing with dichloromethane.
-
Wash the combined organic filtrate with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to obtain the pure glycoside.
Mechanistic Insights and Visualizations
Understanding the reaction mechanism is crucial for optimizing conditions and predicting outcomes. The following diagrams, generated using Graphviz, illustrate the proposed pathways for the Koenigs-Knorr reaction with a mercury salt promoter and a general workflow for glycosylation.
Caption: Proposed mechanism of the Koenigs-Knorr reaction promoted by this compound.
Caption: General experimental workflow for a chemical glycosylation reaction.
Conclusion
While this compound has historically played a role in glycosylation chemistry, the landscape of available reagents has evolved significantly. Modern alternatives, such as thioglycosides and organocatalysts, offer numerous advantages, including lower toxicity, milder reaction conditions, and often superior control over stereoselectivity.[3][4][5] The data and protocols presented in this guide are intended to provide a valuable resource for researchers in the field, enabling them to make informed decisions and advance their synthetic endeavors in the complex and rewarding area of carbohydrate chemistry.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Koenigs–Knorr reactions. Part II. A mechanistic study of mercury(II) cyanide-promoted reactions of 2,3,4,6-tetra-O-methyl-α-D-glucopyranosyl bromide with cyclohexanol in benzene–nitromethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
Safety Operating Guide
Navigating the Safe Disposal of Mercuric Benzoate: A Guide for Laboratory Professionals
Researchers and scientists handling mercuric benzoate must adhere to stringent disposal procedures due to its classification as a highly hazardous material.[1] Proper management of this organomercury compound is critical to prevent environmental contamination and ensure personnel safety. All forms of mercury-containing waste are considered hazardous and require special disposal considerations.[1]
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is imperative to have a comprehensive understanding of its hazards. All forms of mercury are toxic and can be absorbed through inhalation, ingestion, and skin contact.[1] Organic mercury compounds are considered the most toxic forms of the element.[2]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves. Consult the glove manufacturer's selection chart for suitability against mercury compounds.[2]
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[3]
-
Respiratory Protection: Use a respirator if there is a risk of inhaling dust or aerosols.[3]
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[3][4]
-
Secondary Containment: Use trays or pans to contain any potential spills.[2][5]
Spill Response
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
For Small Spills:
-
Isolate the Area: Cordon off the affected area to prevent the spread of the hazardous material.[2]
-
Wear Appropriate PPE: Don the necessary personal protective equipment before attempting cleanup.[6]
-
Use a Mercury Spill Kit: Utilize a commercial mercury spill kit, which typically contains mercury-absorbing powder or sponges.[2][4]
-
Collect the Waste: Carefully collect the spilled material and any contaminated debris.[6]
-
Package and Label: Place all contaminated materials in a sealed, labeled container for hazardous waste disposal.[2][6]
For Large Spills:
-
Evacuate: Immediately evacuate the area.[7]
-
Notify Authorities: Contact your institution's Environmental Health and Safety (EHS) department or a specialized hazardous materials cleanup service.[1][2]
Prohibited Actions for Spill Cleanup:
-
Do Not Use a Vacuum Cleaner: This will vaporize the mercury and increase the risk of inhalation.[2]
-
Do Not Use Nitric Acid: Reacting mercury with nitric acid can produce toxic nitrogen oxide gases.[2]
-
Do Not Pour Down the Drain: Mercury waste must never be disposed of in the sanitary sewer system.[5][6]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be handled by a licensed hazardous waste management company. The following steps outline the general procedure for preparing the waste for pickup.
-
Waste Identification and Segregation:
-
This compound waste must be segregated from other waste streams.[5]
-
This includes contaminated labware (e.g., pipet tips, syringes, bottles), personal protective equipment, and spill cleanup materials.[1]
-
-
Packaging:
-
Place the waste in a chemically compatible, leak-proof container with a secure lid. Polyethylene containers are often recommended.[2]
-
For added safety, place the primary container inside a larger, durable secondary container.[8]
-
Add absorbent material, such as kitty litter or vermiculite, between the primary and secondary containers to cushion and absorb any potential leaks.[8]
-
-
Labeling:
-
Clearly label the outer container as "Hazardous Waste - Mercury" and include the specific chemical name, "this compound."[8]
-
The label should also include the accumulation start date and the associated hazards (e.g., "Toxic").
-
-
Storage:
-
Store the packaged waste in a designated, secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from heat sources.[1]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a certified hazardous waste disposal company to schedule a pickup.[1]
-
Provide them with a detailed inventory of the waste.
-
Regulatory and Safety Overview
The disposal of mercury-containing compounds is regulated by federal and state agencies to protect human health and the environment.
| Aspect | Guideline/Regulation | Source |
| Waste Classification | All waste containing mercury is regulated as hazardous waste. | [2][5][9] |
| Regulatory Body | The U.S. Environmental Protection Agency (EPA) manages hazardous wastes under the Resource Conservation and Recovery Act (RCRA). | [9][10] |
| Disposal Method | Must be disposed of through a licensed hazardous waste facility. Landfill disposal is prohibited for many mercury-containing products. | [7][11] |
| Environmental Impact | Mercury is a persistent, bio-accumulative toxin that can contaminate water and soil, and it accumulates in the food chain. | [1][5][12] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. ehs.gatech.edu [ehs.gatech.edu]
- 2. drs.illinois.edu [drs.illinois.edu]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. scribd.com [scribd.com]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. Mercury [myrehs.rutgers.edu]
- 7. beckman.com [beckman.com]
- 8. epa.gov [epa.gov]
- 9. Mercury Bearing Waste Disposal | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 10. epa.gov [epa.gov]
- 11. beckman.pt [beckman.pt]
- 12. policy.tennessee.edu [policy.tennessee.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Mercuric Benzoate
For Immediate Reference: Key Safety and Logistical Information
This guide provides essential, procedural information for researchers, scientists, and drug development professionals on the safe handling and disposal of mercuric benzoate. Adherence to these protocols is critical to ensure personal safety and environmental protection. This compound is a highly toxic organomercuric compound that is fatal if swallowed, inhaled, or in contact with skin, and can cause damage to organs through prolonged or repeated exposure.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when working with this compound. The following table summarizes the required equipment.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles must be worn at all times. A face shield provides an additional layer of protection, especially when there is a risk of splashing.[4] For handling the solid compound, safety glasses with side shields may be sufficient.[5] |
| Skin | Chemical-resistant gloves, lab coat, long pants, and closed-toe shoes | For organomercuric compounds, nitrile or chloroprene gloves are generally suitable; however, always consult the glove manufacturer's specifications.[6] For enhanced protection, consider double gloving or using laminate-style gloves (e.g., Silver Shield) with an outer layer of heavy-duty nitrile or neoprene gloves.[7] A lab coat, full-length pants, and closed-toe shoes are mandatory to prevent skin exposure.[5][6] |
| Respiratory | NIOSH-approved respirator | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6] The type of respirator required depends on the airborne concentration. For mercury compounds (excluding organo-alkyls), at concentrations up to 1 mg/m³, a chemical cartridge respirator or a supplied-air respirator is necessary.[4] For higher concentrations, a full facepiece respirator or a self-contained breathing apparatus (SCBA) is required.[4][7] |
Operational Protocols: Handling and Storage
Proper handling and storage procedures are crucial to prevent accidental exposure and contamination.
Handling:
-
Training: Only personnel who have received specific training on the hazards of and safe handling procedures for this compound should be permitted to work with this chemical.[6]
-
Designated Area: Conduct all work with this compound in a designated area within a certified chemical fume hood.[5][6]
-
Ventilation: Ensure good general ventilation, typically 10 air changes per hour, in the laboratory.[1]
-
Avoid Contact: Avoid all unprotected contact with the chemical, including inhalation of dust or fumes, and skin or eye contact.[4]
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[1] Wash hands thoroughly after handling, even if gloves were worn.[1]
Storage:
-
Container: Store this compound in its original, tightly closed container.[1] Whenever possible, use plastic containers for storage.[7]
-
Location: Store in a cool, dry, and well-ventilated area that is locked and secure.[1][8]
-
Secondary Containment: Place the primary container within a secondary, impact-resistant container to contain any potential leaks or spills.[7][8]
-
Labeling: All containers must be clearly labeled with the chemical name and appropriate hazard warnings.[7]
-
Inventory: Maintain a written inventory of this compound, including amounts used, storage location, and user logs.[7]
Emergency Procedures: Spill Response
In the event of a spill, a swift and appropriate response is critical to mitigate the risks.
Small Spills (manageable by trained lab personnel):
-
Isolate the Area: Immediately alert others in the vicinity and restrict access to the spill area.[9]
-
Ventilate: If it is safe to do so, open windows to the outside to increase ventilation.[10][11]
-
PPE: Don the appropriate PPE as outlined in the table above, including respiratory protection.
-
Containment: Use a commercial mercury spill kit or sulfur powder to amalgamate the mercury.[12] Do not use a vacuum cleaner or a broom, as this will disperse the mercury into the air.[10]
-
Cleanup: Carefully collect the spilled material and any contaminated debris using a mercury sponge, aspirator bulb, or dropper.[12] Place all materials into a sealed, labeled hazardous waste container.[12]
-
Decontamination: Clean the spill area with a neutralizing solution, such as 20% sodium thiosulfate or sodium sulfide.[12]
Large Spills (requiring external assistance):
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the emergency alarm and notify your institution's environmental health and safety (EHS) department or local emergency services (911).[10][13]
-
Secure the Area: Seal off the area to prevent entry.[12]
-
Provide Information: Be prepared to provide details of the spill to the emergency response team.
Below is a workflow diagram for handling a this compound spill.
Caption: Workflow for responding to a this compound spill.
Disposal Plan: Managing Hazardous Waste
All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.
-
Waste Collection: Collect all this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, in a designated, leak-proof, and tightly sealed container.[1][6]
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include the accumulation start date.[12]
-
Storage: Store the hazardous waste container in a secure, designated area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][14] Do not pour this compound waste down the drain or dispose of it in the regular trash.[1][10][15]
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. This compound | C14H10HgO4 | CID 11407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. MERCURY BENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. CCOHS: Mercury [ccohs.ca]
- 5. concordia.ca [concordia.ca]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 8. ehs.gatech.edu [ehs.gatech.edu]
- 9. Spill Clean-up / Mercury Spills | CFAES Safety and Compliance [cfaessafety.osu.edu]
- 10. epa.gov [epa.gov]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. Mercury Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 13. Mercury Spill Procedures | New Mexico State University [safety.nmsu.edu]
- 14. mybeckman.ca [mybeckman.ca]
- 15. Mercury Bearing Waste Disposal | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
